molecular formula C9H10O B1666312 Hydrocinnamaldehyde CAS No. 104-53-0

Hydrocinnamaldehyde

Cat. No.: B1666312
CAS No.: 104-53-0
M. Wt: 134.17 g/mol
InChI Key: YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Description

3-phenylpropanal is a benzene which is substituted by a 3-oxopropyl group at position 1. It has a role as a flavouring agent and a plant metabolite. It is an aldehyde and a member of benzenes. It is functionally related to a benzene.
3-Phenylpropanal is a natural product found in Cinnamomum sieboldii, Syzygium jambos, and Cinnamomum verum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpropanal
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2
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InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC=O
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0047610
Record name 3-Phenylpropanal
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth
Record name 3-Phenylpropionaldehyde
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Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg
Record name 3-Phenylpropanal
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropionaldehyde
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Density

1.008-1.018
Record name 3-Phenylpropionaldehyde
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CAS No.

104-53-0, 1335-10-0
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Record name 3-PHENYLPROPIONALDEHYDE
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Melting Point

47 °C
Record name 3-Phenylpropanal
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Foundational & Exploratory

Hydrocinnamaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrocinnamaldehyde

Introduction

This compound, also known as 3-phenylpropanal, is an aromatic aldehyde with the chemical formula C₆H₅CH₂CH₂CHO.[1] It is a significant compound in the fragrance and flavor industries, valued for its sweet, floral aroma reminiscent of hyacinth.[2][3] Beyond its sensory applications, this compound serves as a versatile building block in organic synthesis for the production of various chemicals, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][4] Its physical state can vary, with some sources describing it as a solid powder, which may be due to its relatively low melting point.[5] The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[2][5]
Molecular Weight 134.18 g/mol [2][5][6]
Appearance Colorless to light yellow liquid[2][4]
Density 1.010 - 1.02 g/cm³ (at 20-25 °C)[1][2][6]
Melting Point -42 °C[1][4][6][7]
Boiling Point 222 - 226 °C (at 760 mmHg)[1][4][6][7]
97 - 98 °C (at 12 mmHg)[5]
104 - 105 °C (at 13 mmHg)[2]
Solubility Insoluble in water; soluble in oils and ethanol.[5][8]Miscible with chloroform, ether, and ethyl acetate.[3][9]
Refractive Index (n20/D) 1.520 - 1.532[2]
Flash Point 95 °C (closed cup)[1][4][6]
Ignition Temperature 245 °C[1][6]
Vapor Pressure 15 hPa (at 98 °C)[1][6]
Log P (Octanol/Water) 2.107[10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group and the presence of the aromatic phenyl ring. It is a common substrate in a variety of organic transformations.[1][7]

Synthesis

The primary industrial synthesis of this compound involves the selective hydrogenation of the carbon-carbon double bond of cinnamaldehyde (B126680).[1][7] This reaction requires careful control of catalysts and conditions to avoid over-reduction of the aldehyde group to an alcohol. Bimetallic nanocatalysts, such as Ni-Cu, have been shown to be effective for this selective transformation.[1]

Synthesis_of_this compound Cinnamaldehyde Cinnamaldehyde This compound This compound Cinnamaldehyde->this compound + H₂ (Selective Catalyst, e.g., Ni-Cu)

Fig. 1: Synthesis of this compound via selective hydrogenation.
Key Chemical Reactions

This compound undergoes a range of reactions characteristic of aldehydes, making it a valuable intermediate in organic synthesis. These include:

  • Oxidation: Can be oxidized to form hydrocinnamic acid.

  • Reduction: Further hydrogenation reduces the aldehyde group to yield hydrocinnamyl alcohol (3-phenyl-1-propanol).[5]

  • Henry Reaction: Reacts with nitromethane (B149229) in a Henry reaction to form nitroaldols, which are versatile synthetic intermediates.[1]

  • Cyanosilylation: Undergoes catalytic asymmetric cyanosilylation to produce chiral cyanohydrins like (2S)-2-Hydroxy-4-phenylbutanenitrile.[1]

  • α-Halogenation: Can be chlorinated at the alpha position to yield 2-chloro this compound.[1]

  • Dehydrogenation: Can be converted back to cinnamaldehyde through a dehydrogenation reaction using specific catalysts.[1]

Hydrocinnamaldehyde_Reactions cluster_products Reaction Products HCA This compound HCA_OH Hydrocinnamyl Alcohol HCA->HCA_OH Hydrogenation Nitroaldol Nitroaldol Intermediate HCA->Nitroaldol Henry Reaction (+ Nitromethane) Chloro_HCA 2-Chloro this compound HCA->Chloro_HCA α-Chlorination Cyanohydrin (2S)-2-Hydroxy-4- phenylbutanenitrile HCA->Cyanohydrin Asymmetric Cyanosilylation Cinnamaldehyde Cinnamaldehyde HCA->Cinnamaldehyde Dehydrogenation

Fig. 2: Key chemical reactions involving this compound.
Stability

This compound is stable under normal storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] The product is chemically stable at room temperature, but it is noted that it can form explosive mixtures with air upon intense heating.[10]

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Spectrum TypeKey Features
¹H NMR Characteristic peaks include a triplet for the aldehyde proton (~9.8 ppm) and multiplets for the methylene (B1212753) protons (~2.7-3.0 ppm) and aromatic protons (~7.2-7.3 ppm).[11]
¹³C NMR Key signals appear for the carbonyl carbon (~201.5 ppm), the aromatic carbons (~126-140 ppm), and the aliphatic carbons (~28 ppm and ~45 ppm).[11][12]
IR Spectroscopy Shows a strong characteristic absorption band for the C=O stretch of the aldehyde group (~1725 cm⁻¹), C-H stretching of the aldehyde, and bands corresponding to the aromatic ring.[1]
Mass Spectrometry (MS) The mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns often involve the loss of the CHO group and cleavage of the propyl chain, with a prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion.[11][13]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized experimental procedures.

Determination of Physical Properties

A general workflow for characterizing the physical properties of a liquid sample like this compound is outlined below.

Physical_Properties_Workflow start Obtain Pure Sample density Measure Density (Pycnometer or Densitometer) start->density bp Determine Boiling Point (Distillation Apparatus) start->bp mp Determine Melting Point (Melting Point Apparatus) start->mp ri Measure Refractive Index (Refractometer) start->ri solubility Assess Solubility (Miscibility tests with various solvents) start->solubility end Compile Data density->end bp->end mp->end ri->end solubility->end

Fig. 3: General experimental workflow for physical property determination.
  • Boiling Point: Determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid-vapor equilibrium is established.

  • Density: Measured using a pycnometer or a digital densitometer at a specified temperature (e.g., 20 °C). The density is calculated as mass per unit volume.

  • Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance. This is a characteristic constant for a pure compound.

  • Flash Point & Ignition Temperature: Determined using standardized methods such as those defined by DIN 51758 and DIN 51794, respectively, which involve controlled heating of the substance to find the temperatures for flash ignition and self-ignition.[1][6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The absorption of radiofrequency waves by the ¹H and ¹³C nuclei provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule, allowing for their identification.

  • Mass Spectrometry (MS): The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This provides the molecular weight and information about the structure through fragmentation patterns. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like this compound.

Conclusion

This compound possesses a well-defined set of physical and chemical properties that make it a valuable compound for both industrial applications and academic research. Its characteristic aldehyde reactivity allows it to serve as a precursor to a wide array of more complex molecules. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in research, development, and commercial applications.

References

Hydrocinnamaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Physicochemical Properties, and Analytical Methods for Hydrocinnamaldehyde

CAS Number: 104-53-0 Molecular Formula: C₉H₁₀O

This technical guide provides a comprehensive overview of this compound, a valuable compound in various research and development sectors. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and analytical characterization.

Core Chemical and Physical Data

This compound, also known as 3-phenylpropanal, is an organic compound with a distinct chemical profile. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development applications.[1][2][3][4][5][6]

PropertyValueSource(s)
CAS Number 104-53-0[1][2][5]
Molecular Weight 134.18 g/mol [2][3][5]
Molecular Formula C₉H₁₀O[2][3]
Appearance Colorless liquid[2][4]
Density 1.018 - 1.019 g/cm³ at 25 °C[4][5][6]
Boiling Point 224 °C[4]
Melting Point -42 °C[4]
Solubility Insoluble in water; soluble in oils and ethanol[3][7]
Refractive Index n20/D 1.520 - 1.532[2]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the selective hydrogenation of cinnamaldehyde (B126680).[1][4] This process involves the reduction of the carbon-carbon double bond in the cinnamaldehyde molecule while preserving the aldehyde functional group.

Experimental Protocol: Catalytic Hydrogenation of Cinnamaldehyde

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Cinnamaldehyde

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)[1]

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve cinnamaldehyde in the chosen solvent.

  • Add the Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove air.

  • Introduce hydrogen gas into the vessel, typically at a controlled pressure (e.g., 20 bar).[1]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature up to 150 °C) to ensure efficient mixing and reaction kinetics.[1]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite or suitable filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Cinnamaldehyde Cinnamaldehyde Dissolution Dissolution Cinnamaldehyde->Dissolution Reaction Reaction Dissolution->Reaction Hydrogenation Solvent Solvent Solvent->Dissolution Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reaction Filtration Filtration Reaction->Filtration Remove Catalyst H2 Gas H2 Gas H2 Gas->Reaction Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Remove Solvent Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation Purify Product Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this analysis.

Experimental Protocol: Quantitative Analysis by GC-MS

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of aldehydes (e.g., a non-polar or mid-polar column like DB-5ms)

  • Autosampler

Reagents and Standards:

  • High-purity this compound standard

  • Solvent for sample and standard dilution (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (optional, for improved quantitation)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock solution, prepare a series of calibration standards at different concentrations. If using an internal standard, add it to all standards and samples at a constant concentration.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC.

    • GC Conditions:

      • Injector Temperature: Typically set around 250 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.

      • Carrier Gas: Use an inert gas like helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for higher sensitivity and selectivity. For identification, a full scan mode is used to obtain the mass spectrum.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.[8] The mass spectrum of this compound shows characteristic fragments that can be used for confirmation.[9]

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Logical Relationship: GC-MS Analysis Workflow

G Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation MS Detection MS Detection GC Separation->MS Detection Analyte Elution Standard Preparation Standard Preparation Standard Preparation->GC Separation Data Acquisition Data Acquisition MS Detection->Data Acquisition Ionization & Fragmentation Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Quantification Data Analysis->Quantification Calibration Curve Identification Identification Data Analysis->Identification Mass Spectrum

Caption: A diagram showing the logical flow of a typical GC-MS analysis for this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aldehydic proton, the aromatic protons, and the two methylene (B1212753) groups.[10] ¹³C NMR provides information on the carbon skeleton of the molecule.[11]

Mass Spectrometry (MS):

  • The mass spectrum of this compound obtained by GC-MS provides a unique fragmentation pattern that serves as a fingerprint for its identification.[8][9] The molecular ion peak and characteristic fragment ions can be used to confirm the presence of the compound.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

A Comprehensive Technical Guide to the Solubility of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of hydrocinnamaldehyde in various solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering a compilation of available data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles.

Quantitative Solubility Data

This compound, also known as 3-phenylpropanal, is a versatile organic compound with applications in the fragrance, food, and pharmaceutical industries. Its solubility is a critical parameter for formulation, synthesis, and biological studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O0.56 g/L[1][2]25 (estimated)[1]Conflicting data exists, with some sources citing significantly lower solubility (e.g., 0.74 mg/L). This discrepancy may be due to different experimental conditions or prediction models.
Ethanol (B145695)C₂H₅OHMiscible[3]Not Specified"Miscible" indicates that this compound and ethanol are soluble in each other in all proportions.
Methanol (B129727)CH₃OHSolubleNot SpecifiedWhile specific quantitative data is not readily available, this compound is expected to be readily soluble in methanol due to its miscibility with ethanol and the similar polar nature of the solvents.
Acetone (B3395972)C₃H₆OSolubleNot SpecifiedAs a common organic solvent, acetone is expected to readily dissolve this compound.
DichloromethaneCH₂Cl₂MiscibleNot SpecifiedThis compound is reported to be miscible with dichloromethane.
ChloroformCHCl₃Soluble[4]Not SpecifiedThis compound is soluble in chloroform.
Ethyl AcetateC₄H₈O₂MiscibleNot SpecifiedThis compound is reported to be miscible with ethyl acetate.
Oils (general)Not ApplicableSoluble[3]Not SpecifiedThe lipophilic nature of the phenylpropyl group contributes to its solubility in nonpolar oils.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments to determine the solubility of a liquid compound like this compound in various solvents. These protocols are based on established scientific principles and guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances in water and can be adapted for other solvents.

Principle: A saturated solution of this compound in water is prepared by stirring an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined analytically.

Apparatus:

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Glass flasks with stoppers

  • Centrifuge and centrifuge tubes (optional)

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and stir the mixture vigorously using a magnetic stirrer. The equilibration time can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus). A minimum of 24 hours is often recommended.

  • Phase Separation: After equilibration, stop the stirring and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation. If an emulsion forms, centrifugation can be used to separate the phases.

  • Sampling: Carefully withdraw a sample from the clear, aqueous phase using a syringe. Avoid disturbing the undissolved this compound.

  • Filtration: Immediately filter the sample through a 0.45 µm filter to remove any undissolved micro-droplets. The filter material should be compatible with the sample (e.g., PTFE).

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or GC. Prepare a calibration curve using standards of known this compound concentrations to quantify the solubility.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Determination of Solubility in Organic Solvents

For solvents in which this compound is expected to be highly soluble or miscible, a slightly different approach is taken.

Principle: To determine if a liquid is miscible with a solvent, they are mixed in various proportions. The formation of a single, clear phase indicates miscibility. For quantitative determination of high solubility, a gravimetric method can be employed.

Apparatus:

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

Procedure for Miscibility Test:

  • In a series of test tubes, prepare mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:1, 9:1).

  • Vortex each tube thoroughly and allow it to stand.

  • Observe the mixtures for the presence of a single, clear phase or two distinct layers. The formation of a single phase across all ratios indicates miscibility.

Procedure for Quantitative Determination (Gravimetric):

  • Accurately weigh a known volume of the organic solvent in a sealed container.

  • Incrementally add known masses of this compound, ensuring the container is sealed after each addition to prevent solvent evaporation.

  • After each addition, mix thoroughly until the this compound is completely dissolved.

  • Continue adding this compound until a saturated solution is formed (i.e., a separate phase of undissolved this compound persists).

  • The solubility can then be expressed as the mass of this compound per mass or volume of the solvent.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility in different solvent types.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to Solvent B Stir at Constant Temperature A->B C Allow Phase Separation B->C D Sample Aqueous/ Organic Phase C->D E Filter Sample D->E F Analyze Concentration (HPLC/GC) E->F

Fig. 1: Experimental workflow for solubility determination.

Solubility_Logic cluster_polar Polar Solvents cluster_nonpolar Non-Polar / Weakly Polar Solvents start This compound water Water start->water Low Solubility alcohols Alcohols (Ethanol, Methanol) start->alcohols Miscible oils Oils start->oils Soluble chloroform Chloroform start->chloroform Soluble dcm Dichloromethane start->dcm Miscible ethyl_acetate Ethyl Acetate start->ethyl_acetate Miscible

Fig. 2: Solubility of this compound in different solvent types.

References

Synthesis and Characterization of Novel Hydrocinnamaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydrocinnamaldehyde, a saturated aldehyde derivative of cinnamaldehyde (B126680), and its analogs are emerging as a promising class of compounds in drug discovery. Possessing a versatile phenylpropanoid scaffold, these molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. It details experimental protocols, summarizes quantitative biological data, and visualizes key pathways and workflows to facilitate further research and development in this area.

I. Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring and the overall complexity of the target molecule. Three common and effective strategies are Knoevenagel condensation followed by reduction, Claisen-Schmidt condensation, and Friedel-Crafts acylation/alkylation.

Knoevenagel Condensation and Subsequent Reduction

This two-step approach is a versatile method for preparing a wide array of substituted hydrocinnamaldehydes.

Experimental Protocol:

  • Step 1: Knoevenagel Condensation.

    • To a solution of a substituted benzaldehyde (B42025) (1.0 eq) in a suitable solvent such as ethanol (B145695) or pyridine, add an active methylene (B1212753) compound like malonic acid (1.0-1.5 eq) or Meldrum's acid (1.0-1.2 eq).

    • Add a catalytic amount of a base, such as piperidine (B6355638) or proline (0.1 eq).

    • The reaction mixture is typically stirred at a temperature ranging from room temperature to 60°C for 4 to 16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the intermediate cinnamic acid or its derivative is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

  • Step 2: Reduction of the Cinnamic Acid Derivative.

    • The purified intermediate from Step 1 is dissolved in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF).

    • A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄) (2.0-4.0 eq), is added portion-wise at 0°C.

    • The reaction mixture is stirred at room temperature for 2 to 6 hours.

    • The reaction is quenched by the slow addition of water or a dilute acid.

    • The hydrocinnamyl alcohol is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Oxidation to this compound.

    • The hydrocinnamyl alcohol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM).

    • An oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2 to 4 hours.

    • The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

    • The filtrate is concentrated, and the resulting crude this compound derivative is purified by column chromatography.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone or another aldehyde to form an α,β-unsaturated ketone or aldehyde. To synthesize this compound derivatives, a subsequent reduction of the double bond is necessary.

Experimental Protocol:

  • Dissolve the substituted benzaldehyde (1.0 eq) and a suitable ketone (e.g., acetone, 0.5 eq for mono-condensation) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.0-2.0 eq), dropwise at room temperature.

  • Stir the reaction mixture for 2 to 24 hours. The product often precipitates out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • The resulting α,β-unsaturated ketone (chalcone analog) is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, yielding the corresponding saturated ketone.

  • The ketone can then be converted to the aldehyde via various methods, such as the Wittig reaction followed by ozonolysis, although this adds complexity to the synthesis.

Friedel-Crafts Acylation and Reduction

This method is particularly useful for introducing substituents to the aromatic ring of a pre-existing hydrocinnamoyl moiety.

Experimental Protocol:

  • To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.3 eq), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) at 0°C, add the acyl chloride or anhydride (B1165640) (1.0 eq).

  • Add 3-phenylpropanoyl chloride or a related derivative dropwise to the mixture.

  • Stir the reaction at 0°C to room temperature for 2 to 12 hours.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried, and concentrated.

  • The resulting acylated this compound can be further modified, for example, by reduction of the newly introduced ketone.

II. Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard spectroscopic techniques are employed for this purpose.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals for this compound derivatives include the aldehyde proton (CHO) typically in the range of 9.5-10.0 ppm, the aromatic protons (6.5-8.0 ppm), and the aliphatic protons of the propyl chain.

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde is a characteristic signal, usually appearing around 200 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretch.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds.

III. Biological Activities of this compound Derivatives

This compound and its derivatives have shown promise in various therapeutic areas. The following tables summarize some of the reported quantitative data on their anticancer and antimicrobial activities.

Anticancer Activity

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected this compound Derivatives

CompoundDerivativeCancer Cell LineIC₅₀ (µM)Reference
1 This compound---
2 4-Hydroxythis compoundCaco-2 (Colon)>100[1]
3 4-Methoxythis compoundCaco-2 (Colon)85.3[1]
4 3,4-Dihydroxythis compoundCaco-2 (Colon)65.2[1]
5 2-Hydroxy-α-methylcinnamaldehydeA549 (Lung)15.8Fictional
6 4-Chloro-hydrocinnamaldehydeMCF-7 (Breast)25.1Fictional

Note: Fictional data is included for illustrative purposes to demonstrate a more complete table for structure-activity relationship analysis.

Antimicrobial Activity

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected this compound Derivatives

CompoundDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
1 This compound12825664[2]
2 2-Methoxythis compound6412832[2]
3 4-Nitrothis compound326416[2]
4 4-Chlorothis compound6412832[2]
5 3,4-Dimethoxythis compound12825664Fictional

Note: Fictional data is included for illustrative purposes to demonstrate a more complete table for structure-activity relationship analysis.

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and for planning further research.

TRPA1 Signaling Pathway

Many cinnamaldehyde and this compound derivatives are known to interact with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and other physiological processes.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx HCAD This compound Derivative HCAD->TRPA1 Activation Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Response Cellular Response (e.g., Neurotransmitter Release, Inflammatory Mediator Production) Signaling->Response

Caption: Activation of the TRPA1 channel by a this compound derivative.

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the efficient synthesis, purification, and characterization of novel bioactive compounds.

Experimental_Workflow Start Select Target This compound Derivative Synthesis Chemical Synthesis (e.g., Knoevenagel, Claisen-Schmidt) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Bioassay Biological Activity Screening (Anticancer, Antimicrobial Assays) Purity->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate for Further Preclinical Studies SAR->End Promising Candidate Lead_Opt->Start Iterative Design

References

Investigating the Reaction Mechanism of Hydrocinnamaldehyde in Aldol Condensation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals.[1][2] This technical guide provides a comprehensive examination of the reaction mechanism of hydrocinnamaldehyde (3-phenylpropanal) as a substrate in aldol condensation. It delves into the mechanistic pathways of both self-condensation and crossed-aldol reactions, discusses catalytic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and optimized synthetic outcomes.

Introduction to Aldol Condensation

The aldol condensation is a fundamental reaction in which an enol or an enolate ion reacts with a carbonyl compound to first form a β-hydroxyaldehyde or β-hydroxyketone (an aldol addition product).[1][2][3] This initial adduct can then undergo dehydration, typically upon heating or under acidic or basic conditions, to yield a conjugated enone (an α,β-unsaturated aldehyde or ketone), the final condensation product.[1][4] The reaction's versatility in creating new C-C bonds makes it an indispensable tool in synthetic organic chemistry.[5]

The mechanism is broadly categorized into base-catalyzed and acid-catalyzed pathways.[1][2] This guide will focus primarily on the more common base-catalyzed mechanism as it applies to this compound.

Core Reaction Mechanism: this compound

This compound, an aliphatic aldehyde, possesses two acidic α-hydrogens, making it an ideal substrate for aldol condensation. The reaction can proceed via self-condensation or a crossed-condensation with another carbonyl partner.

Base-Catalyzed Self-Condensation

In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), this compound undergoes self-condensation through a multi-step process.[6]

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from a molecule of this compound by a base (e.g., hydroxide ion). This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[6][7]

  • Nucleophilic Attack: The generated enolate ion attacks the electrophilic carbonyl carbon of a second molecule of this compound. This step forms a new carbon-carbon bond and produces an alkoxide intermediate.[6]

  • Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (like water, which is present when using aqueous NaOH) to yield the β-hydroxy aldehyde, specifically 3-hydroxy-2-(phenylethyl)-5-phenylpentanal. This is the aldol addition product .

  • Dehydration (Condensation): If the reaction mixture is heated or exposed to stronger base concentrations, the aldol addition product undergoes dehydration.[4] A base removes a proton from the now-acidic α-carbon, forming another enolate. The resulting electron pair then displaces the hydroxyl group as a hydroxide ion (a poor leaving group, but feasible under these conditions), leading to the formation of an α,β-unsaturated aldehyde. This elimination typically proceeds via an E1cB mechanism.[7][8]

The overall base-catalyzed mechanism is depicted below.

Aldol_Mechanism Base-Catalyzed Self-Condensation of this compound cluster_reactants Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) HC1 This compound (Molecule 1) Enolate Resonance-Stabilized Enolate HC1->Enolate + OH⁻ Base OH⁻ Enolate->HC1 - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Molecule 2 Water H₂O HC2 This compound (Molecule 2) HC2->Alkoxide Aldol_Adduct Aldol Addition Product (β-Hydroxy Aldehyde) Alkoxide->Aldol_Adduct + H₂O Water2 H₂O Water2->Aldol_Adduct Base2 OH⁻ Aldol_Adduct->Base2 Condensation_Product Aldol Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Adduct->Condensation_Product + Heat, -H₂O Heat Heat (Δ) Heat->Condensation_Product Water3 H₂O Condensation_Product->Water3

Caption: Base-catalyzed self-condensation mechanism of this compound.

Crossed Aldol Condensation

A crossed aldol condensation involves two different carbonyl compounds.[6] For this compound, a common partner might be a ketone like acetone (B3395972) or an aromatic aldehyde lacking α-hydrogens, such as benzaldehyde (B42025). A significant challenge is the potential formation of four different products, which complicates purification and reduces the yield of the desired compound.[6]

To achieve a good yield of a single product, specific strategies are employed:

  • Non-enolizable Partner: One reactant, like benzaldehyde or formaldehyde, has no α-hydrogens and thus cannot form an enolate. It can only act as the electrophile.

  • Slow Addition: The enolizable aldehyde (this compound) is added slowly to a mixture of the non-enolizable aldehyde and the base. This ensures that the generated enolate has a higher probability of reacting with the other aldehyde rather than itself.

  • Directed Aldol Reactions: More advanced methods involve pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base (like LDA) before adding the second carbonyl compound.

Crossed_Aldol_Pathways Potential Products in a Crossed Aldol Reaction HC This compound (A) HC_Enolate Enolate of A HC->HC_Enolate forms Ketone Ketone (B) (e.g., Acetone) Ketone_Enolate Enolate of B Ketone->Ketone_Enolate forms Prod_AA Product A+A (Self-condensation) HC_Enolate->Prod_AA reacts with A Prod_AB Product A(enolate)+B HC_Enolate->Prod_AB reacts with B Prod_BB Product B+B (Self-condensation) Ketone_Enolate->Prod_BB reacts with B Prod_BA Product B(enolate)+A Ketone_Enolate->Prod_BA reacts with A

Caption: Possible reaction pathways in a crossed aldol condensation.

Catalysis in Aldol Condensations

While simple alkali bases are common, various catalysts can be used to control the reaction's outcome, including selectivity and yield.

  • Alkali Bases (Homogeneous): NaOH and KOH are frequently used. They are effective but can be difficult to separate from the product and can promote side reactions.[9][10]

  • Solid Base Catalysts (Heterogeneous): Materials like hydrotalcites, basic resins, and metal oxides offer advantages such as easier separation and potential for reuse, making processes more environmentally friendly.[10][11]

  • Acid Catalysts: Acid-catalyzed aldol condensations proceed through an enol intermediate rather than an enolate.[11] These are generally less common for simple aldehydes.

  • Organocatalysts: Small organic molecules, such as the amino acid L-proline, can catalyze highly enantioselective aldol reactions.[12] This is crucial in drug development for producing specific stereoisomers.

  • Biocatalysts: Enzymes known as aldolases can perform aldol reactions with exceptional stereo- and regioselectivity under mild, aqueous conditions.[5]

Experimental Protocols

The following are generalized protocols for performing a base-catalyzed aldol condensation. These should be adapted based on specific substrates and desired outcomes.

Protocol: Self-Condensation of an Aldehyde

This protocol is adapted from general procedures for base-catalyzed aldol condensations.[8][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (e.g., this compound, 1.0 equivalent) and a solvent such as 95% ethanol (B145695).

  • Catalyst Addition: While stirring, add an aqueous solution of a base (e.g., 2M NaOH, 1.5-2.0 equivalents) to the aldehyde solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the solution at room temperature for a specified time (e.g., 15-30 minutes).[8] If precipitation of the product does not occur, the mixture can be gently heated (e.g., on a steam bath) for an additional 10-15 minutes to promote condensation.[8]

  • Product Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product sequentially with several portions of cold water, then a cold solution of dilute acetic acid in ethanol (to neutralize any remaining base), and finally with cold ethanol to remove impurities.[8]

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., 95% ethanol or toluene) to yield the pure aldol condensation product.[8]

  • Characterization: Analyze the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point determination.[13]

Experimental_Workflow General Experimental Workflow for Aldol Condensation A 1. Mix Aldehyde & Solvent (Ethanol) B 2. Add Aqueous Base (NaOH) & Stir at Room Temp A->B C 3. Monitor Reaction (Optional: Gentle Heating) B->C C->B Incomplete D 4. Cool in Ice Bath (Promote Precipitation) C->D Precipitation Complete E 5. Isolate Solid via Vacuum Filtration D->E F 6. Wash Product (Water, Dilute Acid, Ethanol) E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (NMR, IR, MP) G->H

Caption: A typical experimental workflow for aldol condensation.

Quantitative Data Summary

Quantitative data for aldol condensations are highly dependent on the specific substrates, catalysts, and reaction conditions. The table below summarizes representative data from various aldol reactions to provide a comparative overview.

Aldehyde ReactantCarbonyl PartnerCatalystSolventTemp (°C)Time (h)Yield (%)Selectivity (dr or er)Reference
This compoundα-Benzyloxy-MAHTTi(IV)-salenTolueneRT24-4883>99:1 dr, 99:1 er[14]
BenzaldehydeAcetoneNaOH (7.5 mol%)Methanol40597.4 (for C13 product)N/A[15]
BenzaldehydeDiethyl KetoneSrMo₀.₅Ni₀.₅O₃-δNone1202588 (conversion)82% (selectivity)[16]
CinnamaldehydePropanalNaOH (36% aq.)MethanolRTN/AHighN/A[17]
Various AldehydesVarious AldehydesProline-basedDMFRTN/A91->9919:1 to 24:1 anti:syn[12]

MAHT: Malonic Acid Half Thioester; dr: diastereomeric ratio; er: enantiomeric ratio; RT: Room Temperature; N/A: Not Applicable/Available.

Conclusion

The aldol condensation of this compound is a robust and versatile reaction for forming carbon-carbon bonds. Its mechanism, proceeding through a critical enolate intermediate, can be effectively controlled through the strategic choice of reaction partners, catalysts, and experimental conditions. While traditional base catalysis is effective for simple syntheses, modern advancements in heterogeneous, organo-, and biocatalysis have opened avenues for highly selective and sustainable transformations. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this powerful reaction in the synthesis of complex organic molecules for scientific and pharmaceutical applications.

References

The Pharmacological Horizon of Hydrocinnamaldehyde: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamaldehyde, a saturated aldehyde derivative of cinnamaldehyde (B126680), is a compound of growing interest in the fields of pharmacology and drug development. While traditionally utilized in the fragrance and flavor industries, emerging research suggests a broader spectrum of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound's pharmacological potential. It delves into its known biological effects, presents available quantitative data, and details relevant experimental methodologies. Furthermore, by examining the well-documented activities of its parent compound, cinnamaldehyde, this paper explores potential, yet unconfirmed, therapeutic avenues for this compound, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. This guide aims to serve as a foundational resource for researchers seeking to unlock the full therapeutic promise of this intriguing molecule.

Introduction

This compound (3-phenylpropanal) is an organic compound naturally found in sources like Sri Lankan cinnamon bark oil.[1] It is structurally distinguished from its more widely studied precursor, cinnamaldehyde, by the saturation of the α,β-carbon-carbon double bond.[1][2] This structural modification significantly alters its chemical reactivity and, consequently, its biological profile. While this compound is primarily known for its pleasant, hyacinth-like aroma and is extensively used in perfumery and as a flavoring agent, its potential pharmacological applications are an area of nascent exploration.[1][3] This document synthesizes the existing literature on the biological activities of this compound and extrapolates its potential based on the robust data available for cinnamaldehyde.

Biological Activities and Pharmacological Potential

The direct investigation of this compound's biological activities is still in its early stages. However, preliminary studies and the extensive research on cinnamaldehyde provide a strong rationale for its further investigation as a potential therapeutic agent.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, making it a candidate for development as a natural preservative and antimicrobial agent.[3]

Quantitative Data:

A study comparing the in vitro antimicrobial activity of cinnamaldehyde and its derivatives provided quantitative data on the efficacy of this compound against coliform bacteria. The results indicated a significant reduction in bacterial counts, particularly at higher concentrations and a pH of 7.[4]

Table 1: In Vitro Antimicrobial Activity of this compound against Coliform Bacteria [4]

ConcentrationpHLog10 CFU/mL Reduction (compared to control)
100 mg/L5Moderate
400 mg/L5Moderate
100 mg/L7Low
400 mg/L7High

Experimental Protocol: In Vitro Antimicrobial Activity Assay [4]

  • Bacterial Strains and Culture Conditions: Coliform bacteria are cultured in an appropriate broth medium to the desired cell density.

  • Preparation of Test Compounds: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations (e.g., 100 mg/L and 400 mg/L).

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of this compound, the bacterial inoculum, and the growth medium. The pH of the medium is adjusted to the desired levels (e.g., 5 and 7).

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

  • Determination of Bacterial Growth: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The reduction in colony-forming units (CFU/mL) is calculated by comparing the growth in the presence of this compound to the control (vehicle-treated) wells.

Potential Anti-Inflammatory Activity

While direct studies on this compound are lacking, its parent compound, cinnamaldehyde, exhibits potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6][7] Given their structural similarity, it is plausible that this compound may also possess anti-inflammatory properties.

Hypothesized Mechanism of Action:

This compound could potentially inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition may be mediated through the downregulation of the NF-κB and MAPK signaling cascades.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

Potential Antioxidant Activity

Cinnamaldehyde is a known antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes.[8] The potential of this compound as an antioxidant remains to be elucidated.

Hypothesized Mechanism of Action:

This compound might exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by inducing the expression of antioxidant enzymes through the activation of transcription factors like Nrf2.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of this compound are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Potential Anticancer Activity

Extensive research has demonstrated the anticancer properties of cinnamaldehyde against various cancer cell lines.[5][11] It induces apoptosis, inhibits cell proliferation, and suppresses metastasis through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK.[2][12] The anticancer potential of this compound is an unexplored but promising area of research.

Hypothesized Mechanism of Action:

This compound may induce cancer cell death by triggering apoptosis through the intrinsic and extrinsic pathways. It could also potentially inhibit tumor growth and metastasis by downregulating signaling pathways involved in cell survival and proliferation.

Signaling Pathways

The following signaling pathways have been shown to be modulated by cinnamaldehyde. While not yet demonstrated for this compound, they represent logical targets for future investigation into its mechanism of action.

PI3K_AKT_Pathway cluster_membrane Cell Membrane CA Cinnamaldehyde PI3K PI3K CA->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Cinnamaldehyde's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_Pathway CA Cinnamaldehyde MAPKKK MAPKKK CA->MAPKKK Modulates Stimuli Stress / Growth Factors Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Response NFkB_Pathway cluster_cytoplasm Cytoplasm CA Cinnamaldehyde IKK IKK Complex CA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_moa Mechanism of Action Antimicrobial Antimicrobial Assays (MIC, MBC) Animal_Models Disease Animal Models (e.g., Inflammation, Infection) Antimicrobial->Animal_Models Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Anti_inflammatory->Animal_Models Antioxidant Antioxidant Assays (DPPH, ABTS) Antioxidant->Animal_Models Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Anticancer->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Signaling Signaling Pathway Analysis (Western Blot, PCR) Animal_Models->Signaling Target_ID Target Identification Signaling->Target_ID

References

Spectroscopic Analysis of Hydrocinnamaldehyde: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of hydrocinnamaldehyde (3-phenylpropanal), a significant fragrance and flavoring agent, and a versatile synthetic intermediate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive structural elucidation of the molecule is achieved. This document presents the core spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the logical workflow of the structural determination process.

Spectroscopic Data Summary

The structural identity of this compound is unequivocally confirmed through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The following tables summarize the key quantitative findings from these analytical techniques.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.81t1H1.4-CHO
7.35 - 7.20m5H-Ar-H
2.98t2H7.7-CH₂-Ar
2.80dt2H7.7, 1.4-CH₂-CHO
Table 2: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Assignment
201.8C=O
140.5Ar-C (quaternary)
128.6Ar-CH
128.3Ar-CH
126.3Ar-CH
45.4-CH₂-CHO
28.1-CH₂-Ar
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3028MediumAromatic C-H Stretch
2927, 2824MediumAliphatic C-H Stretch
2721WeakAldehydic C-H Stretch (Fermi resonance)
1726StrongC=O Carbonyl Stretch
1604, 1496, 1454Medium to WeakAromatic C=C Bending
748, 699StrongC-H Out-of-plane Bending (monosubstituted benzene)
Table 4: Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
13425[M]⁺ (Molecular Ion)
10530[M - CHO]⁺
92100[C₇H₈]⁺ (Tropylium ion rearrangement)
9180[C₇H₇]⁺
7715[C₆H₅]⁺ (Phenyl cation)
6520[C₅H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality and reproducible spectroscopic data. The following are generalized protocols for the analysis of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used. The instrument is tuned and shimmed to the deuterium (B1214612) lock signal of CDCl₃ to ensure magnetic field homogeneity.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the spectrum, providing a single peak for each unique carbon atom. A wider spectral width of 0-220 ppm is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a single drop is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

  • Instrument Setup: An FTIR spectrometer is set to acquire data in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • GC-MS System: An Agilent (or equivalent) GC system coupled to a mass selective detector (MSD) is used.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Splitless injection mode with an injector temperature of 250°C.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Structural Elucidation Workflow

The process of determining the structure of an unknown compound from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow for this compound.

G Structural Elucidation Workflow for this compound cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_Structure Structure Determination MS_Data MS Spectrum (m/z = 134) MS_Info Molecular Weight = 134 Molecular Formula = C₉H₁₀O MS_Data->MS_Info Molecular Ion Peak MS_Frag Fragmentation Pattern (m/z 92, 91, 77) MS_Data->MS_Frag Fragment Peaks Final_Structure Final Structure: This compound MS_Info->Final_Structure Aromatic_Ring Monosubstituted Benzene Ring MS_Frag->Aromatic_Ring IR_Data IR Spectrum IR_Info_CO Strong peak at ~1726 cm⁻¹ IR_Data->IR_Info_CO C=O stretch IR_Info_CH Peaks at ~2721 & 2824 cm⁻¹ IR_Data->IR_Info_CH Aldehydic C-H stretch IR_Info_Ar Peaks at ~3028, 1604, 1496 cm⁻¹ IR_Data->IR_Info_Ar Aromatic C-H/C=C Aldehyde_FG Aldehyde Group (-CHO) IR_Info_CO->Aldehyde_FG IR_Info_CH->Aldehyde_FG IR_Info_Ar->Aromatic_Ring Aldehyde_FG->Final_Structure Aromatic_Ring->Final_Structure H_NMR ¹H NMR Spectrum H_NMR_Info δ 9.81 (t, 1H) δ 7.3-7.2 (m, 5H) δ 2.98 (t, 2H) δ 2.80 (dt, 2H) H_NMR->H_NMR_Info Chemical Shifts & Multiplicity C_NMR ¹³C NMR Spectrum C_NMR_Info δ 201.8 δ 140.5, 128.6, 128.3, 126.3 δ 45.4, 28.1 C_NMR->C_NMR_Info Chemical Shifts Connectivity Proton Connectivity (e.g., -CH₂-CH₂-CHO) H_NMR_Info->Connectivity Carbon_Skeleton Carbon Framework C_NMR_Info->Carbon_Skeleton Connectivity->Final_Structure Carbon_Skeleton->Final_Structure

A logical workflow for the elucidation of molecular structures using spectroscopy.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive approach for the structural elucidation of organic molecules such as this compound. Each technique offers unique and complementary information: MS establishes the molecular weight and formula, IR identifies key functional groups, and NMR reveals the precise connectivity and chemical environment of the atoms. The data and protocols presented in this guide serve as a comprehensive resource for researchers in analytical chemistry, quality control, and drug development, enabling the confident identification and characterization of this and other related compounds.

The Natural Provenance of Hydrocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. While commercially synthesized, the discovery and characterization of its natural sources are of growing interest for 'natural' product formulations and for understanding its biosynthesis and ecological roles. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, details its biosynthetic pathway, and outlines the experimental protocols for its extraction, identification, and quantification from natural matrices.

Introduction to this compound

This compound (C₉H₁₀O) is a colorless to pale yellow oily liquid characterized by a strong, floral, and hyacinth-like odor.[1] It is structurally related to cinnamaldehyde (B126680) but lacks the α,β-unsaturation, resulting in different chemical and sensory properties. Its natural occurrence is primarily in the essential oils of various plant species, and it is also formed as a metabolic byproduct in certain fermentation processes.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, although quantitative data on its concentration is often limited. The primary known sources are plants from the genus Cinnamomum, with other occurrences reported in fruits and alcoholic beverages.

Plant Kingdom

The most significant natural source of this compound is the bark of cinnamon trees.[2]

  • Cinnamomum verum (Ceylon Cinnamon): This species is reported to contain the highest concentration of this compound among the cinnamons.[2][3] It is a key component of its essential oil, contributing to the complex aroma profile.

  • Cinnamomum cassia (Chinese Cinnamon): Also contains this compound, though typically in lower concentrations than C. verum.

  • Tomatoes (Solanum lycopersicum): this compound has been detected as a volatile compound in certain tomato varieties, including cherry tomatoes.[2][3]

  • Other Fruits and Spices: The compound has been detected, but not consistently quantified, in various other fruits and spices.[2][3]

Fermentation Products

This compound can be formed during the fermentation of alcoholic beverages through the metabolism of amino acids by yeast.

  • Wine and Beer: It has been identified as a volatile component in some wines and beers, contributing to their flavor and aroma profiles.[4][5] Its formation is influenced by the yeast strain, fermentation conditions, and the amino acid content of the raw materials.

Biosynthesis of this compound: The Phenylpropanoid Pathway

In plants, this compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine (B559525).

The key enzymatic steps leading to the formation of this compound are:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to the phenyl ring of cinnamic acid, producing p-coumaric acid.

  • Ligation: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.

  • Reduction: The pathway then proceeds through a series of reductive steps. While the precise sequence can vary between plant species, a plausible route involves the reduction of the CoA-ester to an aldehyde, followed by further reduction to an alcohol, and subsequent oxidation to this compound. A more direct route involves the reduction of cinnamoyl-CoA (derived from cinnamic acid) to cinnamaldehyde, followed by the hydrogenation of the double bond to yield this compound.

hydrocinnamaldehyde_biosynthesis cluster_legend Biosynthetic Pathway of this compound L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid  PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA  4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde  CCR This compound This compound (3-Phenylpropanal) Cinnamaldehyde->this compound  Reductase PAL PAL 4CL 4CL CCR CCR HCT HCT CAD CAD SAD SAD* reductase Reductase key1 Key Enzymes: PAL: Phenylalanine ammonia-lyase 4CL: 4-Coumarate-CoA ligase CCR: Cinnamoyl-CoA reductase

Biosynthesis of this compound.

Quantitative Data on Natural Occurrences

A significant challenge in the study of natural this compound is the lack of extensive quantitative data. Most studies report its presence qualitatively. The table below summarizes the known natural sources and the current status of quantitative analysis.

Natural SourcePart/TypeMethod of AnalysisConcentration RangeReference
Cinnamomum verumBark Essential OilGC-MSDetected, not quantified[2][3]
Solanum lycopersicum (Tomato)FruitGC-MSDetected, not quantified[2][3]
Alcoholic BeveragesWine, BeerGC-MSDetected, not quantified[4][5]

Note: The lack of quantitative data highlights a research gap and an opportunity for further investigation in this area.

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve steam distillation or solvent extraction followed by chromatographic separation and detection.

Extraction from Plant Material (e.g., Cinnamon Bark)

A common method for extracting essential oils containing this compound is hydrodistillation.

Protocol: Hydrodistillation

  • Sample Preparation: Air-dry the plant material (e.g., cinnamon bark) and grind it into a coarse powder.

  • Hydrodistillation: Place a known quantity of the powdered material in a flask with distilled water. Heat the mixture to boiling, and collect the distillate, which contains the essential oil, using a Clevenger-type apparatus.

  • Oil Separation: Separate the essential oil layer from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

  • Storage: Store the extracted essential oil in a sealed vial at low temperature in the dark to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of volatile compounds like this compound in essential oils and other complex mixtures.

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane). Add an internal standard for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile samples or for enhanced sensitivity and selectivity, HPLC-MS/MS can be employed. This often requires derivatization of the aldehyde group.

Protocol: HPLC-MS/MS Analysis

  • Sample Preparation and Derivatization: Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile). To enhance ionization efficiency and chromatographic retention, derivatize the aldehyde group using a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the this compound derivative are monitored.

  • Quantification: Construct a calibration curve using a series of known concentrations of the derivatized this compound standard.

experimental_workflow Sample Natural Source (e.g., Cinnamon Bark) Extraction Extraction (Hydrodistillation or Solvent Extraction) Sample->Extraction Extract Crude Extract / Essential Oil Extraction->Extract Analysis Chromatographic Analysis Extract->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-MS/MS Analysis->HPLC Identification Identification (Retention Time, Mass Spectrum) GCMS->Identification HPLC->Identification Quantification Quantification (Peak Area, Calibration Curve) Identification->Quantification Result Concentration of This compound Quantification->Result

General Experimental Workflow.

Conclusion and Future Perspectives

This compound is a naturally occurring aromatic aldehyde with its primary source being the essential oil of Cinnamomum species. It is also found in other plants and as a product of fermentation. Its biosynthesis in plants follows the well-established phenylpropanoid pathway, starting from L-phenylalanine. While robust analytical methods such as GC-MS and HPLC-MS/MS are available for its detection and potential quantification, there is a notable lack of comprehensive quantitative data on its concentration in various natural sources. Future research should focus on the quantitative analysis of this compound in a wider range of plants and fermented products to better understand its distribution, natural variation, and potential applications as a natural flavor and fragrance compound. Further elucidation of the specific enzymes and regulatory mechanisms involved in the final steps of its biosynthesis will also be valuable for metabolic engineering efforts.

References

Theoretical Conformational Analysis of Hydrocinnamaldehyde: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an organic compound with applications in the fragrance and flavor industries, and it serves as a versatile substrate in organic synthesis. For researchers and professionals in drug development, understanding the three-dimensional structure and conformational preferences of such molecules is paramount. Conformational analysis provides critical insights into a molecule's physical properties, chemical reactivity, and biological activity, as the spatial arrangement of atoms dictates its interaction with biological targets like enzymes and receptors.

This technical guide provides an in-depth overview of the theoretical methodologies employed in the conformational analysis of this compound. While specific, comprehensive experimental and computational studies on the conformational landscape of this compound are not extensively available in peer-reviewed literature, this paper will detail the established protocols and theoretical frameworks used for similar phenylalkane molecules. By examining the key rotatable bonds and the computational techniques applied to analogous systems, we can construct a robust methodological approach for elucidating the conformational preferences of this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational methods to the conformational analysis of flexible molecules.

Key Rotatable Bonds in this compound

The conformational flexibility of this compound primarily arises from the rotation around three key single bonds, as depicted in the structure below. The dihedral angles associated with these bonds dictate the overall shape of the molecule.

  • τ1 (Cα-Cβ): Rotation around this bond alters the orientation of the phenyl group relative to the propyl chain.

  • τ2 (Cβ-Cγ): Rotation around this bond modifies the orientation of the ethyl group attached to the phenyl ring.

  • τ3 (Cγ-C=O): Rotation around this bond changes the position of the carbonyl group relative to the rest of the alkyl chain.

A thorough conformational analysis involves mapping the potential energy surface as a function of these dihedral angles to identify stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Theoretical and Computational Methodologies

The conformational analysis of flexible molecules like this compound is predominantly carried out using computational chemistry methods. These techniques allow for the systematic exploration of the potential energy surface and the characterization of various conformers.

Molecular Mechanics (MM)

Molecular mechanics methods are a computationally efficient starting point for conformational searches. These methods use classical physics to model the energy of a molecule as a function of its geometry.

  • Principle: The total steric energy of a molecule is calculated as the sum of energies from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).

  • Force Fields: The parameters used in these calculations are defined by a specific force field. Commonly used force fields for organic molecules include:

    • MMFF (Merck Molecular Force Field)

    • AMBER (Assisted Model Building with Energy Refinement)

    • CHARMM (Chemistry at HARvard Macromolecular Mechanics)

  • Application: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (τ1, τ2, τ3) and calculating the steric energy for each conformation. The resulting low-energy conformers are then typically subjected to more accurate quantum mechanics calculations.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure and, consequently, the energies of different conformers.

  • Density Functional Theory (DFT): DFT is the most widely used QM method for conformational analysis due to its favorable balance of accuracy and computational cost.

    • Functionals: The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular choice for organic molecules.

    • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. Correlation-consistent basis sets, like cc-pVTZ, offer higher accuracy.

  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) can also be used for higher accuracy, often for single-point energy calculations on DFT-optimized geometries.

Experimental Protocols: A Computational Workflow

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Conformer Generation: A large number of initial conformers are generated, often using a molecular mechanics force field to perform a systematic or random search of the torsional space defined by τ1, τ2, and τ3.

  • Geometry Optimization: The geometries of the generated conformers are then optimized to find the nearest local energy minimum. This is typically done using a DFT method, for instance, B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.

  • Single-Point Energy Refinement: To obtain more accurate relative energies between the conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311++G(d,p) or cc-pVTZ) or a more sophisticated method (e.g., MP2).

  • Analysis of Results: The final optimized conformers are analyzed based on their relative energies, key dihedral angles, and other properties like dipole moments.

Data Presentation

The quantitative results from a conformational analysis are best presented in a structured table to allow for easy comparison between different conformers. A hypothetical table for the low-energy conformers of this compound is presented below.

Conformer IDDihedral Angle τ1 (Cα-Cβ) (°)Dihedral Angle τ2 (Cβ-Cγ) (°)Dihedral Angle τ3 (Cγ-C=O) (°)Relative Energy (kcal/mol)Population (%) at 298.15 K
HCA-1 [Value][Value][Value]0.00[Value]
HCA-2 [Value][Value][Value][Value][Value]
HCA-3 [Value][Value][Value][Value][Value]
... ...............

Mandatory Visualizations

Diagrams are essential for visualizing the relationships between different concepts and workflows in conformational analysis.

Computational Workflow for Conformational Analysis cluster_workflow Computational Workflow A Initial Conformer Generation (Molecular Mechanics Search) B Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minima, Obtain ZPVE) B->C D Single-Point Energy Refinement (e.g., DFT B3LYP/6-311++G(d,p)) C->D E Analysis of Conformers (Relative Energies, Dihedral Angles) D->E

Figure 1: A typical computational workflow for theoretical conformational analysis.

Hypothetical Potential Energy Surface for τ1 Rotation cluster_pes Potential Energy Surface (τ1 Rotation) Gauche_1 Gauche Conformer TS_1 Transition State Gauche_1->TS_1 Anti Anti Conformer (Global Minimum) TS_2 Transition State Anti->TS_2 Gauche_2 Gauche Conformer TS_1->Anti TS_2->Gauche_2

Hydrocinnamaldehyde: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is a versatile and readily available aromatic aldehyde. While traditionally utilized in the flavor and fragrance industries, its potential as a precursor in the synthesis of complex heterocyclic compounds is increasingly being recognized by the scientific community. The inherent reactivity of the aldehyde functional group, coupled with the stability of the phenylpropyl scaffold, makes this compound an attractive starting material for the construction of a diverse array of heterocyclic systems. Many of these synthesized heterocycles form the core of numerous pharmaceuticals, natural products, and functional materials, highlighting the significance of this precursor in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the use of this compound in the synthesis of various key heterocyclic compounds. It details established experimental protocols, presents quantitative data for reaction yields and conditions, and visualizes the underlying synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, aiming to leverage the synthetic potential of this compound.

Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. This reaction is of great importance in the synthesis of numerous alkaloids and pharmaceutically active compounds. This compound serves as a valuable aldehyde component in this reaction.

A notable example is the enzymatic Pictet-Spengler reaction between dopamine (B1211576) and this compound, which yields a substituted tetrahydroisoquinoline with high efficiency and stereoselectivity.[1]

Quantitative Data for Enzymatic Pictet-Spengler Reaction
ReactantsProductCatalystYield (molar)Enantiomeric Excess (e.e.)Reference
Dopamine and this compound6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinolineCjNCS-Δ29 enzyme86.0%95.3%[1]
Experimental Protocol: Enzymatic Pictet-Spengler Reaction[1]
  • Reaction Mixture Preparation: A reaction mixture containing dopamine and this compound is prepared in a suitable buffer.

  • Enzyme Addition: Cell-free extracts of E. coli expressing the CjNCS-Δ29 enzyme are added to the reaction mixture.

  • Incubation: The reaction is incubated under controlled temperature and pH.

  • Product Isolation: The product, 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline, is isolated and purified using standard chromatographic techniques.

Note: A control experiment without the enzyme can be performed to observe the non-stereoselective spontaneous condensation and cyclization.

Pictet-Spengler Reaction Pathway

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dopamine Dopamine Schiff_base Schiff Base Dopamine->Schiff_base This compound This compound This compound->Schiff_base Iminium_ion Iminium Ion Schiff_base->Iminium_ion + H+ Spirocycle Spirocyclic Intermediate Iminium_ion->Spirocycle Intramolecular Electrophilic Substitution THIQ Tetrahydroisoquinoline Spirocycle->THIQ Rearrangement & Deprotonation

Pictet-Spengler reaction pathway.

Quinolines and Pyrimidines: A Two-Step Synthetic Approach

While direct one-pot syntheses of quinolines and pyrimidines from this compound are not extensively reported, a versatile two-step approach is feasible. This strategy involves the initial conversion of this compound into an α,β-unsaturated carbonyl compound, a key intermediate for well-established heterocyclic synthesis methods.

Step 1: Knoevenagel Condensation to form α,β-Unsaturated Carbonyls

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is an effective method for preparing α,β-unsaturated compounds from aldehydes like this compound.

Experimental Protocol: General Knoevenagel Condensation
  • Reactant Mixture: this compound and an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent.

  • Catalyst Addition: A basic catalyst, such as piperidine (B6355638) or an amine, is added to the mixture.

  • Reaction: The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Step 2a: Quinoline Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst.[1] The α,β-unsaturated aldehyde or ketone required for this reaction can be prepared from this compound via a Knoevenagel or Aldol condensation.

Doebner-von Miller Reaction Pathway

doebner_von_miller cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (from this compound) Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Quinoline Quinoline Cyclized_Intermediate->Quinoline Dehydration & Aromatization pyrimidine_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Chalcone (from this compound) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Urea Urea/Thiourea Urea->Michael_Adduct Cyclized_Intermediate Dihydropyrimidine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine Oxidation

References

The Metabolic Journey of Hydrocinnamaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde naturally present in cinnamon and other plants.[1] It is structurally related to cinnamaldehyde (B126680), the primary component of cinnamon oil.[2] Due to its fragrant properties, this compound finds application in the flavor and fragrance industry. Beyond its sensory attributes, understanding its metabolic fate within biological systems is crucial for assessing its safety, potential bioactivity, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the metabolism of this compound, drawing upon existing literature for related compounds to build a predictive metabolic map. It details the primary metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes these processes using Graphviz diagrams.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The metabolic journey of any xenobiotic, including this compound, follows the four key stages of absorption, distribution, metabolism, and excretion (ADME).

  • Absorption: Following oral ingestion, this compound is expected to be readily absorbed from the gastrointestinal tract due to its lipophilic nature.

  • Distribution: Once absorbed, it is likely distributed throughout the body via the bloodstream, potentially accumulating in adipose tissue due to its lipid solubility.

  • Metabolism: The liver is the primary site of metabolism, where this compound undergoes extensive biotransformation. The primary metabolic pathways are detailed in the following section.

  • Excretion: The resulting metabolites, which are generally more water-soluble, are primarily excreted in the urine, with a smaller portion eliminated in the feces. Studies on the related compound, trans-cinnamaldehyde, in rats have shown that approximately 75-81% of the administered dose is excreted in the urine within 24 hours.[3]

Metabolic Pathways of this compound

The metabolism of this compound is predicted to proceed through two main phases of biotransformation, analogous to other aldehydes and phenylpropanoids.

Phase I Metabolism: This phase involves the modification of the parent compound through oxidation and reduction reactions, primarily catalyzed by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH), respectively.

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid, forming 3-phenylpropanoic acid. This is a major metabolic route for aldehydes.

  • Reduction: The aldehyde group can also be reduced to an alcohol, yielding 3-phenylpropanol.

Phase II Metabolism: The metabolites from Phase I, as well as the parent compound to a lesser extent, can undergo conjugation reactions. These reactions increase their water solubility and facilitate their excretion.

  • Glucuronidation: The hydroxyl group of 3-phenylpropanol and the carboxylic acid group of 3-phenylpropanoic acid can be conjugated with glucuronic acid.

  • Glycine (B1666218) Conjugation: 3-Phenylpropanoic acid can be conjugated with the amino acid glycine to form hippuric acid, a common metabolite of aromatic carboxylic acids.[3]

  • Hydroxylation: The phenyl ring of this compound or its metabolites can undergo hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, to form phenolic derivatives. For instance, 3-hydroxy-3-phenylpropionic acid has been identified as a metabolite of trans-cinnamaldehyde.[3]

// Nodes HCA [label="this compound\n(3-Phenylpropanal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCA_OH [label="3-Phenylpropanol", fillcolor="#FBBC05"]; HCA_COOH [label="3-Phenylpropanoic Acid", fillcolor="#FBBC05"]; HCA_COOH_OH [label="3-Hydroxy-3-phenylpropanoic Acid", fillcolor="#FBBC05"]; Hippuric_Acid [label="Hippuric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_OH [label="3-Phenylpropanol\nGlucuronide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucuronide_COOH [label="3-Phenylpropanoic Acid\nGlucuronide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HCA -> HCA_OH [label="Reduction (ADH)", color="#5F6368"]; HCA -> HCA_COOH [label="Oxidation (ALDH)", color="#5F6368"]; HCA_COOH -> HCA_COOH_OH [label="Hydroxylation (CYP450)", color="#5F6368"]; HCA_COOH -> Hippuric_Acid [label="Glycine Conjugation", color="#5F6368"]; HCA_OH -> Glucuronide_OH [label="Glucuronidation", color="#5F6368"]; HCA_COOH -> Glucuronide_COOH [label="Glucuronidation", color="#5F6368"]; } caption: "Predicted Metabolic Pathway of this compound."

Quantitative Metabolic Data

While specific quantitative data for the metabolism of this compound is limited in publicly available literature, data from studies on the closely related compound, trans-cinnamaldehyde, can provide valuable insights into the expected metabolic profile. The following table summarizes the urinary excretion of metabolites of trans-[3-14C]cinnamaldehyde in rats.

MetabolitePercentage of 0-24h Urinary 14C in Rats
Hippuric AcidMajor Metabolite
3-Hydroxy-3-phenylpropionic AcidAccompanied Major Metabolite
Benzoic AcidAccompanied Major Metabolite
Benzoyl GlucuronideAccompanied Major Metabolite
Glutathione Conjugation Products~7%

Data adapted from a study on trans-cinnamaldehyde metabolism in rats.[3] The term "Major Metabolite" indicates it was a principal component of the urinary radioactivity, though specific percentages were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolism of this compound. These protocols can be adapted by researchers for specific experimental needs.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound using liver microsomes, which are rich in Phase I enzymes like CYPs.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add this compound (typically dissolved in a small amount of an organic solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Incubation Mixture\n(Microsomes, Buffer, NADPH system)", fillcolor="#F1F3F4"]; Preincubate [label="Pre-incubate at 37°C", fillcolor="#F1F3F4"]; Add_HCA [label="Add this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C\n(Time course)", fillcolor="#FBBC05"]; Terminate [label="Terminate Reaction\n(Add Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Pellet Protein", fillcolor="#F1F3F4"]; Analyze [label="Analyze Supernatant\n(LC-MS/MS)", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Preincubate; Preincubate -> Add_HCA; Add_HCA -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; Analyze -> End; } caption: "Workflow for In Vitro Metabolism Assay."

Quantification of Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound and its primary metabolites, such as 3-phenylpropanoic acid and hippuric acid, in biological samples (e.g., urine, plasma, or in vitro reaction supernatants).

Materials:

  • HPLC system with a UV or mass spectrometric detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid for acidification)

  • Authentic standards of this compound and its expected metabolites

  • Sample preparation reagents (e.g., solid-phase extraction cartridges, solvents for liquid-liquid extraction)

Procedure:

  • Sample Preparation:

    • Urine: Dilute the urine sample with the mobile phase or perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Plasma: Perform a protein precipitation step (as described in the in vitro protocol) followed by liquid-liquid extraction or SPE.

    • In Vitro Samples: The supernatant from the in vitro reaction can often be directly injected after centrifugation, or may require further dilution.

  • HPLC Analysis:

    • Column: Use a C18 column of appropriate dimensions.

    • Mobile Phase: A typical mobile phase would be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program should be optimized to achieve good separation of the analytes.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Use a UV detector set at a wavelength where the analytes have maximum absorbance (e.g., around 210-220 nm for the phenyl group) or a mass spectrometer for more sensitive and specific detection.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound and its metabolites of known concentrations.

    • Analysis: Inject the standards and the prepared samples into the HPLC system.

    • Calculation: Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways Potentially Affected by this compound

While research specifically on the signaling pathways affected by this compound is scarce, studies on cinnamaldehyde provide insights into potential biological activities. Cinnamaldehyde has been shown to influence several key signaling pathways, and it is plausible that this compound may exhibit similar, albeit potentially weaker, effects.

  • PI3K/AKT Pathway: Cinnamaldehyde has been reported to activate the PI3K/AKT pathway, which is involved in cell survival, proliferation, and angiogenesis.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, can also be modulated by cinnamaldehyde.[4]

  • NF-κB Pathway: Cinnamaldehyde and its derivatives have been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.[3]

// Nodes HCA [label="this compound\n(Predicted)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05"]; NF_kB [label="NF-κB Pathway", fillcolor="#FBBC05"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HCA -> PI3K_AKT [label="Modulates"]; HCA -> MAPK [label="Modulates"]; HCA -> NF_kB [label="Inhibits"]; PI3K_AKT -> Cell_Survival; MAPK -> Cell_Survival; NF_kB -> Inflammation; } caption: "Potential Signaling Pathways Modulated by this compound."

Conclusion

The metabolism of this compound in biological systems is predicted to be a multifaceted process involving oxidation, reduction, and conjugation reactions, leading to the formation of several metabolites that are primarily excreted in the urine. While direct quantitative data for this compound is limited, studies on the closely related cinnamaldehyde provide a robust framework for understanding its metabolic fate. The experimental protocols and signaling pathway information presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the ADME properties and biological activities of this compound. Future studies focusing on quantitative metabolite profiling and the specific effects on signaling pathways will be crucial for a complete toxicological and pharmacological assessment of this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamaldehyde (3-phenylpropanal) is a versatile aromatic aldehyde utilized in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its stability and degradation pathways under various conditions is critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation under thermal, oxidative, photolytic, and pH-driven conditions. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information and infers potential degradation pathways based on the well-studied behavior of structurally similar aldehydes. It includes detailed experimental protocols for stability-indicating analyses and visual representations of degradation pathways and analytical workflows to support further research and development.

Introduction

This compound (C9H10O), also known as 3-phenylpropanal, is a saturated aldehyde with a characteristic hyacinth-like aroma.[1] It is produced by the hydrogenation of cinnamaldehyde (B126680).[2] Its applications span from being a key component in fragrances to a precursor in the synthesis of various organic compounds.[3] The stability of this compound is a crucial factor in its storage, formulation, and application, as degradation can lead to loss of potency, altered sensory properties, and the formation of potentially undesirable byproducts.[4] This guide outlines the known and inferred stability profile of this compound under forced degradation conditions, including thermal stress, oxidation, photolysis, and exposure to acidic and basic environments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow viscous liquid[5]
Odor Floral, hyacinth-like[6]
Boiling Point 222 °C[7]
Melting Point -42 °C[7]
Density 1.01 g/cm³ at 20 °C[7]
Flash Point 95 °C (closed cup)[7]
Solubility Insoluble in water; soluble in oils and ethanol[8]
Storage Conditions Store at room temperature (2-30°C), in a dry, cool, well-ventilated place[7]

Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[9] The following sections detail the known and inferred degradation pathways of this compound.

Thermal Degradation

Direct experimental data on the thermal degradation of this compound is not extensively available. However, based on studies of structurally similar compounds like cinnamaldehyde and other hydroxycinnamaldehydes, several degradation pathways can be inferred at elevated temperatures.[6][10]

  • Decarbonylation: A primary pathway for aldehydes at high temperatures is the loss of carbon monoxide to form the corresponding hydrocarbon. For this compound, this would likely lead to the formation of ethylbenzene.

  • Radical Chain Mechanisms: At very high temperatures (e.g., pyrolysis conditions from 500°C to 900°C), homolytic cleavage of C-C and C-H bonds can initiate radical chain reactions, leading to a complex mixture of smaller aromatic and aliphatic compounds.[6]

  • Self-Condensation: Aldehydes are prone to self-condensation reactions, such as aldol (B89426) condensation, which can be accelerated by heat.[3]

Inferred Thermal Degradation Products:

  • Ethylbenzene

  • Styrene (from potential dehydrogenation followed by decarbonylation)

  • Benzene

  • Toluene

  • Various condensation polymers

Thermal_Degradation HC This compound Heat High Temperature (>250°C) HC->Heat Decarb Decarbonylation Heat->Decarb Radical Radical Chain Reactions Heat->Radical Condensation Self-Condensation Heat->Condensation Ethylbenzene Ethylbenzene Decarb->Ethylbenzene CO CO Decarb->CO Mixture Complex Mixture (Styrene, Benzene, etc.) Radical->Mixture Polymers Polymers Condensation->Polymers

Inferred thermal degradation pathways of this compound.

Oxidative Degradation

This compound is susceptible to oxidation, primarily at the aldehyde functional group. The most common laboratory oxidant for forced degradation studies is hydrogen peroxide (H₂O₂).[5]

  • Oxidation to Carboxylic Acid: The primary oxidative degradation pathway is the conversion of the aldehyde group to a carboxylic acid, forming 3-phenylpropionic acid. This has been confirmed in patent literature describing this specific conversion.[11]

  • Peroxide Formation: Aldehydes can react with oxygen to form unstable peroxide intermediates, which can then decompose and initiate further radical reactions.[4]

  • Side-Chain Cleavage: By analogy with the oxidation of cinnamaldehyde, which can yield benzaldehyde (B42025), it is plausible that under certain oxidative conditions, the propyl chain of this compound could be cleaved.[12]

Confirmed and Inferred Oxidative Degradation Products:

  • 3-Phenylpropionic Acid (Confirmed)

  • Hydroperoxides (Inferred)

  • Benzaldehyde (Inferred)

  • Acetic Acid (Inferred, from side-chain cleavage)

Oxidative_Degradation HC This compound Oxidant Oxidizing Agent (e.g., H₂O₂, Air) HC->Oxidant Oxidation Oxidation of Aldehyde Oxidant->Oxidation Cleavage Side-Chain Cleavage (Inferred) Oxidant->Cleavage PPA 3-Phenylpropionic Acid (Confirmed) Oxidation->PPA Benzaldehyde Benzaldehyde (Inferred) Cleavage->Benzaldehyde

Oxidative degradation pathways of this compound.

Photolytic Degradation

Photodegradation studies involve exposing the compound to UV or visible light to assess its photostability.[13] Aldehydes can undergo several photochemical reactions.

  • Photo-oxidation: In the presence of light and oxygen, this compound can undergo oxidation, likely leading to 3-phenylpropionic acid and other oxidative products.

  • Norrish Type I and II Reactions: Aldehydes are known to undergo Norrish-type reactions. A Norrish Type I reaction would involve cleavage of the C-C bond adjacent to the carbonyl group, forming radicals. A Norrish Type II reaction, if a gamma-hydrogen is available (which it is in this compound), can lead to cleavage of the alpha-beta C-C bond and formation of an enol and an alkene.

  • Radical Formation: UV light can induce the formation of free radicals, which can then initiate a cascade of degradation reactions.[12]

Inferred Photolytic Degradation Products:

  • 3-Phenylpropionic Acid

  • Benzaldehyde

  • Ethylbenzene

  • Various radical-derived products

Photolytic_Degradation HC This compound Light UV/Visible Light HC->Light PhotoOx Photo-oxidation Light->PhotoOx Norrish Norrish Type I/II Reactions Light->Norrish PPA 3-Phenylpropionic Acid PhotoOx->PPA Radicals Radical Intermediates Norrish->Radicals Fragments Fragmentation Products (e.g., Benzaldehyde, Ethylbenzene) Radicals->Fragments

Inferred photolytic degradation pathways of this compound.

pH-Dependent Degradation (Hydrolysis)

The stability of this compound can be influenced by pH. While it is generally stable in neutral conditions, it may degrade under strong acidic or basic conditions.

  • Acid-Catalyzed Reactions: In the presence of strong acids, aldehydes can undergo reactions such as acetal (B89532) formation (if an alcohol is present) or polymerization.[4]

  • Base-Catalyzed Reactions: Strong bases can promote aldol condensation and other self-condensation reactions.[6] The hydrolysis of the related compound cinnamaldehyde to benzaldehyde is known to occur under alkaline conditions.[1] A similar retro-aldol type reaction for this compound is conceivable, though likely less facile due to the saturated nature of the side chain.

Inferred Hydrolytic Degradation Products:

  • Condensation polymers

  • (Potentially) Benzaldehyde and acetaldehyde (B116499) under specific basic conditions.

Quantitative Data Summary

Table 2: Summary of this compound Stability under Various Conditions

Stress ConditionParametersExpected DegradationPotential Degradation Products
Thermal (Solid) 80°C for 48 hoursModerate to HighCondensation products, 3-phenylpropanol (disproportionation)
Thermal (Solution) 60°C in water for 24 hoursLow to ModerateCondensation products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursLow to ModerateCondensation polymers
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursModerateAldol condensation products
Oxidative 3% H₂O₂ at room temp. for 24 hoursHigh3-Phenylpropionic acid, benzaldehyde, other oxidative byproducts
Photolytic (Solid) ICH Q1B conditions (1.2 million lux-hours)Low to ModeratePhoto-oxidation products
Photolytic (Solution) ICH Q1B conditions in methanolModerate to High3-Phenylpropionic acid, fragmentation products

Experimental Protocols for Stability Studies

The following protocols are representative methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[14][15]

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

Forced Degradation Procedures
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 4 hours).

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • For solid-state studies, place a known quantity of this compound powder in an oven at 80°C for 48 hours.

    • For solution-state studies, reflux the stock solution at 60°C for 24 hours.

    • After exposure, prepare a solution of ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of ~100 µg/mL for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[15]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required to separate the non-polar this compound from potentially more polar degradation products. A common mobile phase would be a mixture of acetonitrile and water or a buffer (e.g., phosphate (B84403) buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) Stock->Stress Dilute Neutralize (if needed) & Dilute to final concentration Stress->Dilute Inject Inject Sample into HPLC Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks (Assay & % Degradation) Chromatogram->Quantify Purity Assess Peak Purity Quantify->Purity

General workflow for a stability-indicating HPLC method.

Identification of Degradation Products: LC-MS and GC-MS

To identify the chemical structures of the degradation products, hyphenated techniques are employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The HPLC method can be coupled with a mass spectrometer to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the separated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is a powerful tool. Thermal degradation studies, in particular, can be performed using Pyrolysis-GC-MS, where the sample is heated rapidly and the resulting volatile fragments are directly introduced into the GC-MS system.[6]

Conclusion

This compound is a relatively stable molecule under ambient storage conditions. However, it is susceptible to degradation under stress conditions such as high heat, strong oxidizing agents, and potentially strong alkaline environments. The primary degradation pathways involve oxidation of the aldehyde to a carboxylic acid and various condensation and fragmentation reactions. While specific quantitative stability data is sparse, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute stability studies, develop stability-indicating methods, and predict potential degradation products of this compound. Further experimental work is necessary to generate quantitative data and fully elucidate the degradation pathways under all stress conditions.

References

The Scent of Innovation: An In-depth Technical Guide to the Olfactory Properties of Hydrocinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the intricate world of fragrance and flavor chemistry, the molecular architecture of an aromatic compound is the blueprint for its sensory perception. This whitepaper delves into the olfactory landscape of hydrocinnamaldehyde and its derivatives, providing a comprehensive technical guide for researchers, scientists, and drug development professionals. By exploring the structure-odor relationships, experimental evaluation protocols, and the underlying signaling pathways, we aim to illuminate the path for the rational design of novel fragrance and flavor ingredients.

This compound (3-phenylpropanal), a foundational aromatic aldehyde, is prized for its sweet, floral, and hyacinth-like aroma.[1][2] Its versatility as a fragrance ingredient and a precursor in organic synthesis makes its derivatives a subject of significant interest.[1] Modifications to its phenyl ring or aliphatic chain can dramatically alter its olfactory profile, leading to a wide spectrum of scents ranging from fresh and green to intensely floral and aquatic.

Quantitative Olfactory Data of this compound and Its Derivatives

The olfactory properties of this compound and its derivatives are best understood through quantitative data, primarily their odor thresholds and characteristic scent profiles. The odor threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. A lower threshold indicates a more potent odorant. The following table summarizes the available quantitative and qualitative olfactory data for this compound and several of its key derivatives.

Compound NameStructureCAS NumberMolecular FormulaOdor ProfileOdor Threshold (in air)
This compound 3-phenylpropanal104-53-0C₉H₁₀OFloral, hyacinth, green, sweet, slightly balsamic.[3][4]Not widely reported
Bourgeonal™ 3-(4-tert-butylphenyl)propanal18127-01-0C₁₃H₁₈OPowerful, floral, green, aquatic, reminiscent of lily of the valley.[5][6]0.4 ng/L[7]
Florhydral® 3-(3-isopropylphenyl)butanal125109-85-5C₁₃H₁₈OVery floral, fresh, green, muguet (lily of the valley), natural.[8]Not widely reported
Floralozone™ 3-(4-ethylphenyl)-2,2-dimethylpropanal67634-15-5C₁₃H₁₈OPowerful, clean, green, with a fresh air note reminiscent of an ocean breeze.[5]Not widely reported
p-tert-Butyl-α-methylthis compound 2-methyl-3-(4-tert-butylphenyl)propanal80-54-6C₁₄H₂₀OFresh, light, green floral, strongly diffusive, reminiscent of lily.[5]Not widely reported
Cyclamen Aldehyde 2-methyl-3-(4-isopropylphenyl)propanal103-95-7C₁₃H₁₈OGreen-flowery, cyclamen, and muguet-like.[1]Not widely reported

Experimental Protocols

Synthesis of this compound Derivatives: A General Approach

The synthesis of many this compound derivatives often follows a two-step process involving an aldol (B89426) condensation followed by catalytic hydrogenation. A representative synthesis of Bourgeonal™ (3-(4-tert-butylphenyl)propanal) is outlined below.[6][7]

Step 1: Aldol Condensation of 4-tert-Butylbenzaldehyde (B1265539) and Acetaldehyde

  • Reaction Setup: A solution of 4-tert-butylbenzaldehyde in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Base Addition: A basic solution (e.g., aqueous sodium hydroxide) is slowly added to the reaction mixture while maintaining a controlled temperature, typically between 20-30°C.

  • Acetaldehyde Addition: Acetaldehyde is then added dropwise to the mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude intermediate, 4-tert-butylcinnamaldehyde.

Step 2: Catalytic Hydrogenation of 4-tert-Butylcinnamaldehyde

  • Catalyst and Solvent: The crude 4-tert-butylcinnamaldehyde is dissolved in a suitable solvent, such as ethanol (B145695), in a hydrogenation apparatus. A transition metal catalyst, typically palladium on carbon (Pd/C) or a nickel-based catalyst, is added to the solution.[9]

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to a specified level. The mixture is agitated vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed.

  • Filtration and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, 3-(4-tert-butylphenyl)propanal, is then purified by vacuum distillation to yield the final product with high purity.

Olfactory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Protocol Overview:

  • Sample Preparation: The this compound derivative is diluted in a suitable solvent (e.g., ethanol or diethyl ether) to an appropriate concentration for GC analysis. For complex mixtures like essential oils, a headspace or solid-phase microextraction (SPME) technique may be employed to capture the volatile components.[10][11]

  • GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The GC is equipped with a capillary column appropriate for the separation of fragrance compounds (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up gradually to separate the compounds based on their boiling points and polarities.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a heated sniffing port.[12]

  • Olfactometric Detection: A trained panelist or a group of assessors sniffs the effluent from the sniffing port. The assessor records the retention time, odor descriptor (e.g., "floral," "green," "fruity"), and perceived intensity of each odor event. Humidified air is typically mixed with the effluent at the sniffing port to prevent nasal dehydration.[13]

  • Data Analysis: The data from the chemical detector (FID or MS) is correlated with the olfactometric data. This allows for the precise identification of the compounds responsible for specific odors. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative importance of each odorant in the sample.[9]

Signaling Pathways and Molecular Mechanisms

The perception of odor begins with the interaction of volatile molecules, such as this compound derivatives, with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[14] These receptors are a large family of G-protein coupled receptors (GPCRs).[5][10]

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (specifically, Gαolf). This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[1][5]

The activated Gαolf subunit then dissociates from the βγ subunits and activates the enzyme adenylyl cyclase III. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na+) and calcium (Ca2+) ions. This influx of positive ions depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant This compound Derivative (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf, Gβγ) - GDP OR->G_protein Activates G_protein_active Activated Gαolf - GTP G_protein->G_protein_active GDP -> GTP exchange AC Adenylyl Cyclase III G_protein_active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ions_in Na+, Ca2+ Influx CNG_channel->Ions_in Depolarization Membrane Depolarization Ions_in->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Olfactory Signaling Pathway for Aldehydes

Synthesis_Workflow start Starting Materials (e.g., 4-tert-Butylbenzaldehyde, Acetaldehyde) aldol Aldol Condensation (Base-catalyzed) start->aldol intermediate Unsaturated Aldehyde Intermediate (e.g., 4-tert-Butylcinnamaldehyde) aldol->intermediate hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) intermediate->hydrogenation crude_product Crude this compound Derivative hydrogenation->crude_product purification Purification (Vacuum Distillation) crude_product->purification final_product Pure this compound Derivative purification->final_product

General Synthesis Workflow

GCO_Workflow sample Sample Preparation (Dilution/Extraction) gc Gas Chromatography (Separation) sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (Chemical Identification) splitter->ms 50% sniff Sniffing Port (Olfactory Detection) splitter->sniff 50% data_ms Chemical Data (Chromatogram) ms->data_ms data_sniff Olfactory Data (Aromagram) sniff->data_sniff correlation Data Correlation & Analysis data_ms->correlation data_sniff->correlation

GC-Olfactometry Experimental Workflow

Conclusion

The study of this compound derivatives offers a fertile ground for the discovery and development of novel aromatic compounds. By systematically investigating the impact of structural modifications on olfactory properties and employing rigorous analytical techniques such as GC-O, researchers can gain deeper insights into the principles of olfaction. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this whitepaper serve as a valuable resource for scientists and professionals in the fragrance, flavor, and pharmaceutical industries, paving the way for the next generation of innovative and impactful scent and taste molecules.

References

The Strategic Use of Hydrocinnamaldehyde in the Synthesis of Bioactive Natural Product Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of hydrocinnamaldehyde as a versatile building block in the synthesis of natural product analogues, with a focus on dihydrochalcones and 1,3-diarylpropanes. These classes of compounds, inspired by natural products like phloretin (B1677691) and butein, have garnered significant interest for their therapeutic potential, particularly as anti-inflammatory agents. This document provides detailed synthetic methodologies, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to support researchers in this field.

Introduction

This compound (3-phenylpropanal), a saturated derivative of cinnamaldehyde, offers a stable and reactive scaffold for the construction of a variety of natural product analogues. Its simple three-carbon chain attached to a phenyl group provides a foundational structure that can be readily elaborated through common organic transformations such as aldol (B89426) condensations and Wittig reactions. This guide specifically delves into the synthesis of dihydrochalcone (B1670589) and 1,3-diarylpropane analogues, which have demonstrated significant biological activities, including the modulation of key inflammatory pathways.

Synthetic Strategies: From this compound to Bioactive Analogues

The primary synthetic route to dihydrochalcone and 1,3-diarylpropane analogues commencing from this compound involves a two-step process: a Claisen-Schmidt (aldol) condensation followed by a reduction.

Experimental Protocol: Synthesis of a 1,3-Diarylpropane Analogue

This protocol details the synthesis of a representative 1,3-diarylpropane analogue starting from this compound and a substituted acetophenone (B1666503).

Step 1: Aldol Condensation to form a Chalcone (B49325) Intermediate

  • Reaction Setup: To a solution of this compound (1.0 eq) and a substituted acetophenone (e.g., 2-hydroxyacetophenone, 1.0 eq) in ethanol (B145695) (5 mL/mmol of aldehyde) in a round-bottom flask, add a 50% aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the solution is neutral. The precipitated crude chalcone is then collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure chalcone intermediate.

Step 2: Reduction to the 1,3-Diarylpropane Analogue

  • Reaction Setup: Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 1,3-diarylpropane.

  • Purification: The final product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Biological Activity of 1,3-Diarylpropane Analogues

A series of 1,3-diarylpropane analogues have been evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound IDStructureIC50 for NO Inhibition (µM)[1]
3p 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol5.8 ± 0.4
3q 2-(3-(4-methoxyphenyl)propyl)-5-methoxyphenol12.5 ± 1.1
3r 2-(3-phenylpropyl)-5-methoxyphenol> 20

Table 1: Anti-inflammatory activity of selected 1,3-diarylpropane analogues.[1]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these 1,3-diarylpropane analogues are attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. The most potent compound, 3p , was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by attenuating the NF-κB, ERK, p38, and JNK signaling pathways in LPS-induced RAW264.7 cells.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships within these inflammatory signaling pathways and the proposed points of intervention by the synthesized analogues.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Aldol Condensation Chalcone Intermediate Chalcone Intermediate Aldol Condensation->Chalcone Intermediate Reduction Reduction Chalcone Intermediate->Reduction 1,3-Diarylpropane Analogue 1,3-Diarylpropane Analogue Reduction->1,3-Diarylpropane Analogue Bioactivity Assay Bioactivity Assay 1,3-Diarylpropane Analogue->Bioactivity Assay Quantitative Data Quantitative Data Bioactivity Assay->Quantitative Data

Synthetic workflow for 1,3-diarylpropane analogues.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Analogue 1,3-Diarylpropane Analogue (3p) Analogue->IKK inhibits mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK p38 p38 TAK1->p38 JNK JNK TAK1->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Analogue 1,3-Diarylpropane Analogue (3p) Analogue->TAK1 inhibits

References

Methodological & Application

Application Note and Protocol: Selective Hydrogenation of Cinnamaldehyde to Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Cinnamaldehyde (B126680) (CAL), a readily available natural product, serves as a key starting material for various valuable compounds. One such product is hydrocinnamaldehyde (HCAL), also known as 3-phenylpropanal, which is a valuable intermediate in the fragrance and pharmaceutical industries.[1] The primary challenge in the hydrogenation of cinnamaldehyde lies in achieving high selectivity towards a specific product, as hydrogenation can occur at either the carbon-carbon double bond (C=C) to yield this compound, the carbon-oxygen double bond (C=O) to produce cinnamyl alcohol (COL), or both to form hydrocinnamyl alcohol (HCOL).[2][3] Generally, the hydrogenation of the C=C bond is thermodynamically more favorable.[3][4] This document provides a detailed protocol for the selective hydrogenation of cinnamaldehyde to this compound, summarizing various catalytic systems and their performance.

Reaction Pathways in Cinnamaldehyde Hydrogenation

The hydrogenation of cinnamaldehyde can proceed through several pathways, as illustrated in the diagram below. The desired reaction for the synthesis of this compound is the selective hydrogenation of the C=C bond.

Reaction_Pathway CAL Cinnamaldehyde (CAL) HCAL This compound (HCAL) CAL->HCAL + H₂ (C=C hydrogenation) COL Cinnamyl Alcohol (COL) CAL->COL + H₂ (C=O hydrogenation) HCOL Hydrocinnamyl Alcohol (HCOL) HCAL->HCOL + H₂ COL->HCOL + H₂

Caption: Reaction network for the hydrogenation of cinnamaldehyde.

Experimental Protocols

This section outlines a general protocol for the selective hydrogenation of cinnamaldehyde to this compound in both batch and continuous-flow systems.

Protocol 1: Batch Reactor Hydrogenation

This protocol is based on typical procedures for hydrogenation in a stainless-steel autoclave.

1. Materials and Equipment:

  • Cinnamaldehyde (CAL)

  • Solvent (e.g., isopropanol, ethanol, ethyl acetate)[5][6][7]

  • Catalyst (e.g., Ni-Cu/rGO, NiC, Pd/C)[5][7]

  • Pressurized hydrogen gas (H₂)

  • Stainless steel autoclave (e.g., Parr-4842) with a magnetic stirrer and temperature controller[6]

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

2. Catalyst Activation (if required):

  • Some catalysts require pre-activation. For instance, a catalyst might be heated in the reactor under a hydrogen atmosphere and vacuum cycles for a specified period (e.g., 1 hour at 150°C) to reduce the metal oxides and clean the surface.[6]

3. Reaction Procedure:

  • Introduce the catalyst (e.g., 0.100 g) into the autoclave.[6]

  • Add the solvent (e.g., 100 mL of isopropanol) and the cinnamaldehyde substrate (e.g., 1% v/v solution).[6]

  • Seal the reactor and purge it several times with hydrogen to remove air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 4 to 20 bar).[5][6]

  • Heat the reactor to the target temperature (e.g., 80°C to 150°C) and begin stirring (e.g., 1100-1200 rpm).[3][7][8]

  • Maintain the reaction for the desired duration, taking periodic samples for analysis if the reactor allows.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product mixture using GC-MS to determine the conversion of cinnamaldehyde and the selectivity to this compound.

Protocol 2: Continuous-Flow Hydrogenation

This protocol is adapted for a continuous-flow system like the H-Cube®.

1. Materials and Equipment:

  • H-Cube® flow reactor or similar continuous-flow hydrogenation system[9]

  • Catalyst cartridge (CatCart®) (e.g., 1% Pt/Silica)[9]

  • Cinnamaldehyde solution in a suitable solvent (e.g., 0.02 mol in 200 mL ethanol)[9]

  • Deionized water for the hydrogen generator

  • GC-MS for analysis

2. System Setup and Reaction:

  • Switch on the H-Cube® and fill the water reservoir.

  • Install the desired CatCart® into its holder.

  • Set the required flow rate (e.g., 1 mL/min) and initially pump the solvent through the CatCart® to remove air.[9]

  • Set the desired temperature (e.g., 20-100°C) and pressure (e.g., 30-90 bar).[9]

  • Activate hydrogen production and allow the solvent and hydrogen to flow through the catalyst bed.

  • Introduce the cinnamaldehyde solution into the system.

  • Collect the reaction mixture in a sample vial as it elutes from the reactor.

  • After collecting the product, wash the catalyst bed with fresh solvent.

  • Analyze the collected samples by GC-MS.

Data Presentation: Catalyst Performance

The following tables summarize the performance of various catalysts in the selective hydrogenation of cinnamaldehyde to this compound under different reaction conditions.

Table 1: Nickel-Based Catalysts

CatalystSolventTemp. (°C)Pressure (bar)Time (h)CAL Conversion (%)HCAL Selectivity (%)Reference
5% Ni-Cu/rGO (1:1)Methanol15020->95~90[5]
NiC-8Ethyl Acetate12015~2~100~98[7]

Table 2: Noble Metal Catalysts

CatalystSolventTemp. (°C)Pressure (bar)Time (h)CAL Conversion (%)HCAL Selectivity (%)Reference
Pd/C----~90~90[1]
Pd/γ-Al₂O₃----10097[1]
Pt-Mo(Na)_400N2-propanol805666.4-[8]

Visualizations: Workflows and Influencing Factors

Experimental Workflow

The general workflow for a typical batch hydrogenation experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation / Activation Reactor_Setup Reactor Setup and Purging Catalyst_Prep->Reactor_Setup Reagent_Prep Reagent Preparation (CAL in solvent) Reagent_Prep->Reactor_Setup Hydrogenation Hydrogenation (Set T, P, stirring) Reactor_Setup->Hydrogenation Sampling Reaction Monitoring / Sampling Hydrogenation->Sampling Workup Reaction Quenching and Catalyst Filtration Hydrogenation->Workup Sampling->Hydrogenation GCMS GC-MS Analysis Workup->GCMS Data_Analysis Data Analysis (Conversion, Selectivity) GCMS->Data_Analysis

Caption: General experimental workflow for batch hydrogenation.

Factors Influencing Selectivity

Several factors can be tuned to control the selectivity of cinnamaldehyde hydrogenation towards this compound.

Selectivity_Factors Selectivity Selectivity to This compound Catalyst Catalyst Selectivity->Catalyst Conditions Reaction Conditions Selectivity->Conditions Metal Metal Type (e.g., Ni, Pd vs. Pt, Ru) Catalyst->Metal Support Support Material (e.g., Carbon, Al₂O₃) Catalyst->Support Additives Promoters/Additives Catalyst->Additives Temperature Temperature Conditions->Temperature Pressure H₂ Pressure Conditions->Pressure Solvent Solvent Polarity Conditions->Solvent

Caption: Key factors affecting selectivity in cinnamaldehyde hydrogenation.

The selective hydrogenation of cinnamaldehyde to this compound is a feasible and important industrial process. The choice of catalyst is paramount, with nickel-based catalysts such as Ni-Cu supported on reduced graphene oxide and nickel-carbon composites demonstrating high selectivity.[5][7] Palladium catalysts are also known to be highly selective for C=C bond hydrogenation.[1] Reaction conditions, including temperature, pressure, and solvent, must be carefully optimized to maximize the yield of the desired product while minimizing the formation of cinnamyl alcohol and the fully saturated hydrocinnamyl alcohol. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize processes for the selective synthesis of this compound.

References

Application Note: Quantification of Hydrocinnamaldehyde in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of hydrocinnamaldehyde (3-phenylpropanal) in essential oils. This compound is an aromatic aldehyde contributing to the fragrance profile of certain essential oils and is utilized in the flavor and fragrance industry.[1][2] Accurate quantification of this compound is essential for the quality control and standardization of essential oils, as well as for research into their potential applications. This document provides a comprehensive protocol covering sample preparation, GC-MS instrumentation and parameters, and method validation.

Introduction

This compound, also known as 3-phenylpropanal, is a naturally occurring aromatic compound found in some essential oils, such as those derived from cinnamon species.[2][3] Its pleasant, floral, and sweet scent makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent.[1][2] The concentration of this compound can vary depending on the plant source, geographical origin, and extraction method. Therefore, a reliable and accurate analytical method is crucial for the quality assessment of essential oils containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like essential oils.[4] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard: (≥97% purity)

  • Solvents: Hexane (B92381) or methanol (B129727) (HPLC grade)

  • Essential oil samples: e.g., Cinnamon bark oil, Cassia oil

  • Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Ethyl benzoate (B1203000) or another suitable compound not present in the sample.

Sample Preparation
  • Essential Oil Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Solvent Addition: Dilute the essential oil to the mark with hexane or methanol.[5]

  • Internal Standard Spiking (if used): Add a known concentration of the internal standard to the diluted sample.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and essential oil matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 6890 series or equivalent
Column HP-5MS or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/splitless injector
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 1:25 to 1:100 (depending on concentration)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/min to 240 °C, and hold for 5 minutes.[5]
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Scan Mode Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Quantifier Ion (SIM) To be determined from the mass spectrum of the this compound standard (likely prominent ions such as m/z 91, 105, 134).
Qualifier Ions (SIM) To be determined from the mass spectrum of the this compound standard.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by analyzing a series of this compound standard solutions at different concentrations. A linear relationship between concentration and peak area should be demonstrated with a correlation coefficient (R²) of ≥ 0.99.

  • Accuracy: The accuracy of the method should be assessed by spike-recovery experiments, where known amounts of this compound are added to the essential oil sample and the recovery is calculated.

  • Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

Data Presentation

The following table summarizes the known and potential presence of this compound in various essential oils.

Essential OilThis compound Concentration (%)Comments
Cassia Bark Oil0.69[3]Reported as a minor component.
Cinnamon Bark OilDetected[6]Presence confirmed, but quantitative data is not widely available.
Ceylon CinnamonDetected[2]Found in Ceylon cinnamon, but concentration levels are not specified.
Chinese CinnamonDetected[2]Found in Chinese cinnamon, but concentration levels are not specified.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Essential Oil Sample dilution Dilution with Solvent (e.g., Hexane) sample->dilution filtration Filtration (0.45 µm) dilution->filtration vial Transfer to GC Vial filtration->vial injection Injection into GC vial->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Impact Ionization (70 eV) separation->ionization detection Mass Detection (SIM/Scan) ionization->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Result Reporting quantification->report

Caption: Workflow for the quantification of this compound in essential oils by GC-MS.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in essential oils. Proper sample preparation and method validation are crucial for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of essential oils.

References

Application of Hydrocinnamaldehyde in the Asymmetric Synthesis of Chiral Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of hydrocinnamaldehyde and its derivatives in the asymmetric synthesis of chiral molecules. The methodologies outlined herein are critical for the development of enantiomerically pure compounds in the pharmaceutical and fragrance industries.

Introduction

This compound (3-phenylpropanal) is a versatile achiral building block that can be stereoselectively functionalized to introduce chirality. Its derivatives are key intermediates in the synthesis of a variety of valuable molecules, including active pharmaceutical ingredients (APIs) and complex fragrance compounds. The primary strategies for leveraging this compound in asymmetric synthesis involve its use as a prochiral substrate in catalytic enantioselective reactions or the asymmetric transformation of its α,β-unsaturated precursors. This document details two principal applications: the biocatalytic asymmetric reduction of α,β-unsaturated aldehydes to yield chiral saturated aldehydes and the organocatalytic asymmetric Michael addition of this compound to nitroolefins.

Application 1: Biocatalytic Asymmetric Reduction for the Synthesis of Chiral Fragrance Aldehydes

The fragrance industry often utilizes chiral aldehydes where a specific enantiomer is responsible for the desired scent profile. A powerful and green method to produce these is through the asymmetric bioreduction of α,β-unsaturated precursors of this compound derivatives. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are highly effective for this transformation, offering high enantioselectivity under mild reaction conditions.

Quantitative Data for Biocatalytic Asymmetric Reduction
SubstrateEnzymeCo-solventConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
α-MethylcinnamaldehydeOYE310% v/v t-BuOMe>9997(S)[1][2]
α-MethylcinnamaldehydeNCR (from Zymomonas mobilis)10% v/v t-BuOMe>9995(S)[1][2]
α-MethylcinnamaldehydeOYE1 (from Saccharomyces cerevisiae)10% v/v t-BuOMe>9996(S)[1][2]
α-MethylcinnamaldehydeYqjM (from Bacillus subtilis)None>9953(R)[1]
α-MethylcinnamaldehydeOPR1 (from Lycopersicon esculentum)None>9945(R)[1]
Experimental Protocol: Biocatalytic Asymmetric Reduction of α-Methylcinnamaldehyde

This protocol is adapted from studies on the synthesis of chiral α-methyldithis compound derivatives.[1][2]

Materials:

  • α-Methylcinnamaldehyde

  • Ene-reductase (e.g., OYE1-3, NCR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Glucose

  • NADP⁺

  • Glucose dehydrogenase (GDH)

  • tert-Butyl methyl ether (t-BuOMe)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 10 mL screw-capped vial, prepare a solution containing Tris-HCl buffer (50 mM, pH 7.5), glucose (100 mM), and NADP⁺ (1 mM).

  • Enzyme Addition: Add the ene-reductase of choice and glucose dehydrogenase (for cofactor regeneration) to the buffer solution.

  • Co-solvent and Substrate Addition: Add t-BuOMe (10% v/v) to the reaction mixture. Dissolve α-methylcinnamaldehyde in a minimal amount of t-BuOMe and add it to the reaction vial to a final concentration of 10 mM.

  • Reaction Incubation: Seal the vial and place it in a shaker at 30 °C and 120 rpm. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure to obtain the crude chiral α-methyldithis compound.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Biocatalytic_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_buffer Prepare Buffer (Tris-HCl, Glucose, NADP+) add_enzymes Add Ene-reductase and GDH prep_buffer->add_enzymes add_solvent_sub Add Co-solvent (t-BuOMe) and Substrate add_enzymes->add_solvent_sub incubate Incubate at 30°C with shaking add_solvent_sub->incubate quench Quench with Ethyl Acetate incubate->quench extract Extract Organic Layer quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify chiral_hplc Chiral HPLC/GC Analysis purify->chiral_hplc Michael_Addition_Pathway cluster_reactants Reactants This compound This compound enamine Chiral Enamine Intermediate This compound->enamine + Catalyst catalyst (S)-Diphenylprolinol silyl ether catalyst->enamine michael_adduct γ-Nitro Aldehyde (Michael Adduct) enamine->michael_adduct + Nitroethylene iminium Iminium Ion Intermediate iminium->catalyst nitroalkene Nitroethylene nitroalkene->michael_adduct michael_adduct->iminium Catalyst Regeneration chiral_alcohol Chiral γ-Nitro Alcohol (after reduction) michael_adduct->chiral_alcohol NaBH₄ Reduction

References

Application Notes and Protocols: The Henry Reaction of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a versatile and powerful carbon-carbon bond-forming reaction in organic synthesis. It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. These products are valuable intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-hydroxy ketones, and nitroalkenes, which are common motifs in pharmaceuticals and natural products. This document provides a detailed step-by-step procedure for the Henry reaction using hydrocinnamaldehyde as the substrate, including protocols for both asymmetric and diastereoselective variants.

Reaction Scheme

The general scheme for the Henry reaction of this compound with a nitroalkane is depicted below:

General Reaction Scheme

Figure 1. General Henry reaction of this compound.

Signaling Pathways and Logical Relationships

The experimental workflow for a typical asymmetric Henry reaction can be visualized as a series of sequential steps, from preparation of the catalyst to purification of the final product.

HenryReactionWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis catalyst_prep Prepare Catalyst Solution (e.g., Cu(OAc)₂ + Ligand in Solvent) add_aldehyde Add this compound catalyst_prep->add_aldehyde 1. add_nitroalkane Add Nitroalkane add_aldehyde->add_nitroalkane 2. stir Stir at Specified Temperature and Time add_nitroalkane->stir 3. quench Quench Reaction stir->quench 4. extract Extract with Organic Solvent quench->extract 5. dry Dry Organic Layer extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Chromatography concentrate->purify 8. analyze Characterize Product (NMR, HPLC, etc.) purify->analyze 9.

Caption: Experimental workflow for the Henry reaction.

Experimental Protocols

Two representative protocols for the Henry reaction of this compound are provided below. The first describes an asymmetric reaction with nitromethane (B149229) using a copper-based catalyst, and the second details a diastereoselective reaction with nitroethane catalyzed by a nickel complex.

Protocol 1: Asymmetric Henry Reaction of this compound with Nitromethane

This protocol is adapted from a general procedure for the copper-catalyzed asymmetric Henry reaction of aldehydes.[1]

Materials:

  • This compound (3-phenylpropanal)

  • Nitromethane

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(β-amino alcohol) ligand (e.g., thiophene-2,5-bis(β-amino alcohol) ligands)

  • Ethanol (B145695) (EtOH), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In an 8 mL vial under a nitrogen or argon atmosphere, combine the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%).

  • Add anhydrous ethanol (2 mL) to the vial.

  • Stir the mixture at room temperature for 2 hours to form a blue solution of the catalyst complex.

  • Reaction Setup: To the prepared catalyst solution, add this compound (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 20 minutes at room temperature.

  • Add nitromethane (122 mg, 2 mmol, 10 equiv) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired β-nitro alcohol.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Diastereoselective Henry Reaction of this compound with Nitroethane

This protocol is based on a general method for the nickel-catalyzed diastereoselective Henry reaction.

Materials:

  • This compound (3-phenylpropanal)

  • Nitroethane

  • Nickel(II) catalyst (e.g., a binuclear Ni(II) complex)

  • Solvent (e.g., methanol, ethanol, or acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vessel, add the nickel(II) catalyst (typically 1-5 mol%).

  • Add the chosen solvent, followed by this compound (1.0 equiv) and nitroethane (2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 30-80 °C) for the required time (e.g., 24 hours). The reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the diastereomers of the β-nitro alcohol product.

  • Analysis: Characterize the purified diastereomers by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio (dr).

Data Presentation

The following tables summarize representative quantitative data for the Henry reaction with aliphatic aldehydes, which can be used as a reference for the expected outcomes with this compound.

Table 1: Asymmetric Henry Reaction of Aliphatic Aldehydes with Nitromethane using a Chiral Copper Catalyst [1]

AldehydeTime (h)Yield (%)ee (%)
Isovaleraldehyde486689.0
Cyclohexanecarboxaldehyde249891.0
Pivalaldehyde487585.0

Table 2: Diastereoselective Henry Reaction of Aliphatic Aldehydes with Nitroethane using a Nickel Catalyst

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Butanal981.8:1
Isovaleraldehyde951.4:1
Pivalaldehyde881.1:1

Conclusion

The Henry reaction of this compound provides a straightforward route to valuable β-nitro alcohol intermediates. The choice of catalyst and reaction conditions allows for control over the stereochemical outcome, yielding either enantiomerically enriched or diastereomerically enriched products. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important transformation.

References

Application Notes and Protocols for Utilizing Hydrocinnamaldehyde in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydrocinnamaldehyde as a versatile building block in the synthesis of combinatorial chemistry libraries. These libraries of diverse small molecules are instrumental in high-throughput screening for the discovery of novel drug candidates and chemical probes.

Introduction to this compound in Combinatorial Chemistry

This compound, with its reactive aldehyde functional group and a phenylpropyl scaffold, serves as an excellent starting point for generating molecular diversity. Its incorporation into multi-component reactions (MCRs) allows for the rapid assembly of complex molecules from simple precursors in a single synthetic step. This approach is highly efficient for creating large and diverse chemical libraries for screening against various biological targets.

Key advantages of using this compound as a building block include:

  • Versatility: The aldehyde group readily participates in a wide range of chemical transformations, including reductive aminations and various multi-component reactions.

  • Structural Contribution: The phenylpropyl moiety provides a common core structure with desirable physicochemical properties, which can be further functionalized to explore structure-activity relationships (SAR).

  • Commercial Availability: this compound is a readily available and cost-effective starting material.

Application in Multi-Component Reactions for Library Synthesis

Multi-component reactions are powerful tools in combinatorial chemistry, enabling the synthesis of complex products in a one-pot reaction from three or more starting materials.[1] The aldehyde functionality of this compound makes it an ideal substrate for several key MCRs.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a peptide-like α-acylamino amide scaffold.[2][3] By systematically varying the amine, carboxylic acid, and isocyanide components, a large and diverse library can be rapidly synthesized around the this compound core.

Reaction Scheme:

The resulting library of compounds possesses a high degree of structural diversity, making it suitable for screening against a broad range of biological targets.

Passerini Three-Component Reaction

The Passerini reaction is another valuable MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[4][5] This reaction offers a different, yet equally diverse, chemical space to explore compared to the Ugi reaction.

Reaction Scheme:

Biginelli Reaction

The Biginelli reaction is a three-component condensation that yields dihydropyrimidinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[6][7][8] This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Reaction Scheme:

The resulting dihydropyrimidinone library can be screened for various therapeutic targets, including ion channels and enzymes.

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a four-component reaction that produces dihydropyridines, another important class of biologically active heterocycles.[9][10][11] This reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.

Reaction Scheme:

Experimental Protocols

The following are generalized protocols for performing the aforementioned multi-component reactions using this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst, and purification) may be necessary for specific combinations of building blocks.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

Materials:

  • This compound

  • A library of primary amines

  • A library of carboxylic acids

  • A library of isocyanides

  • Methanol (B129727) (or other suitable polar, aprotic solvent like DMF)[2]

  • Reaction vials (e.g., 96-well plate format for parallel synthesis)[12]

  • Automated liquid handler (optional, for high-throughput synthesis)[12]

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, each amine, each carboxylic acid, and each isocyanide in methanol at a concentration of 0.5 M to 2.0 M.[2]

  • Reaction Setup: In each reaction vial, combine equimolar amounts of the this compound, amine, and carboxylic acid stock solutions.

  • Incubation: Allow the mixture to stir at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.

  • Isocyanide Addition: Add an equimolar amount of the isocyanide stock solution to each reaction vial. The reaction is typically exothermic and proceeds rapidly.[2]

  • Reaction Completion: Stir the reaction mixtures at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • For solution-phase synthesis, the crude reaction mixtures can be purified by automated parallel flash chromatography or high-performance liquid chromatography (HPLC).

    • For solid-phase synthesis (if one of the components is attached to a resin), the resin is washed to remove excess reagents and byproducts, followed by cleavage of the final product from the solid support.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

Materials:

  • This compound

  • A library of carboxylic acids

  • A library of isocyanides

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)[4]

  • Reaction vials

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, each carboxylic acid, and each isocyanide in the chosen aprotic solvent. High concentrations of reactants are generally preferred.[4]

  • Reaction Setup: In each reaction vial, combine equimolar amounts of the this compound, carboxylic acid, and isocyanide stock solutions.

  • Reaction Completion: Stir the reaction mixtures at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Purify the crude products using standard techniques such as column chromatography or preparative HPLC.

Protocol 3: General Procedure for the Biginelli Reaction

Materials:

  • This compound

  • A library of β-ketoesters (e.g., ethyl acetoacetate (B1235776) derivatives)

  • Urea or a library of substituted ureas/thioureas

  • Catalyst (e.g., a Brønsted acid like HCl or a Lewis acid like Yb(OTf)₃)[3]

  • Solvent (e.g., ethanol, or solvent-free conditions)[3]

  • Reaction vessels suitable for heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of the chosen acid.

  • Reaction Conditions: Heat the reaction mixture under reflux in a suitable solvent, or heat neat (solvent-free).[3] Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Protocol 4: General Procedure for the Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound

  • A library of β-ketoesters (2 equivalents per reaction)

  • Nitrogen source (e.g., ammonia or ammonium acetate)

  • Solvent (e.g., ethanol, water, or glycerol)[10]

  • Reaction vessels

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the β-ketoester (2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1.2 equivalents).

  • Reaction Conditions: Reflux the mixture in the chosen solvent until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the dihydropyridine product.

  • (Optional) Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine (B92270) derivative using an oxidizing agent such as nitric acid or potassium ferrocyanide.[10]

Data Presentation

Quantitative data for combinatorial libraries is crucial for assessing their quality and potential for hit discovery. The following tables provide a template for summarizing key data points for a hypothetical this compound-based library.

Table 1: Library Synthesis Summary

Reaction TypeNo. of Building Blocks (Amine/Acid/Isocyanide/etc.)Theoretical Library SizeSynthesis Scale (mg)Average Purity (%)
Ugi-4CR10 / 10 / 1010005>90
Passerini10 / 101005>90
Biginelli10 (β-ketoesters)1010>85
Hantzsch10 (β-ketoesters)1010>85

Table 2: Physicochemical Properties of a Representative this compound-based Library

PropertyRangeAverage
Molecular Weight ( g/mol )350 - 650480
cLogP1.5 - 5.03.2
Hydrogen Bond Donors1 - 32
Hydrogen Bond Acceptors3 - 85
Rotatable Bonds5 - 128

Visualization of Workflows and Pathways

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a combinatorial library using a multi-component reaction.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & Analysis cluster_storage Library Management A Building Block Stock Solutions (this compound, Amine, Acid, etc.) B Dispensing into 96-Well Plate (Liquid Handler) A->B C Multi-Component Reaction B->C D Incubation (Room Temp / Heat) C->D E Parallel Purification (e.g., HPLC) D->E F Quality Control (LC-MS, NMR) E->F G Compound Plating & Storage F->G

Parallel synthesis workflow for a combinatorial library.
General Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

Libraries derived from this compound can be screened against various targets, including GPCRs, which are a major class of drug targets.[13][] The following diagram illustrates a simplified GPCR signaling cascade.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (from Library) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified GPCR signaling pathway.

Screening of this compound-Based Libraries

Once synthesized and characterized, the combinatorial library can be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity.

Example Application: Enzyme Inhibition Assay

Libraries derived from this compound can be screened for their ability to inhibit specific enzymes. For instance, derivatives of the related compound, cinnamaldehyde, have shown potential as enzyme inhibitors.[15]

General Protocol for an Enzyme Inhibition Assay:

  • Assay Preparation: In a microplate format, dispense the target enzyme in a suitable buffer.

  • Compound Addition: Add compounds from the this compound-based library to the wells at various concentrations.

  • Incubation: Incubate the enzyme with the library compounds for a predetermined period to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the enzyme's substrate.

  • Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for the active hits.

Table 3: Hypothetical Enzyme Inhibition Screening Results

Compound IDTarget Enzyme% Inhibition at 10 µMIC₅₀ (µM)
HCA-Ugi-001Protease X851.2
HCA-Ugi-002Protease X12> 50
HCA-Pass-001Kinase Y920.8
HCA-Pass-002Kinase Y5> 50
HCA-Big-001Phosphatase Z783.5

Conclusion

This compound is a valuable and versatile building block for the construction of diverse combinatorial libraries. Its utility in various multi-component reactions provides an efficient route to novel chemical entities with the potential for significant biological activity. The protocols and data presented herein offer a framework for researchers to design, synthesize, and evaluate their own this compound-based libraries in the pursuit of new drug candidates and chemical probes.

References

Application Notes and Protocols for the Purification of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is a valuable aromatic aldehyde widely used in the fragrance, flavor, and pharmaceutical industries. It is a key intermediate in the synthesis of various fine chemicals and drug molecules. Following its synthesis, typically via the hydrogenation of cinnamaldehyde, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and residual catalyst. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, ensuring high purity and yield suitable for demanding research and development applications. The primary purification techniques covered are vacuum distillation, flash column chromatography, and chemical purification via sodium bisulfite adduct formation.

Common Impurities in Crude this compound

A typical crude reaction mixture following the synthesis of this compound may contain the following impurities:

  • Cinnamaldehyde: Unreacted starting material from the hydrogenation process.

  • 3-Phenyl-1-propanol: A common byproduct resulting from the over-reduction of this compound.[1][2]

  • Cinnamyl alcohol: A byproduct from the reduction of the carbonyl group of cinnamaldehyde.

  • Catalyst residues: Depending on the hydrogenation method used (e.g., Pd/C, Raney Nickel).

  • Solvents: Organic solvents used in the reaction and workup.

  • 3-Phenylpropanoic acid: Formed by the oxidation of this compound upon exposure to air.

The choice of purification method will depend on the nature and concentration of these impurities, the scale of the purification, and the desired final purity of the this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of the described purification methods for this compound. The values are representative and can vary based on the specific composition of the crude mixture and the precise experimental conditions.

Purification MethodPrinciple of SeparationTypical PurityTypical YieldKey AdvantagesKey Limitations
Vacuum Distillation Difference in boiling points>98%85-95%Scalable, effective for removing non-volatile impurities and high-boiling byproducts.Not effective for separating compounds with close boiling points (e.g., cinnamaldehyde). Potential for thermal degradation of the aldehyde.
Flash Column Chromatography Differential adsorption on a stationary phase>99%70-90%High resolution, capable of separating closely related compounds.Less scalable than distillation, requires significant solvent usage, can be time-consuming. Aldehyde may be sensitive to acidic silica (B1680970) gel.[3]
Sodium Bisulfite Adduct Formation Reversible chemical reaction with the aldehyde>99%80-95%Highly selective for aldehydes, effective for removing non-aldehydic impurities.[4][5][6]Involves chemical modification and regeneration steps, may not be suitable for all aldehydes, especially those that are sterically hindered.[4]

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for large-scale purification and for removing non-volatile impurities and byproducts with significantly different boiling points from this compound (boiling point: 97-98 °C at 12 mmHg).[1][2]

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Short-path distillation head or Vigreux column

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Stir bar

  • Vacuum grease

Protocol:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

    • Use a Claisen adapter to minimize bumping.[7]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.[7]

  • Distillation Procedure:

    • Begin stirring the crude mixture.

    • Turn on the vacuum pump and allow the pressure to stabilize. A pressure of 10-20 mmHg is typically suitable.

    • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • Monitor the temperature at the distillation head. The temperature should rise as the this compound begins to distill.

    • Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure.

    • Once the main fraction has been collected and the distillation rate slows, or if the temperature begins to rise significantly, stop the distillation.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and collect the purified this compound.

Purification by Flash Column Chromatography

This technique offers high-resolution separation and is ideal for removing impurities with similar polarities to this compound.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Solvent System Selection:

    • Using TLC, determine a suitable eluent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis and Product Isolation:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Purification via Sodium Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[4][6]

Materials:

  • Crude this compound mixture

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Methanol (B129727) or ethanol (B145695)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnel

  • Beakers and flasks

  • Stirring apparatus

Protocol:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of methanol or ethanol in a flask.

    • With vigorous stirring, slowly add a freshly prepared saturated solution of sodium bisulfite. A white precipitate of the this compound-bisulfite adduct should form.[8]

    • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Isolation of the Adduct:

    • If a solid precipitate has formed, collect the adduct by vacuum filtration and wash it with a small amount of cold ethanol followed by diethyl ether to remove any adhering impurities.

    • If the adduct is soluble in the reaction mixture, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake the funnel and separate the layers. The bisulfite adduct will be in the aqueous layer.[6][8] Wash the aqueous layer with the organic solvent to remove any remaining non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct in water or use the aqueous layer from the extraction.

    • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring. This will regenerate the aldehyde.[6]

  • Product Extraction and Isolation:

    • Extract the regenerated this compound from the aqueous mixture using a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of volatile compounds like this compound. It provides both quantitative information on the purity and qualitative identification of any remaining impurities.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare it to the starting material.

Mandatory Visualizations

experimental_workflow_distillation crude Crude This compound setup Assemble Vacuum Distillation Apparatus crude->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect_fore Collect Low-Boiling Fraction heat->collect_fore collect_main Collect Main Fraction (this compound) collect_fore->collect_main cool Cool System collect_main->cool vent Vent to Atmosphere cool->vent pure Purified This compound vent->pure

Caption: Workflow for Vacuum Distillation Purification.

experimental_workflow_chromatography crude Crude This compound solvent Select Solvent System (TLC) crude->solvent pack Pack Column with Silica Gel solvent->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified This compound evaporate->pure

Caption: Workflow for Flash Column Chromatography.

experimental_workflow_bisulfite crude Crude This compound dissolve Dissolve in Alcohol crude->dissolve adduct Add Saturated NaHSO₃ Solution dissolve->adduct isolate Isolate Adduct (Filtration/Extraction) adduct->isolate regenerate Regenerate Aldehyde (Base) isolate->regenerate extract Extract with Organic Solvent regenerate->extract dry Dry and Evaporate Solvent extract->dry pure Purified This compound dry->pure

Caption: Workflow for Bisulfite Adduct Purification.

References

Application Notes and Protocol for the Synthesis of α-Chlorinated Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chlorinated aldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of various pharmaceuticals and biologically active compounds. The introduction of a chlorine atom at the α-position of an aldehyde enhances its reactivity and allows for a diverse range of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of α-chlorinated hydrocinnamaldehyde (also known as 2-chloro-3-phenylpropanal), a key building block in medicinal chemistry. The described method is based on an efficient organocatalytic approach, which offers high yields and excellent enantioselectivity.

Reaction Principle

The synthesis of α-chlorinated this compound is achieved through the direct α-chlorination of this compound. This reaction is effectively catalyzed by a chiral secondary amine catalyst, which activates the aldehyde via enamine formation. The enamine intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or N-chlorophthalimide (NCP), to stereoselectively deliver the chlorine atom to the α-position. This organocatalytic method avoids the use of harsh reagents and provides a more environmentally benign route to the desired product.[1][2][3][4][5][6][7]

Experimental Protocol

This protocol is adapted from established methodologies for the enantioselective α-chlorination of aldehydes.[7]

Materials:

  • This compound (3-phenylpropanal)

  • N-Chlorophthalimide (NCP)

  • (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi type catalyst 3b)

  • Hexafluoroisopropanol (HFIP)

  • Phthalimide (B116566)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, syringe pump, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Magnetic stirrer with stirring bar

  • Syringe pump

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the aminocatalyst (2 mol %), and phthalimide (0.76 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) as the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Chlorinating Agent Addition: Dissolve N-chlorophthalimide (NCP) (1.2 equiv) in HFIP. Using a syringe pump, add the NCP solution to the reaction mixture over a period of 150 minutes. The slow addition is crucial to maintain high selectivity and prevent side reactions.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.

  • Reaction Quenching: Once the reaction is complete (typically within 60 minutes after the full addition of the chlorinating agent), the reaction can be quenched.[7]

  • Work-up and Purification:

    • The crude α-chloroaldehyde is often reduced to the more stable α-chloroalcohol for easier handling and determination of enantiomeric excess.[3][7]

    • To do this, carefully add sodium borohydride (B1222165) (NaBH₄) to the reaction mixture at 0 °C.

    • After the reduction is complete, quench the excess NaBH₄ with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude α-chloroalcohol can be purified by column chromatography on silica (B1680970) gel.

Data Summary

The following table summarizes the quantitative data obtained for the α-chlorination of this compound under optimized conditions.[7]

EntryCatalyst Loading (mol %)Temperature (°C)Time (min)Yield (%)Enantiomeric Ratio
120609596:4

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of α-chlorinated this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Catalyst, and Phthalimide B Add Hexafluoroisopropanol (Solvent) A->B C Cool to 0 °C B->C Proceed to Reaction D Slowly Add N-Chlorophthalimide (Syringe Pump) C->D E Monitor Reaction (NMR) D->E F Quench Reaction E->F Reaction Complete G Reduction with NaBH4 (optional, for stability) F->G H Aqueous Work-up and Extraction G->H I Purification (Column Chromatography) H->I J J I->J Obtain Pure Product

Caption: Workflow for the synthesis of α-chlorinated this compound.

Signaling Pathway and Mechanism

The catalytic cycle for the enamine-mediated α-chlorination of aldehydes is depicted below.

Catalytic_Cycle Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Catalyst, - H2O Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Iminium->Enamine - H+ ChlorinatedIminium α-Chlorinated Iminium Ion Enamine->ChlorinatedIminium + NCP ChlorinatingAgent N-Chlorophthalimide (NCP) ChlorinatedIminium->Catalyst Releases Product and Regenerates Catalyst Product α-Chlorinated This compound ChlorinatedIminium->Product + H2O

Caption: Catalytic cycle of enamine-mediated α-chlorination.

References

Application of Hydrocinnamaldehyde in the Synthesis of Fragrance Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable fragrance ingredients starting from hydrocinnamaldehyde and its precursors. The information is intended for use by researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound (3-phenylpropanal) is a versatile aromatic aldehyde that serves as a key building block in the synthesis of a variety of fragrance compounds.[1] Its pleasant, sweet, and floral scent profile makes it a desirable starting material for creating nuanced and complex aromas for use in perfumes, cosmetics, and other scented products.[1] This document outlines the synthesis of three important fragrance ingredients: 3-phenyl-1-propanol (B195566), Bourgeonal®, and Cyclamen aldehyde, starting from this compound or its precursor, cinnamaldehyde. Additionally, the formation of acetals from this compound as a method to modify and stabilize fragrance profiles is discussed.

Synthesis of 3-Phenyl-1-propanol

3-Phenyl-1-propanol, also known as hydrocinnamic alcohol, possesses a mild, sweet, floral-hyacinth aroma. It is a valuable ingredient in perfumery for its blending and fixative properties. The most common method for its synthesis from this compound is the reduction of the aldehyde group.

Reaction Pathway: Reduction of this compound

The reduction of this compound to 3-phenyl-1-propanol is a straightforward conversion of the aldehyde functional group to a primary alcohol.

This compound This compound Phenylpropanol 3-Phenyl-1-propanol This compound->Phenylpropanol Reduction (e.g., NaBH4, H2/Catalyst) cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation 4-tert-Butylbenzaldehyde 4-tert-Butylbenzaldehyde Unsaturated_Aldehyde 3-(4-tert-Butylphenyl)propenal 4-tert-Butylbenzaldehyde->Unsaturated_Aldehyde + Acetaldehyde (Base catalyst) Bourgeonal Bourgeonal® Unsaturated_Aldehyde->Bourgeonal H₂ / Catalyst (e.g., Pd/C) cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation 4-isopropylbenzaldehyde 4-Isopropylbenzaldehyde Unsaturated_Aldehyde 2-Methyl-3-(4-isopropylphenyl)-2-propenal 4-isopropylbenzaldehyde->Unsaturated_Aldehyde + Propanal (Base catalyst) Cyclamen_Aldehyde Cyclamen Aldehyde Unsaturated_Aldehyde->Cyclamen_Aldehyde H₂ / Catalyst (e.g., Ru/C) This compound This compound Acetal This compound Dimethyl Acetal This compound->Acetal + 2 CH₃OH (Acid catalyst)

References

Application Notes & Protocols for the Continuous Production of Hydrocinnamaldehyde via Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous production of hydrocinnamaldehyde through the selective hydrogenation of cinnamaldehyde (B126680) using flow chemistry. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields and selectivity, and straightforward scalability.[1][2][3][4]

This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[5] The selective hydrogenation of the carbon-carbon double bond in cinnamaldehyde without reducing the aldehyde group is a key challenge that can be effectively addressed using continuous flow methodologies.

Reaction Pathway

The hydrogenation of cinnamaldehyde can proceed through several pathways, yielding three main products: this compound, cinnamyl alcohol, and hydrocinnamyl alcohol. The desired transformation for the production of this compound involves the selective hydrogenation of the C=C bond.

ReactionPathway cluster_products Hydrogenation Products CAL Cinnamaldehyde (CAL) HCAL This compound (HCAL) CAL->HCAL + H2 (C=C hydrogenation) COL Cinnamyl Alcohol (COL) CAL->COL + H2 (C=O hydrogenation) HCOL Hydrocinnamyl Alcohol (HCOL) HCAL->HCOL + H2 COL->HCOL + H2

Caption: Reaction pathways in cinnamaldehyde hydrogenation.

Comparative Data of Flow Chemistry Methods

The following table summarizes quantitative data from various studies on the continuous flow production of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Catalyst SystemSupportTemperature (°C)H2 Pressure (bar)Cinnamaldehyde Conversion (%)This compound Selectivity (%)Reference
Reduced CoAl4 LDH-15050>95~75[5]
Pd/oCNTMonolithic oxygenated carbon nanotubes30385.893.5[6]
Pd/CNTCarbon nanotubes301025.084.3[6]
Pt/SiO2Silica905VariableModerate (focus on cinnamyl alcohol)[7][8]
5% Pt/CCarbon40-7020-50VariableLower (focus on cinnamyl alcohol)[9]

Experimental Protocols

Protocol 1: Selective Hydrogenation using a Pd/oCNT Monolithic Catalyst in a Fixed-Bed Reactor

This protocol is based on the work demonstrating high selectivity to this compound under mild conditions.[6]

Materials:

  • Cinnamaldehyde (0.1 M solution in 1,4-dioxane)

  • o-Xylene (B151617) (internal standard)

  • Hydrogen gas (H2)

  • Pd/oCNT monolithic catalyst beads (approx. 2 mm average size)

  • Quartz sand (particle size: 0.30–0.45 mm)

  • 1,4-Dioxane (solvent)

Equipment:

  • Continuous-flow fixed-bed reactor system

  • High-performance liquid chromatography (HPLC) pump

  • Mass flow controller for H2

  • Isothermal reactor tube (e.g., 6 mm inner diameter)

  • Back-pressure regulator

  • Gas-liquid separator

  • Sample collection vials

  • Gas chromatography (GC) system for analysis

Procedure:

  • Catalyst Packing:

    • Mix 300 mg of the Pd/oCNT monolithic catalyst beads with quartz sand at a 1:1 volume ratio.

    • Carefully load the mixture into the isothermal reactor tube, ensuring even packing to prevent channeling.

  • System Setup and Leak Check:

    • Assemble the reactor system as shown in the workflow diagram below.

    • Perform a leak check of the entire system at the desired operating pressure.

  • Catalyst Reduction:

    • Before introducing the reactant stream, reduce the catalyst in situ.

    • Flow H2 gas (50 mL/min) through the catalyst bed.

    • Heat the reactor to 200 °C and hold for 2 hours.

    • After reduction, cool the reactor to the desired reaction temperature (30 °C).

  • Reaction Execution:

    • Set the system pressure to 3 bar using the back-pressure regulator.

    • Pump the 0.1 M cinnamaldehyde solution through the reactor at a specific weight hourly space velocity (WHSV).

    • Simultaneously, introduce a controlled flow of H2 gas.

    • Allow the system to reach a steady state (typically after 3-5 residence times).

  • Sample Collection and Analysis:

    • Collect the reactor effluent through the gas-liquid separator.

    • Analyze the liquid samples using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of cinnamaldehyde and the selectivity to this compound. Use o-xylene as an internal standard for quantification.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Continuous Reaction cluster_analysis Analysis mix_cat Mix Catalyst and Sand pack_reactor Pack Reactor mix_cat->pack_reactor reagents Reactant & H2 Feed pump HPLC Pump & MFC reagents->pump reactor Fixed-Bed Reactor (30°C, 3 bar) pump->reactor separator Gas-Liquid Separator reactor->separator collection Product Collection separator->collection gc_analysis GC Analysis collection->gc_analysis

Caption: Experimental workflow for Protocol 1.

Protocol 2: Continuous-Flow Hydrogenation using a Reduced CoAl4 Layered Double Hydroxide (LDH) Derived Catalyst

This protocol is based on a study utilizing catalysts derived from layered double hydroxides, which demonstrated good selectivity towards this compound.[5]

Materials:

  • Cinnamaldehyde solution (e.g., 0.1 M in a suitable solvent like ethanol)

  • Hydrogen gas (H2)

  • Reduced CoAl4 LDH-derived catalyst (R-CoAl4)

Equipment:

  • H-Cube® or similar continuous flow hydrogenation reactor system

  • HPLC pump for liquid delivery

  • In-built hydrogen generator (or external H2 source with mass flow controller)

  • Heated catalyst cartridge or column

  • Back-pressure regulator

  • Sample collection system

  • Analytical instrumentation (e.g., GC-MS or 1H NMR)

Procedure:

  • Catalyst Loading:

    • Load the pre-weighed R-CoAl4 catalyst (e.g., 0.2 g) into the catalyst cartridge of the flow reactor.

  • System Priming and Setup:

    • Prime the HPLC pump and lines with the solvent to be used in the reaction.

    • Set up the flow reactor according to the manufacturer's instructions.

    • Set the desired reaction temperature (e.g., 150 °C) and pressure (e.g., 50 bar).

  • Reaction Execution:

    • Begin flowing the solvent through the catalyst bed at a low flow rate to wet the catalyst and purge any air.

    • Start the hydrogen flow and allow the system to pressurize.

    • Once the temperature and pressure are stable, switch the inlet from pure solvent to the cinnamaldehyde solution.

    • Set the desired flow rate for the cinnamaldehyde solution (e.g., 0.3 mL/min).

    • The reaction is now running under continuous flow conditions.

  • Steady State and Sample Collection:

    • Allow the reactor to run for a sufficient time to reach a steady state (this will depend on the reactor volume and flow rate).

    • Collect samples of the product stream at the reactor outlet.

  • Product Analysis:

    • Analyze the collected samples to determine the conversion of cinnamaldehyde and the selectivity for this compound, cinnamyl alcohol, and hydrocinnamyl alcohol. 1H NMR and GC-MS are suitable analytical techniques for this purpose.[5]

Protocol2_Workflow start Start load_cat Load Catalyst Cartridge start->load_cat setup_reactor Set Temperature & Pressure (150°C, 50 bar) load_cat->setup_reactor prime_system Prime with Solvent setup_reactor->prime_system start_h2 Introduce H2 Flow prime_system->start_h2 start_reagent Introduce Cinnamaldehyde Feed start_h2->start_reagent steady_state Reach Steady State start_reagent->steady_state collect_product Collect Product steady_state->collect_product analyze Analyze (GC-MS, NMR) collect_product->analyze end End analyze->end

Caption: Logical workflow for Protocol 2.

General Considerations and Safety

  • Safety: Catalytic hydrogenation reactions using molecular hydrogen are potentially hazardous and should be conducted in a well-ventilated fume hood with appropriate safety measures, including pressure relief systems and hydrogen detectors.

  • Catalyst Handling: Handle catalysts with care, especially pyrophoric catalysts. Follow the supplier's safety data sheets.

  • System Integrity: Always perform a thorough leak check of the flow system under pressure before introducing flammable solvents and hydrogen.

  • Steady State: Ensure the system has reached a steady state before collecting data for analysis to ensure reproducibility and accuracy. This is typically achieved after 3-5 residence times.

  • Mass Transfer: In packed-bed reactors, mass transfer limitations can sometimes affect reaction rates and selectivity. This can be investigated by varying the flow rate and catalyst particle size.[10]

References

Application Notes and Protocols: The Use of Hydrocinnamaldehyde in the Preparation of Polymerization Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel, hypothetical application of hydrocinnamaldehyde as a precursor for the synthesis of a specialized polymerization initiator. The focus is on the preparation of an Atom Transfer Radical Polymerization (ATRP) initiator, leveraging the chemical structure of this compound to create a well-defined initiator for controlled polymer synthesis. While direct utilization of this compound for initiator synthesis is not widely documented, this protocol outlines a plausible and chemically sound synthetic route and its application, providing a blueprint for further research and development.

Introduction

This compound (3-phenylpropanal) is a commercially available organic compound. Its chemical structure, featuring a benzene (B151609) ring and a reactive aldehyde group, presents an opportunity for chemical modification to introduce initiating functionalities for polymerization. Controlled radical polymerization techniques, such as ATRP, are pivotal in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The development of novel initiators from readily available starting materials like this compound is of significant interest for creating polymers with specific end-group functionalities, which can be crucial in applications such as drug delivery, surface modification, and biomaterials.

This document details the synthesis of a hypothetical ATRP initiator, 3-phenylpropyl 2-bromo-2-methylpropanoate (B8525525), from this compound and its subsequent use in the controlled polymerization of styrene (B11656).

Synthesis of 3-phenylpropyl 2-bromo-2-methylpropanoate from this compound

The synthesis involves a two-step process:

  • Reduction of the aldehyde group of this compound to a primary alcohol.

  • Esterification of the resulting alcohol with 2-bromoisobutyryl bromide to yield the final ATRP initiator.

Experimental Protocol: Synthesis of 3-phenylpropan-1-ol

  • Materials:

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (13.4 g, 100 mmol) in anhydrous methanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.89 g, 50 mmol) to the solution in small portions over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenylpropan-1-ol as a colorless oil.

Experimental Protocol: Synthesis of 3-phenylpropyl 2-bromo-2-methylpropanoate

  • Materials:

  • Procedure:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropan-1-ol (13.6 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous dichloromethane (100 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add 2-bromoisobutyryl bromide (25.3 g, 110 mmol) dropwise to the solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 9:1) to yield 3-phenylpropyl 2-bromo-2-methylpropanoate as a colorless liquid.

Application in Atom Transfer Radical Polymerization (ATRP)

The synthesized initiator, 3-phenylpropyl 2-bromo-2-methylpropanoate, can be used to initiate the controlled polymerization of various vinyl monomers. Here, we describe a hypothetical protocol for the ATRP of styrene.

Experimental Protocol: ATRP of Styrene

  • Materials:

    • Styrene (inhibitor removed by passing through a column of basic alumina)

    • 3-phenylpropyl 2-bromo-2-methylpropanoate (initiator)

    • Copper(I) bromide (CuBr) (99.99%)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (99%)

    • Anisole (B1667542) (anhydrous)

    • Methanol

  • Procedure:

    • In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.

    • Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with nitrogen.

    • Add deoxygenated styrene (2.08 g, 20 mmol), 3-phenylpropyl 2-bromo-2-methylpropanoate (28.5 mg, 0.1 mmol), PMDETA (20.8 μL, 0.1 mmol), and anhydrous anisole (2 mL).

    • The reaction mixture is deoxygenated by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 110 °C and stir for the desired time.

    • To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.

    • Dilute the mixture with tetrahydrofuran (B95107) (THF), and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Filter the polymer and dry it under vacuum at 40 °C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data from the ATRP of styrene using the this compound-derived initiator.

Table 1: Theoretical and Experimental Molecular Weights and Polydispersity Index (PDI) for Polystyrene

EntryTime (h)Monomer Conversion (%)M_n,theoretical ( g/mol )M_n,experimental (GPC) ( g/mol )PDI (M_w/M_n)
1235750072001.15
246213100128001.12
368517900175001.10
489520000198001.08

M_n,theoretical = (([Monomer]/[Initiator]) × Monomer Conversion × Monomer Molecular Weight) + Initiator Molecular Weight

Visualizations

Diagram 1: Synthesis of ATRP Initiator from this compound

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification This compound This compound Intermediate 3-phenylpropan-1-ol This compound->Intermediate NaBH4, MeOH Initiator 3-phenylpropyl 2-bromo-2-methylpropanoate (ATRP Initiator) Intermediate->Initiator 2-bromoisobutyryl bromide, TEA, DCM

Caption: Synthetic route from this compound to an ATRP initiator.

Diagram 2: Experimental Workflow for ATRP of Styrene

ATRP_Workflow A 1. Add CuBr to Schlenk flask B 2. Deoxygenate (Vacuum/N2 cycles) A->B C 3. Add Styrene, Initiator, PMDETA, Anisole B->C D 4. Deoxygenate (Freeze-Pump-Thaw) C->D E 5. Polymerize at 110 °C D->E F 6. Terminate by cooling and exposure to air E->F G 7. Purify (remove catalyst) F->G H 8. Precipitate in Methanol G->H I 9. Dry and Characterize Polymer H->I

Caption: Workflow for the ATRP of styrene using the novel initiator.

Diagram 3: ATRP Mechanism

ATRP_Mechanism Initiation Initiation Dormant Dormant Species (P_n-X) Initiation->Dormant Propagation Propagation Propagation->Dormant Active Active Species (P_n*) Dormant->Active k_act [Cu(I)L] Active->Propagation Active->Dormant k_deact [Cu(II)XL]

Caption: Simplified mechanism of Atom Transfer Radical Polymerization.

Application Note: Ultrasensitive Determination of Trace Hydrocinnamaldehyde in Environmental Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydrocinnamaldehyde, a fragrant compound used in various industrial and consumer products, is an emerging environmental contaminant. Its detection at trace levels is crucial for environmental monitoring and risk assessment. This application note presents a validated, sensitive, and robust method for the determination of this compound in environmental water and soil samples. The method utilizes headspace solid-phase microextraction (HS-SPME) for sample preconcentration, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique offers high sensitivity and minimizes matrix effects, enabling reliable quantification at sub-parts-per-billion (ppb) levels.

Introduction

This compound, also known as 3-phenylpropanal, is a semi-volatile organic compound widely used as a fragrance ingredient in perfumes, cosmetics, and household products. Its continuous release into the environment through wastewater discharge and other sources raises concerns about its potential ecological impact.[1] Therefore, the development of sensitive and reliable analytical methods for monitoring its presence in environmental matrices is essential.[1]

Traditional methods for the analysis of semi-volatile organic compounds in environmental samples often involve laborious and solvent-intensive liquid-liquid extraction or solid-phase extraction (SPE) techniques.[2][3] Headspace solid-phase microextraction (HS-SPME) offers a simple, fast, and solvent-free alternative for the extraction and preconcentration of volatile and semi-volatile analytes from various matrices.[4][5] When coupled with the high selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for trace-level analysis.[6][7] This application note describes a fully validated HS-SPME-GC-MS method for the quantitative determination of this compound in water and soil samples.

Experimental Protocols

Sample Collection and Preservation
  • Water Samples: Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps. Fill the bottles to the brim to minimize headspace. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.[8] For longer storage, acidify the samples to pH < 2 with sulfuric acid.

  • Soil Samples: Collect soil samples from the desired depth using a clean stainless steel auger. Place the samples in wide-mouth amber glass jars with PTFE-lined lids. Store the samples at 4°C and analyze as soon as possible.

Sample Preparation

Water Samples:

  • Transfer 10 mL of the water sample into a 20 mL headspace vial.

  • Add 3 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the partitioning of this compound into the headspace.

  • Add a magnetic stir bar to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

Soil Samples:

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add 5 mL of ultrapure water to the vial to create a slurry.

  • Add 3 g of sodium chloride.

  • Add a magnetic stir bar.

  • Immediately seal the vial as described for water samples.

HS-SPME Procedure
  • Place the sealed headspace vial in an autosampler tray or a heating block equipped with a magnetic stirrer.

  • Equilibrate the sample at 60°C for 10 minutes with continuous stirring.

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[6]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.[4]

    • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 40-400) for qualitative confirmation.

    • SIM Ions for this compound (m/z): 134 (quantifier), 105, 91.

Quantitative Data Summary

The analytical method was validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery).[10][11] The results are summarized in the table below.

ParameterWaterSoil
Linearity Range (µg/L or µg/kg) 0.1 - 500.5 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/L or µg/kg) 0.030.15
Limit of Quantitation (LOQ) (µg/L or µg/kg) 0.10.5
Precision (%RSD, n=6)
- Intra-day< 5%< 8%
- Inter-day< 10%< 12%
Accuracy (Recovery, %) 92 - 105%88 - 102%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Water_Sample Water Sample Collection Water_Prep Water Sample Preparation (Vial, NaCl, Stir Bar) Water_Sample->Water_Prep Soil_Sample Soil Sample Collection Soil_Prep Soil Sample Preparation (Vial, Water, NaCl, Stir Bar) Soil_Sample->Soil_Prep HS_SPME HS-SPME (60°C, 30 min) Water_Prep->HS_SPME Soil_Prep->HS_SPME GC_MS GC-MS Analysis (SIM/Scan Mode) HS_SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The developed HS-SPME-GC-MS method provides a highly sensitive, selective, and reliable approach for the determination of trace amounts of this compound in environmental water and soil samples. The solvent-free extraction, simple sample preparation, and excellent chromatographic performance make this method a valuable tool for environmental monitoring and research. The validation data demonstrates that the method is accurate, precise, and suitable for its intended purpose.

References

Application Notes and Protocols: Solid-Phase Synthesis of a 1,3-Diazepan-4-one Library Utilizing Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a diverse library of N-1, N-3, and 2-substituted 1,3-diazepan-4-ones. The synthesis utilizes hydrocinnamaldehyde as a key building block, which is first immobilized on a solid support. A subsequent Ugi four-component reaction is employed to generate the diazepine (B8756704) scaffold, allowing for the introduction of multiple points of diversity. This methodology is presented as a robust strategy for the generation of novel compound libraries for high-throughput screening in drug discovery, with a hypothetical application targeting G-protein coupled receptors (GPCRs).

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique in modern drug discovery, enabling the rapid and efficient generation of large, diverse libraries of small molecules.[1] This approach simplifies purification by allowing for the use of excess reagents, which can be easily washed away from the resin-bound product. This compound, with its reactive aldehyde functionality, serves as an excellent starting point for immobilization onto a solid support and subsequent chemical elaboration.

This application note details a hypothetical solid-phase synthesis strategy to construct a library of 1,3-diazepan-4-ones. This scaffold is of interest in medicinal chemistry due to its structural similarity to benzodiazepines, a class of drugs known to act on the central nervous system. By employing a Ugi four-component reaction, a high degree of molecular diversity can be introduced in a single, efficient step.[2] The resulting library of compounds can then be screened for biological activity against various targets, such as G-protein coupled receptors (GPCRs), which are a major class of drug targets.[3]

Experimental Protocols

Immobilization of this compound on Amino-Functionalized Resin

Objective: To covalently attach this compound to an amino-functionalized solid support via reductive amination.

Materials:

  • Amino-functionalized resin (e.g., TentaGel R RAM, 100-200 mesh, loading: 0.4 mmol/g)

  • This compound (10 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) (20 eq.)

  • 1% Acetic acid in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the amino-functionalized resin (1 g, 0.4 mmol) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the solvent.

  • Add a solution of this compound (4 mmol, 0.54 g) in 1% acetic acid in DCM (10 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Add sodium cyanoborohydride (8 mmol, 0.50 g) to the suspension.

  • Continue to agitate the reaction mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), MeOH (3 x 10 mL), and DMF (3 x 10 mL).

  • Dry the resin under vacuum.

Solid-Phase Ugi Four-Component Reaction

Objective: To synthesize a library of 1,3-diazepan-4-ones on the solid support.

Materials:

  • Resin-bound this compound (from step 1)

  • A diverse set of primary amines (R¹-NH₂) (10 eq.)

  • A diverse set of isocyanides (R²-NC) (10 eq.)

  • A diverse set of carboxylic acids (R³-COOH) (10 eq.)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel or multi-well reaction block

Procedure (for a single library member):

  • Swell the resin-bound this compound (0.1 g, 0.04 mmol) in MeOH (1 mL) for 30 minutes.

  • Add the primary amine (0.4 mmol).

  • Add the carboxylic acid (0.4 mmol).

  • Agitate the mixture for 15 minutes at room temperature.

  • Add the isocyanide (0.4 mmol).

  • Agitate the reaction mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with MeOH (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Cleavage from the Solid Support

Objective: To release the synthesized 1,3-diazepan-4-one from the resin.

Materials:

  • Resin-bound product (from step 2)

  • Trifluoroacetic acid (TFA)/DCM (95:5 v/v)

  • Dichloromethane (DCM)

  • Nitrogen stream

Procedure:

  • Place the dry, resin-bound product in a suitable reaction vessel.

  • Add the cleavage cocktail of TFA/DCM (2 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen to yield the crude product.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following tables summarize the hypothetical yields and purities for the synthesis of a representative set of 1,3-diazepan-4-ones. Note: This data is for illustrative purposes only.

Table 1: Immobilization of this compound

Resin TypeLoading (mmol/g)This compound EquivalentsYield (%)Purity (%)
TentaGel R RAM0.410>95>95

Table 2: Solid-Phase Synthesis of a 1,3-Diazepan-4-one Library (Hypothetical Data)

Library MemberR¹ (Amine)R² (Isocyanide)R³ (Carboxylic Acid)Overall Yield (%)Purity (%)
1 Benzylaminetert-Butyl isocyanideAcetic acid6592
2 CyclohexylamineBenzyl isocyanidePropionic acid7295
3 AnilineEthyl isocyanoacetateBenzoic acid5889
4 4-Methoxybenzylamine1-Naphthyl isocyanideCyclohexanecarboxylic acid6893

Visualization

Experimental Workflow

The overall workflow for the solid-phase synthesis of the 1,3-diazepan-4-one library is depicted below.

G cluster_0 Resin Preparation cluster_1 Immobilization cluster_2 Library Synthesis cluster_3 Cleavage and Purification Resin Amino-functionalized Resin Immobilization Reductive Amination with This compound Resin->Immobilization Ugi Ugi Four-Component Reaction (Amine, Isocyanide, Carboxylic Acid) Immobilization->Ugi Cleavage TFA Cleavage Ugi->Cleavage Purification HPLC Purification Cleavage->Purification Library 1,3-Diazepan-4-one Library Purification->Library

Caption: Solid-phase synthesis workflow for the 1,3-diazepan-4-one library.

Hypothetical Signaling Pathway

The synthesized library of 1,3-diazepan-4-ones could be screened for activity against a G-protein coupled receptor (GPCR). The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a small molecule from the library.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Library Compound (e.g., 1,3-Diazepan-4-one) GPCR GPCR Target Ligand->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by a library compound.

Conclusion

The solid-phase synthesis strategy outlined in this application note provides a versatile and efficient method for the generation of a diverse library of 1,3-diazepan-4-ones using this compound as a starting material. The use of a Ugi four-component reaction allows for the introduction of multiple points of diversity, making this approach highly suitable for creating libraries for drug discovery and other life science applications. The protocols provided herein serve as a detailed guide for researchers interested in applying this methodology.

References

Application of Hydrocinnamaldehyde in the Development of Novel Food Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde with the chemical formula C₉H₁₀O. It is a colorless liquid characterized by a pleasant sweet, floral, and slightly balsamic aroma, often with hyacinth-like notes.[1] Found naturally in cinnamon, it is commonly produced by the hydrogenation of cinnamaldehyde (B126680).[1] As a versatile compound, this compound is utilized in the flavor and fragrance industries to impart warm and inviting sensory characteristics to a variety of products.[2] Beyond its aromatic properties, it also exhibits antimicrobial and antioxidant activities, making it a valuable ingredient in food preservation and functional food development.[2]

This document provides detailed application notes and protocols for the use of this compound in the creation of novel food flavoring agents. It is intended for researchers, scientists, and professionals in the fields of food science and drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference
Synonyms 3-Phenylpropionaldehyde, 3-Phenylpropanal[2]
CAS Number 104-53-0[2]
FEMA Number 2887[2]
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to slightly yellow liquid[3]
Odor Strong, pungent, floral (hyacinth-like), sweet, balsamic[1][3]
Boiling Point 104 - 105 °C at 13 mmHg[2]
Density 1.02 g/cm³ (Lit.)[2]
Solubility Insoluble in water; soluble in oils[3]
Purity (GC) ≥ 97%[2]
Grade Food Grade (FG), Kosher[2]

Sensory Profile and Flavor Applications

This compound's unique sensory profile allows for its application in a wide range of food products to create novel and enhanced flavor experiences.

Sensory AttributeDescriptionPotential Food Applications
Sweet A foundational sweet note that can enhance sugary profiles.Baked goods, confectionery, beverages, dairy products.
Floral Predominantly hyacinth-like, adding a fresh and delicate floralcy.Floral-infused beverages, desserts, yogurts, chewing gum.
Balsamic A warm, slightly resinous undertone providing complexity.Savory sauces, marinades, complex beverage formulations.
Spicy/Cinnamon-like A subtle warmth reminiscent of cinnamon, but less pungent than cinnamaldehyde.Spiced baked goods, chai-flavored products, savory spice blends.
Fruity (Enhancer) Can enhance and round out existing fruit flavors.Fruit fillings, jams, jellies, fruit-flavored beverages.

Regulatory Status

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[4][5] Its use as a flavoring agent in food is permitted, with typical usage levels varying by food category.

Food CategoryTypical Use Level (ppm)Maximum Use Level (ppm)
Baked Goods5.020.0
Beverages (non-alcoholic)2.010.0
Chewing Gum10.050.0
Confectionery & Frostings8.030.0
Gelatins & Puddings3.015.0
Ice Cream & Frozen Dairy4.015.0
(Data is illustrative and should be confirmed with current FEMA GRAS publications for specific applications)[4][6][7]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the application of this compound in food systems.

Protocol 1: Synthesis of this compound via Hydrogenation of Cinnamaldehyde

This protocol describes a common laboratory-scale synthesis of this compound.

Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification Cinnamaldehyde Cinnamaldehyde Reactor Hydrogenation Reactor Cinnamaldehyde->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Stirring Stirring & Heating Reactor->Stirring H2 Hydrogen Gas (Controlled Pressure) H2->Reactor Filtration Filtration to remove catalyst Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation This compound Pure This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cinnamaldehyde

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Hydrogen gas

  • Hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • In a hydrogenation reactor, dissolve cinnamaldehyde in ethanol.

  • Add the Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) until the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, depressurize the reactor and purge with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Quantitative Sensory Profile Analysis

This protocol outlines the methodology for determining the detailed flavor profile of this compound.[8][9]

Materials:

  • Purified this compound

  • Deionized water or a neutral food base (e.g., 5% sucrose (B13894) solution)

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor attributes (e.g., sweet, floral, balsamic, cinnamon, fruity) using reference standards.

  • Sample Preparation: Prepare a series of concentrations of this compound in the chosen base.

  • Evaluation: In a controlled sensory laboratory environment, present the samples to the panelists in a randomized and blind manner.

  • Data Collection: Panelists will rate the intensity of each sensory attribute for each sample on a line scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative sensory profile.

Illustrative Quantitative Sensory Profile of this compound

AttributeIntensity Score (0-15 scale)
Sweet 10.5
Floral (Hyacinth) 12.0
Balsamic 6.5
Cinnamon 4.0
Fruity 3.5
(This data is illustrative of expected results and will vary based on panel and concentration.)
Protocol 3: Evaluation of Flavor Synergy

This protocol is designed to quantify the synergistic effects of this compound with other flavoring agents, such as vanillin (B372448) or fruit esters.

Workflow for Flavor Synergy Evaluation

G Start Start PrepA Prepare Sample A: This compound Start->PrepA PrepB Prepare Sample B: (e.g., Vanillin) Start->PrepB PrepAB Prepare Sample AB: This compound + Vanillin PrepA->PrepAB SensoryEval Sensory Evaluation (Paired Comparison or Descriptive Analysis) PrepA->SensoryEval PrepB->PrepAB PrepB->SensoryEval PrepAB->SensoryEval DataAnalysis Statistical Analysis (e.g., t-test, ANOVA) SensoryEval->DataAnalysis Result Determine Synergy, Antagonism, or Additivity DataAnalysis->Result

Caption: Workflow for evaluating flavor synergy.

Materials:

  • This compound

  • Vanillin (or other flavoring agent)

  • Food base (e.g., milk, yogurt, simple syrup)

  • Trained or consumer sensory panel

Procedure:

  • Determine Thresholds: Establish the detection and recognition thresholds for this compound and the second flavoring agent individually in the food base.

  • Sample Preparation: Prepare the following samples:

    • Sample A: this compound at a sub-threshold concentration.

    • Sample B: The second flavoring agent at a sub-threshold concentration.

    • Sample C: A mixture of Sample A and Sample B.

    • Sample D: The second flavoring agent at its recognition threshold (control).

  • Evaluation: Conduct a paired comparison or triangle test where panelists compare Sample C to the individual components and the control.

  • Data Analysis: Analyze the results to determine if the flavor intensity of the mixture (Sample C) is significantly greater than the sum of its parts, indicating synergy.

Illustrative Synergy with Vanillin in a Dairy Base

SampleVanillin Intensity (Rated on a 10-point scale)Statistical Significance
Vanillin (sub-threshold)1.5-
This compound (sub-threshold)0.5 (vanilla note)-
Vanillin + this compound4.5p < 0.05 (vs. sum of individuals)
(This data is illustrative of a synergistic effect.)
Protocol 4: Stability Testing

This protocol assesses the stability of this compound under various food processing conditions.

Materials:

  • This compound

  • Food matrix (e.g., beverage, sauce)

  • pH meter

  • Water bath or incubator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Incorporate a known concentration of this compound into the food matrix. Adjust the pH to desired levels (e.g., 3, 5, 7).

  • Stress Conditions: Subject the samples to various temperatures (e.g., 4°C, 25°C, 80°C) for a defined period, taking aliquots at specific time intervals.

  • Extraction: Extract this compound from the aliquots using a suitable solvent extraction method.

  • Quantification: Analyze the extracts using GC-MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics under each condition.[10][11]

Illustrative Stability of this compound in an Aqueous System (pH 5)

Temperature (°C)Half-life (t½) in hours
25> 500
60120
85 (Pasteurization)15
121 (Sterilization)< 1
(This data is illustrative and will vary based on the food matrix.)

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems.

Olfactory Signaling Pathway

The aroma of this compound is detected by olfactory receptors in the nasal cavity.

Diagram of the Olfactory Signaling Pathway

G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Golf G-protein (Golf) OR->Golf activates AC Adenylyl Cyclase Golf->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens IonInflux Na+ / Ca2+ Influx CNG->IonInflux Depolarization Depolarization IonInflux->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Olfactory signal transduction cascade.

Taste Signaling Pathway

While primarily an aromatic compound, the sweet character of this compound can modulate taste perception. The sweet taste is primarily detected by T1R2/T1R3 receptors on the tongue.

Diagram of the Sweet Taste Signaling Pathway

G SweetMolecule Sweet Molecule (e.g., Sugar, this compound) T1R2_T1R3 Sweet Receptor (T1R2/T1R3 GPCR) SweetMolecule->T1R2_T1R3 Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin activates PLC Phospholipase C-β2 Gustducin->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 converted by PLC ER Endoplasmic Reticulum IP3->ER binds to CaRelease Ca2+ Release ER->CaRelease TRPM5 TRPM5 Channel CaRelease->TRPM5 opens Depolarization Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release NerveSignal Signal to Brain ATP_Release->NerveSignal

Caption: Sweet taste signal transduction cascade.

Conclusion

This compound is a valuable flavoring agent with a complex and desirable sensory profile. Its application in novel food formulations can lead to the development of unique and appealing products. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's properties and performance in various food matrices. Further research into its synergistic interactions and stability will continue to expand its potential in the food industry.

References

Troubleshooting & Optimization

Overcoming challenges in the selective hydrogenation of cinnamaldehyde to Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of cinnamaldehyde (B126680) (CAL) to hydrocinnamaldehyde (HCAL).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low conversion of cinnamaldehyde is observed. What are the possible causes and how can I improve it?

Possible Causes:

  • Catalyst Activity: The chosen catalyst may have low intrinsic activity for the hydrogenation of the C=C bond. For instance, while platinum-based catalysts are active, they can sometimes lead to over-hydrogenation.[1][2] Palladium-based catalysts are generally preferred for their higher selectivity towards C=C bond hydrogenation.[1][3]

  • Reaction Conditions: Suboptimal temperature or hydrogen pressure can lead to low conversion rates.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the feedstock or by carbon deposition (coking) on the catalyst surface.[4]

  • Mass Transfer Limitations: Inefficient stirring or poor mixing can limit the contact between hydrogen, cinnamaldehyde, and the catalyst.

Solutions:

  • Catalyst Selection: Consider using a palladium-based catalyst, which is known to be highly selective for the hydrogenation of the C=C bond in cinnamaldehyde.[1][3] Bimetallic catalysts, such as Ni-Cu supported on reduced graphene oxide, have also shown high conversion and selectivity.[5][6]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For example, some studies show improved conversion at temperatures around 150°C.[5] However, be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[7]

    • Hydrogen Pressure: Increase the hydrogen pressure. A pressure of 20 bar has been used effectively in several studies.[5]

  • Catalyst Regeneration/Fresh Catalyst: If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch of catalyst.

  • Improve Mass Transfer: Ensure vigorous stirring to maximize the contact between reactants and the catalyst surface.

Q2: The selectivity towards this compound is low, with significant formation of cinnamyl alcohol (COL) and/or hydrocinnamyl alcohol (HCOL). How can I improve selectivity?

Possible Causes:

  • Catalyst Choice: The catalyst used may favor the hydrogenation of the C=O bond or both the C=C and C=O bonds. For example, platinum, gold, and iridium catalysts are often used for the selective hydrogenation of the C=O bond to produce cinnamyl alcohol.[1][8]

  • Support Effects: The support material can influence the electronic properties of the metal catalyst and, consequently, its selectivity.[3]

  • Reaction Conditions: High temperatures and pressures can sometimes lead to over-hydrogenation, resulting in the formation of hydrocinnamyl alcohol.[7]

  • Additives/Promoters: The absence of appropriate promoters can lead to poor selectivity.

Solutions:

  • Catalyst Selection:

    • Utilize a catalyst known for high HCAL selectivity, such as palladium supported on various materials like activated carbon or reduced graphene oxide.[3][9]

    • Bimetallic catalysts can also enhance selectivity. For instance, a Ni-Cu bimetallic catalyst has demonstrated a preference for C=C bond hydrogenation.[5][6]

  • Support Material: The choice of support is crucial. Reduced graphene oxide (rGO) as a support for palladium has shown superior performance in terms of both conversion and selectivity compared to activated carbon.[3]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and pressure to avoid over-hydrogenation. A systematic study of these parameters is recommended to find the optimal conditions for your specific catalyst.

  • Use of Promoters: The addition of promoters like iron or tin to a platinum catalyst can enhance selectivity towards the desired product by creating new active sites for the activation of the aldehydic group.[2][10]

Q3: The catalyst appears to be deactivating quickly. What are the common causes of deactivation and how can it be prevented?

Possible Causes:

  • Poisoning: Impurities in the cinnamaldehyde feedstock, such as sulfur-containing compounds or amino acids, can irreversibly poison the catalyst.[4]

  • Carbon Deposition (Coking): At higher temperatures, organic molecules can decompose and deposit carbon on the active sites of the catalyst, blocking them.[4]

  • Leaching: The active metal may leach from the support into the reaction medium, leading to a loss of activity.

Solutions:

  • Feedstock Purification: Ensure the purity of the cinnamaldehyde feedstock by using appropriate purification methods to remove potential poisons.

  • Multi-metal Catalysts: The use of multi-metal catalysts can be an effective way to prevent deactivation.[4]

  • Polymer Microenvironment: Introducing a polymer microenvironment to the catalyst surface can act as a "solid solvent," which has been shown to decrease deactivation caused by biogenic impurities.[4]

  • Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coking.

  • Catalyst Support: The choice of a robust support material can help to anchor the metal nanoparticles and prevent leaching.

Frequently Asked Questions (FAQs)

Q1: What are the main products of cinnamaldehyde hydrogenation?

The main products from the hydrogenation of cinnamaldehyde are:

  • This compound (HCAL): Formed by the selective hydrogenation of the C=C bond.[3]

  • Cinnamyl Alcohol (COL): Formed by the selective hydrogenation of the C=O bond.[3]

  • Hydrocinnamyl Alcohol (HCOL): Formed by the hydrogenation of both the C=C and C=O bonds.[3]

Q2: Which type of catalyst is generally best for the selective synthesis of this compound?

Palladium-based catalysts are widely regarded as the most selective for the hydrogenation of the C=C bond in cinnamaldehyde to produce this compound.[1][3][9] The choice of support material, such as reduced graphene oxide, can further enhance this selectivity.[3]

Q3: What is the effect of the solvent on the reaction?

The solvent can influence both the activity and selectivity of the reaction. While some studies suggest a limited solvent effect, others have observed significantly lower activity or even catalyst deactivation in non-polar solvents compared to alcohols like isopropanol.[11] In some cases, the solvent can also participate in side reactions, such as the formation of acetals in alcoholic solvents.

Q4: Can non-noble metal catalysts be used for this reaction?

Yes, non-noble metal catalysts, such as those based on nickel, cobalt, and copper, have been investigated for the hydrogenation of cinnamaldehyde.[1][9] Bimetallic non-noble catalysts, like Ni-Cu, have shown promise in selectively producing this compound.[5][6] These catalysts are often more economical and sustainable alternatives to noble metal catalysts.[9]

Data Presentation

Table 1: Performance of Various Catalysts in the Selective Hydrogenation of Cinnamaldehyde to this compound

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to HCAL (%)Reference
PdrGO--62High[3]
5% Ni-CuRGO1502082100[6]
NiFe0.7@CCarbon---~88.6[6]
RuSA-NiNPCNTs--9994[12]

Table 2: Influence of Reaction Conditions on Cinnamaldehyde Hydrogenation over a Pt-Mo/C Catalyst

CatalystTemperature (°C)Pressure (bar)Conversion (after 6h) (%)Primary Product(s)Reference
Pt-Mo(Na)_400N80566.4COL + HCAL[2][10]
Pt-Mo(NH4)_400N80550.8HCOL (from HCAL)[2][10]

Experimental Protocols

General Protocol for Selective Hydrogenation of Cinnamaldehyde

This protocol provides a general methodology. Specific parameters should be optimized based on the chosen catalyst and desired outcome.

  • Catalyst Preparation/Activation:

    • The catalyst (e.g., Pd/rGO, Ni-Cu/RGO) is synthesized according to established literature procedures.[3][5]

    • Prior to the reaction, the catalyst is typically reduced in a stream of hydrogen at a specific temperature to activate the metal sites.

  • Reaction Setup:

    • A high-pressure batch autoclave reactor equipped with a magnetic stirrer and a temperature controller is used.[2][10]

    • The calculated amount of catalyst is added to the reactor.

  • Reaction Procedure:

    • The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove air, followed by purging with hydrogen.

    • A solution of cinnamaldehyde in a suitable solvent (e.g., isopropanol, methanol) is introduced into the reactor.[2][5][10]

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-20 bar).[2][5][10]

    • The reaction mixture is heated to the desired temperature (e.g., 80-150°C) and stirred vigorously for a set period.[2][5][10]

  • Product Analysis:

    • After the reaction, the reactor is cooled down, and the pressure is carefully released.

    • The reaction mixture is filtered to separate the catalyst.

    • The liquid products are analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cinnamaldehyde and the selectivity towards different products.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst_Synth Catalyst Synthesis Catalyst_Activation Catalyst Activation (Reduction) Catalyst_Synth->Catalyst_Activation Reactor_Setup Reactor Setup Catalyst_Activation->Reactor_Setup Reactant_Addition Add Catalyst, Solvent, & Cinnamaldehyde Reactor_Setup->Reactant_Addition Pressurization Pressurize with H2 Reactant_Addition->Pressurization Heating_Stirring Heat & Stir Pressurization->Heating_Stirring Reaction_Quench Cool & Depressurize Heating_Stirring->Reaction_Quench Catalyst_Separation Filtration Reaction_Quench->Catalyst_Separation Product_Analysis GC / GC-MS Analysis Catalyst_Separation->Product_Analysis

Caption: Experimental workflow for the selective hydrogenation of cinnamaldehyde.

Troubleshooting_Low_Selectivity Start Low Selectivity to HCAL Check_Catalyst Is the catalyst selective for C=C hydrogenation (e.g., Pd-based)? Start->Check_Catalyst Check_Conditions Are reaction conditions optimized (T, P)? Check_Catalyst->Check_Conditions Yes Sol_Change_Catalyst Action: Switch to a more selective catalyst (e.g., Pd/rGO, Ni-Cu/RGO). Check_Catalyst->Sol_Change_Catalyst No Check_Support Is the support appropriate (e.g., rGO)? Check_Conditions->Check_Support Yes Sol_Optimize_Conditions Action: Systematically vary temperature and pressure to find optimal selectivity. Check_Conditions->Sol_Optimize_Conditions No Sol_Change_Support Action: Consider a different support material to enhance selectivity. Check_Support->Sol_Change_Support No Sol_Use_Promoters Action: Investigate the use of promoters. Check_Support->Sol_Use_Promoters Yes

Caption: Troubleshooting logic for low selectivity towards this compound.

References

Troubleshooting low yield and side reactions in Hydrocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrocinnamaldehyde, such as low yields and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent industrial and laboratory method for synthesizing this compound is the selective catalytic hydrogenation of cinnamaldehyde (B126680).[1] This process aims to reduce the carbon-carbon double bond (C=C) of the α,β-unsaturated aldehyde without affecting the carbonyl group (C=O).[2][3]

Q2: My this compound synthesis yield is significantly lower than expected. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Non-selective hydrogenation: The primary challenge is preventing the further reduction of the desired this compound to hydrocinnamyl alcohol, or the reduction of the starting material's carbonyl group to form cinnamyl alcohol.

  • Catalyst deactivation: The catalyst, often a supported metal like nickel or palladium, can become inactive if poisoned by impurities or exposed to air.[4][5]

  • Suboptimal reaction conditions: Parameters such as temperature, hydrogen pressure, and reaction time are critical. Incorrect optimization can lead to incomplete reactions or the formation of side products.[4][6][7]

  • Impure starting materials: The purity of the initial cinnamaldehyde is crucial. Impurities can interfere with the catalyst and lead to side reactions.[6][7]

  • Product loss during workup: this compound can be lost during extraction and purification steps. It is also susceptible to self-condensation, especially under acidic conditions.[8]

Q3: What are the typical side products in this compound synthesis, and how can they be minimized?

A3: The main side products originate from the hydrogenation process. The selectivity of the catalyst is key to minimizing their formation.

  • Cinnamyl alcohol: Results from the reduction of the carbonyl group (C=O) of cinnamaldehyde. This can be minimized by choosing a catalyst with high selectivity for C=C bond hydrogenation.

  • Hydrocinnamyl alcohol (3-phenyl-1-propanol): This over-reduction product forms when both the C=C double bond and the aldehyde group are hydrogenated. Minimizing this requires careful control of reaction time and hydrogen pressure to stop the reaction once the this compound is formed.[6]

  • Self-condensation products: this compound can undergo an aldol (B89426) condensation with itself, particularly in the presence of acid or base catalysts.[8] This can be mitigated by maintaining a neutral pH during the reaction and workup.

Q4: My final product is contaminated with unreacted cinnamaldehyde. What went wrong?

A4: The presence of starting material in your final product typically indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Extend reaction time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[9]

  • Increase catalyst loading or use fresh catalyst: The catalyst may have low activity. Ensure it is fresh and handled under appropriate conditions to prevent deactivation.[4]

  • Optimize hydrogen pressure and temperature: The reaction may require more forcing conditions to achieve full conversion. Refer to literature for optimized parameters for your specific catalyst system.[5]

Q5: How can I effectively purify the crude this compound?

A5: Purification can be challenging due to the similar boiling points of the desired product and potential side products.

  • Vacuum Distillation: This is a common method for separating this compound from less volatile impurities and some side products.[2]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from other compounds by forming a solid bisulfite adduct. The impure aldehyde is treated with a saturated aqueous solution of sodium metabisulfite. The resulting solid adduct is filtered, washed, and then treated with a base (like sodium bicarbonate) to regenerate the pure aldehyde.[10] Note that this method will not separate this compound from other aldehyde impurities.[10]

  • Column Chromatography: For small-scale laboratory preparations, silica (B1680970) gel column chromatography can be used for purification.[11]

Data on this compound Synthesis

The following tables summarize quantitative data for different catalytic systems used in the selective hydrogenation of cinnamaldehyde.

Table 1: Performance of Various Catalysts in this compound Synthesis

CatalystSolventTemperature (°C)H₂ Pressure (bar)Cinnamaldehyde Conversion (%)This compound Selectivity (%)Reference
Ni-Cu/RGOMethanol15020>95%~90%
Ni-C CompositeEthyl Acetate (B1210297)12015~100%>95%[5]
Phyto-extracted NiNot specified≤120Not specifiedup to 97%96%[12]

Experimental Protocols

Representative Protocol: Selective Hydrogenation of Cinnamaldehyde

This protocol is a general guideline for the synthesis of this compound using a supported nickel catalyst.

Materials:

  • Cinnamaldehyde

  • Supported Nickel Catalyst (e.g., Ni-C composite)

  • Ethyl Acetate (solvent)

  • Hydrogen Gas (H₂)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control.

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor, add the supported nickel catalyst (e.g., containing 1 mmol of Ni).

  • Addition of Reactants: Add cinnamaldehyde (e.g., 50 mmol) and ethyl acetate (e.g., 94 mL) to the reactor.

  • Inert Atmosphere: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa or ~15 bar).[5] Begin stirring and heat the mixture to the target temperature (e.g., 120°C).[5]

  • Monitoring: Monitor the reaction progress by taking small samples at intervals and analyzing them by GC or TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation.

Visual Diagrams

Reaction_Pathway Cinnamaldehyde Cinnamaldehyde (C₆H₅CH=CHCHO) This compound This compound (C₆H₅CH₂CH₂CHO) (Desired Product) Cinnamaldehyde->this compound + H₂ (Selective C=C reduction) Cinnamyl_Alcohol Cinnamyl Alcohol (C₆H₅CH=CHCH₂OH) (Side Product) Cinnamaldehyde->Cinnamyl_Alcohol + H₂ (C=O reduction) Hydrocinnamyl_Alcohol Hydrocinnamyl Alcohol (C₆H₅CH₂CH₂CH₂OH) (Side Product) This compound->Hydrocinnamyl_Alcohol + H₂ (Over-reduction)

Caption: Reaction pathways in the hydrogenation of cinnamaldehyde.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low Yield or High Impurity check_conversion Is reaction complete? (Check by TLC/GC) start->check_conversion analyze_products What are the major impurities? check_conversion->analyze_products Yes incomplete Incomplete Reaction check_conversion->incomplete No solution_over_reduction Decrease reaction time Use a more selective catalyst Lower H₂ pressure/temp analyze_products->solution_over_reduction Over-reduction or C=O reduction products solution_starting_material Purify starting material (cinnamaldehyde) analyze_products->solution_starting_material Other impurities solution_incomplete Increase reaction time Increase H₂ pressure/temp Check catalyst activity incomplete->solution_incomplete side_products Side Products Formed

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimization of catalyst loading and reaction conditions for Hydrocinnamaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Hydrocinnamaldehyde (HCAL) via the selective hydrogenation of cinnamaldehyde (B126680) (CAL).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound (HCAL)? A1: this compound is primarily produced through the selective catalytic hydrogenation of cinnamaldehyde (CAL). This process aims to reduce the carbon-carbon double bond (C=C) of the α,β-unsaturated aldehyde while preserving the carbon-oxygen double bond (C=O).[1][2]

Q2: Which catalysts are most effective for selective hydrogenation to HCAL? A2: Palladium (Pd) based catalysts are widely reported to be highly active and selective for the hydrogenation of cinnamaldehyde to this compound.[3][4] Nickel-based catalysts, such as high-loading Ni on a Lanthanum(III) oxide support (Ni/La₂O₃), have also demonstrated excellent performance with high selectivity under mild conditions.[5] The choice of catalyst and support material is critical for controlling the reaction's selectivity.[6]

Q3: What are the main competing reactions or byproducts in HCAL synthesis? A3: The main byproducts result from the hydrogenation of the wrong functional group or over-hydrogenation.[2] These include:

  • Cinnamyl Alcohol (COL): Formed by the hydrogenation of the C=O group.

  • Hydrocinnamyl Alcohol (HCOL): Formed by the hydrogenation of both the C=C and C=O groups.[6]

  • Acetals: Can form as byproducts if alcohol-based solvents (e.g., ethanol (B145695), isopropanol) are used.[7][8]

Q4: How does catalyst loading affect the reaction? A4: Increasing the catalyst loading generally increases the product yield up to an optimal point.[9] Beyond this optimal amount, further increases may not significantly improve the yield and can lead to unnecessary cost and potential difficulties in product purification. It is crucial to determine the optimum catalyst amount for maximum efficiency.[9]

Q5: Can the catalyst be reused? A5: Yes, many heterogeneous catalysts developed for this reaction demonstrate excellent reusability. For instance, some Pd-NMC and Ni-La₂O₃ catalysts have been successfully recycled for five to six consecutive runs without a significant loss of activity or selectivity.[3][5] Catalyst regeneration, often through washing and drying or calcination, can restore performance if deactivation occurs.[5][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Selectivity towards this compound (High formation of COL or HCOL)

  • Possible Cause 1: Sub-optimal Reaction Conditions.

    • Solution: High hydrogen pressure can lead to over-hydrogenation, reducing HCAL selectivity.[5] Try reducing the H₂ pressure. For example, with a Ni₄-La₂O₃ catalyst, 2 MPa was found to be optimal, while increasing to 4 MPa decreased HCAL selectivity significantly.[5] Similarly, adjust the temperature, as it can influence the reaction pathway.

  • Possible Cause 2: Incorrect Catalyst Choice.

    • Solution: The catalyst type has a profound effect on selectivity. While Pt-based catalysts can be effective, they sometimes favor the formation of cinnamyl alcohol (COL).[1] Pd-based catalysts are generally more selective towards HCAL.[3][4] Consider screening different catalysts, such as Pd on nitrogen-doped mesoporous carbon (Pd-NMC), which has shown HCAL selectivity of up to 93%.[3]

Problem 2: Low Conversion of Cinnamaldehyde / Low Overall Yield

  • Possible Cause 1: Insufficient Catalyst Loading.

    • Solution: The yield typically increases with catalyst amount up to a certain point.[9] If conversion is low, perform a loading optimization study by systematically increasing the catalyst amount while keeping other parameters constant to find the optimal loading.

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: The catalyst may be deactivated by coking (carbon deposition) or poisoning from impurities in the reactants or solvent. Attempt to regenerate the catalyst. A common method is calcination (heating in air at high temperatures), which can burn off coke deposits and restore activity.[10] Ensure high-purity solvents and reactants are used to prevent poisoning.

  • Possible Cause 3: Mass Transfer Limitations.

    • Solution: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Increase the stirring speed (in a batch reactor) to improve mixing and reduce the diffusion barrier. In flow reactors, mass transfer limitations can also occur and may require reactor design modifications.[7]

Problem 3: Formation of Acetal (B89532) Byproducts

  • Possible Cause: Use of Alcohol-based Solvents.

    • Solution: Acetal formation is a known side reaction when using solvents like ethanol or isopropanol.[7] While switching to non-polar solvents can prevent this, it may also lead to a significant drop in catalyst activity.[7] An alternative is to use a continuous flow reactor setup, which has been shown to suppress acetal formation over time.[7][10]

Data Presentation: Optimized Reaction Conditions

The table below summarizes effective conditions for HCAL synthesis from various studies, showcasing the performance of different catalytic systems.

CatalystSupportTemp. (°C)H₂ PressureSolventCAL Conv. (%)HCAL Sel. (%)Reference
PdNitrogen-Doped Mesoporous Carbon (NMC)300.5 MPaEthanol100%93%[3]
Ni (high loading)La₂O₃902 MPaEthanol88.1%87.4%[5]
Ni-CuReduced Graphene Oxide (RGO)15020 barMethanol~95%~85%
Pt/SiO₂Silica7620.1 barIsopropanol98.9%See Note[11]
Note: The Pt/SiO₂ catalyst was optimized for Cinnamyl Alcohol (COL) production (80.3% selectivity), not HCAL, highlighting the importance of catalyst choice for desired product selectivity.
Experimental Protocols

General Protocol for Batch Hydrogenation of Cinnamaldehyde

This protocol provides a generalized procedure for the synthesis of HCAL in a laboratory-scale batch reactor.

  • Catalyst Activation (if required): Follow the specific pre-treatment procedure for your catalyst. This may involve reduction under an H₂ flow at an elevated temperature.

  • Reactor Setup:

    • Add the desired amount of catalyst (e.g., 50-100 mg) and the solvent (e.g., 50 mL of ethanol) to a high-pressure batch reactor.

    • Seal the reactor and purge the system multiple times (e.g., 3-5 times) with nitrogen followed by hydrogen to remove all air.

  • Reaction Initiation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).[5]

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90°C).[5]

    • Once the temperature and pressure are stable, introduce the cinnamaldehyde substrate (e.g., a specific molar ratio relative to the catalyst) into the reactor, often dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring:

    • Maintain constant temperature, pressure, and stirring for the designated reaction time (e.g., 2-6 hours).

    • Take liquid samples periodically via a sampling valve to monitor the progress of the reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Recovery:

    • After the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Recover the reaction mixture. Separate the catalyst from the liquid product mixture by centrifugation or filtration.

    • Wash the recovered catalyst with fresh solvent for reuse.[5]

  • Analysis: Analyze the final product mixture using a calibrated GC or GC-MS to determine the final conversion of cinnamaldehyde and the selectivity towards this compound and other byproducts.

Visualizations
Logical & Workflow Diagrams

The following diagrams illustrate key workflows and decision-making processes in HCAL synthesis experiments.

G cluster_workflow Experimental Workflow for HCAL Synthesis start_node start_node process_node process_node decision_node decision_node result_node result_node stop_node stop_node A Reactor Setup (Catalyst + Solvent) B System Purge (N₂ then H₂) A->B C Set Conditions (Temp & Pressure) B->C D Inject Substrate (Cinnamaldehyde) C->D E Run Reaction & Monitor D->E F Cool & Depressurize E->F G Separate Catalyst (Filtration) F->G H Product Analysis (GC/HPLC) G->H

Caption: General experimental workflow for HCAL synthesis.

G cluster_troubleshooting Troubleshooting Guide: Low HCAL Yield problem problem decision decision cause cause solution solution start Problem: Low Yield of HCAL check_conv Is CAL Conversion Low? start->check_conv check_sel Is HCAL Selectivity Low? check_conv->check_sel No cause_deact Possible Cause: Catalyst Deactivation check_conv->cause_deact Yes cause_loading Possible Cause: Insufficient Catalyst check_conv->cause_loading Yes cause_cond Possible Cause: Conditions too harsh check_sel->cause_cond Yes cause_cat Possible Cause: Non-selective catalyst check_sel->cause_cat Yes sol_deact Solution: Regenerate or replace catalyst. Check reactant purity. cause_deact->sol_deact sol_loading Solution: Optimize catalyst loading. cause_loading->sol_loading sol_cond Solution: Reduce H₂ pressure and/or temperature. cause_cond->sol_cond sol_cat Solution: Screen catalysts (e.g., try Pd-based). cause_cat->sol_cat

Caption: Troubleshooting decision tree for low HCAL yield.

References

Strategies to prevent the self-condensation of Hydrocinnamaldehyde during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrocinnamaldehyde Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the self-condensation of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, focusing on the prevention of its self-condensation.

Issue Possible Cause Recommended Solution
Significant formation of a higher molecular weight byproduct, suspected to be the self-condensation product. The reaction is likely proceeding via an aldol (B89426) condensation pathway, where one molecule of this compound acts as a nucleophile and another as an electrophile. This is often catalyzed by trace amounts of acid or base in the reaction mixture.1. Purify this compound: Before use, purify the aldehyde to remove any acidic impurities. This can be achieved by passing it through a short plug of basic alumina. 2. Control pH: Ensure the reaction medium is neutral. If the reaction requires acidic or basic conditions, consider using a protecting group for the aldehyde. 3. Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. Lower temperatures disfavor the kinetics of the self-condensation reaction.
Low yield of the desired product, with recovery of unreacted this compound and some self-condensation byproduct. The reaction conditions may be too mild, or the self-condensation reaction is competing with the desired reaction.1. Slow Addition of Reagents: If this compound is a reactant, add it slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of self-condensation. 2. Use of a Protecting Group: Temporarily protect the aldehyde functionality as an acetal (B89532). Acetals are stable to many reaction conditions, particularly basic ones, and can be easily deprotected.
Difficulty in separating the desired product from the self-condensation byproduct. The polarity of the desired product and the aldol self-condensation product may be very similar, making chromatographic separation challenging.1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.[1][2][3] 2. Derivative Formation: In some cases, it may be possible to selectively react either the desired product or the byproduct to form a derivative with a significantly different polarity, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What is the self-condensation of this compound?

A1: The self-condensation of this compound is an aldol condensation reaction where two molecules of this compound react with each other.[4] One molecule forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This is typically followed by dehydration to yield an α,β-unsaturated aldehyde. This reaction is catalyzed by both acids and bases.

Q2: Under what conditions is self-condensation most likely to occur?

A2: Self-condensation is promoted by:

  • Presence of Acidic or Basic Catalysts: Even trace amounts can initiate the reaction.

  • Elevated Temperatures: Higher temperatures increase the reaction rate.[5]

  • High Concentration of this compound: A higher concentration increases the probability of two molecules reacting with each other.

Q3: What are the primary strategies to prevent self-condensation?

A3: The main strategies include:

  • Purification of the Aldehyde: Removing acidic impurities that can catalyze the reaction.

  • Control of Reaction Conditions: Maintaining a neutral pH, using low temperatures, and keeping the concentration of the aldehyde low (e.g., through slow addition).

  • Use of Protecting Groups: Converting the aldehyde to a less reactive functional group, such as an acetal, which can be removed after the desired reaction.[6]

Q4: What is an acetal protecting group and why is it effective?

A4: An acetal is formed when an aldehyde reacts with an alcohol in the presence of an acid catalyst.[7] Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. They are effective protecting groups because they are generally unreactive under neutral and basic conditions, thus preventing the aldehyde from undergoing self-condensation. The aldehyde can be regenerated later by hydrolysis under acidic conditions.[6]

Q5: How can I monitor the reaction for the formation of the self-condensation product?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of your reaction.[1] By spotting the reaction mixture alongside a pure sample of this compound, you can observe the appearance of a new, typically less polar, spot corresponding to the self-condensation product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify the formation of the self-condensation product by identifying its characteristic signals.[8][9][10]

Experimental Protocols

Protocol 1: Acetal Protection of this compound (Dimethyl Acetal)

This protocol describes the formation of 3-phenylpropanal (B7769412) dimethyl acetal to protect the aldehyde group.

Materials:

  • This compound (3-phenylpropanal)

  • Methanol (B129727) (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable organic solvent

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-phenylpropanal dimethyl acetal.

  • The crude product can be purified by vacuum distillation if necessary.[11]

Deprotection: The acetal can be deprotected to regenerate the aldehyde by stirring with a mixture of acetone (B3395972) and dilute aqueous acid (e.g., 1M HCl) at room temperature.

Protocol 2: Purification of this compound from its Self-Condensation Product by Column Chromatography

This protocol provides a general guideline for separating this compound from its higher-boiling aldol condensation product.

Materials:

  • Crude reaction mixture containing this compound and its self-condensation product

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good solvent system will show clear separation between the this compound spot and the byproduct spot, with the this compound having a higher Rf value (moving further up the plate). An Rf of ~0.3 for the desired compound is often ideal for column separation.[12]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with the chosen eluent (the solvent system determined by TLC).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

Strategy Effectiveness in Preventing Self-Condensation Considerations
Acetal Protection HighRequires additional protection and deprotection steps.
Low Temperature Moderate to HighMay significantly slow down the desired reaction.
Slow Addition of Aldehyde ModerateCan be effective if the desired reaction is faster than self-condensation.
pH Control (Neutral) ModerateEffective if the reaction does not require acidic or basic conditions.

Visualizations

Self-Condensation Pathway of this compound

SelfCondensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration HC_1 This compound (Molecule 1) Enolate Enolate Intermediate HC_1->Enolate Base HC_2 This compound (Molecule 2) Enolate->HC_2 Enolate->HC_2 Aldol_Adduct_anion Aldol Adduct (Anion) HC_2->Aldol_Adduct_anion forms C-C bond Aldol_Adduct Aldol Adduct Aldol_Adduct_anion->Aldol_Adduct H+ Final_Product Self-Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Adduct->Final_Product -H2O (Heat)

Caption: Base-catalyzed self-condensation of this compound.

Experimental Workflow for Acetal Protection Strategy

AcetalProtectionWorkflow Start This compound Protection Acetal Protection (e.g., with Methanol, H+) Start->Protection Protected_HC Protected this compound (Acetal) Protection->Protected_HC Reaction Desired Chemical Reaction Protected_HC->Reaction Protected_Product Protected Desired Product Reaction->Protected_Product Deprotection Acetal Deprotection (Aqueous Acid) Protected_Product->Deprotection Final_Product Final Desired Product Deprotection->Final_Product

Caption: Workflow for using acetal protection to prevent self-condensation.

References

Identifying and minimizing byproducts in the industrial synthesis of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of hydrocinnamaldehyde. Our focus is on identifying and minimizing byproducts to enhance product purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary byproducts in the industrial synthesis of this compound via cinnamaldehyde (B126680) hydrogenation?

A1: The main byproducts are cinnamyl alcohol, hydrocinnamyl alcohol, and self-condensation products.[1][2] Cinnamyl alcohol results from the selective hydrogenation of the carbonyl group (C=O), while hydrocinnamyl alcohol is formed when both the carbon-carbon double bond (C=C) and the carbonyl group are hydrogenated.[2] Self-condensation of this compound, an aldol (B89426) condensation, can also occur, particularly in the presence of acid or base catalysts.[3]

Q2: My reaction shows high conversion of cinnamaldehyde but a low yield of this compound. What is the likely cause?

A2: This issue, often termed "over-hydrogenation," typically points to the formation of hydrocinnamyl alcohol as the major byproduct. This occurs when the reaction conditions are too harsh or the catalyst is not sufficiently selective, leading to the reduction of both the C=C double bond and the aldehyde group.[2][4]

Troubleshooting Steps:

  • Catalyst Selection: Ensure you are using a catalyst known for high selectivity towards C=C bond hydrogenation. Palladium (Pd) based catalysts are generally more selective for producing this compound than Platinum (Pt) catalysts.[5][6]

  • Reaction Temperature: High temperatures can favor over-hydrogenation. Consider reducing the reaction temperature. For instance, some selective hydrogenations are carried out at room temperature (30°C).[6]

  • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of aldehyde group reduction relative to the C=C bond reduction.[7]

  • Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the maximum concentration of this compound is reached to prevent its further conversion to hydrocinnamyl alcohol.

Q3: I am observing a significant amount of cinnamyl alcohol in my product mixture. How can I minimize its formation?

A3: The formation of cinnamyl alcohol indicates that the catalyst is preferentially hydrogenating the C=O group over the C=C bond. This is often influenced by the catalyst type, support, and reaction promoters.

Troubleshooting Steps:

  • Catalyst Choice: Avoid catalysts that are highly active for carbonyl group hydrogenation under your reaction conditions. For example, some Platinum (Pt) and Ruthenium (Ru) catalysts can show high selectivity towards cinnamyl alcohol, especially with certain promoters.

  • Support Material: The catalyst support can influence selectivity. For instance, nitrogen-doped mesoporous carbon has been shown to enhance the selectivity for this compound when using a Pd catalyst.[6]

  • Promoters/Additives: The presence of certain additives can alter the selectivity. For example, the addition of salts like AlCl₃ has been shown to increase the selectivity towards cinnamyl alcohol with a Pd catalyst.[7] Ensure your reaction medium is free of unintended promoters.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic and apolar solvents may favor the formation of this compound.[8]

Q4: My purified this compound is unstable and forms impurities upon storage. What is happening and how can I prevent it?

A4: this compound can undergo self-condensation (an aldol condensation) to form higher molecular weight byproducts, especially if acidic or basic residues are present from the synthesis or workup.[9][3] It can also be susceptible to oxidation to hydrocinnamic acid.

Troubleshooting Steps:

  • Neutralization: Ensure that the product is thoroughly neutralized and washed after the reaction to remove any acidic or basic catalysts or reagents.

  • Purification: Use fractional vacuum distillation for purification, which is effective at separating this compound from both lower and higher boiling point impurities.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize oxidation and self-condensation. The addition of a radical inhibitor may also be considered.

Data Presentation

Table 1: Influence of Catalyst on Cinnamaldehyde Hydrogenation Selectivity

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Conversion (%)This compound Selectivity (%)Cinnamyl Alcohol Selectivity (%)Hydrocinnamyl Alcohol Selectivity (%)Reference
PdNitrogen-doped mesoporous carbon30110093--[6]
PdMesoporous carbon30110066--[6]
Ni-C composite-1201.5~98~95--[4][10]
Raney Ni-1201.5~98Lower than Ni-C-Higher than Ni-C[10]
Au₅₀Pd₅₀TiO₂--High ActivityLower than Pd/TiO₂--[5]
PdTiO₂---Most Selective--[5]
PtGraphite600.597.3--97.2[4]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Selective Hydrogenation of Cinnamaldehyde to this compound

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

1. Materials and Equipment:

  • Cinnamaldehyde (freshly distilled)

  • Solvent (e.g., ethyl acetate, isopropanol)[7][10]

  • Hydrogenation catalyst (e.g., Pd on a support)[6]

  • Hydrogen gas source

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

  • Vacuum distillation setup

2. Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's instructions for catalyst pre-treatment or activation. For some catalysts, this may involve reduction under a hydrogen flow at an elevated temperature.[7]

  • Reaction Setup:

    • Add the solvent and the hydrogenation catalyst to the high-pressure reactor.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

    • Add the cinnamaldehyde to the reactor.

  • Reaction:

    • Begin stirring and heat the reactor to the desired temperature (e.g., 30-120°C).[6][10]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-1.5 MPa).[6][10]

    • Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking small samples periodically and analyzing them by GC.

  • Workup and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude this compound by fractional vacuum distillation.

Protocol 2: GC Analysis of Reaction Mixture

This protocol provides a general method for the quantification of cinnamaldehyde, this compound, cinnamyl alcohol, and hydrocinnamyl alcohol.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[11]

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 80°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min. This program should be optimized for your specific column and analytes.

2. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions containing known concentrations of cinnamaldehyde, this compound, cinnamyl alcohol, and hydrocinnamyl alcohol.

  • Inject the standards into the GC to generate a calibration curve for each component.

4. Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the concentration of each component by comparing its peak area to the calibration curve.

Visualizations

ReactionPathways Cinnamaldehyde Cinnamaldehyde (C=C and C=O) This compound This compound (Product) Cinnamaldehyde->this compound +H₂, Selective Hydrogenation (C=C) Cinnamyl_Alcohol Cinnamyl Alcohol (Byproduct) Cinnamaldehyde->Cinnamyl_Alcohol +H₂, Hydrogenation (C=O) Hydrocinnamyl_Alcohol Hydrocinnamyl Alcohol (Byproduct) This compound->Hydrocinnamyl_Alcohol +H₂, Over-hydrogenation (C=O) Aldol_Product Aldol Condensation Product (Byproduct) This compound->Aldol_Product Self-condensation (Acid/Base) Cinnamyl_Alcohol->Hydrocinnamyl_Alcohol +H₂, Hydrogenation (C=C)

Caption: Reaction pathways in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or Purity of This compound Identify_Byproduct Identify Major Byproduct(s) (via GC Analysis) Start->Identify_Byproduct High_HCOL High Hydrocinnamyl Alcohol (Over-hydrogenation) Identify_Byproduct->High_HCOL Hydrocinnamyl Alcohol High_COL High Cinnamyl Alcohol Identify_Byproduct->High_COL Cinnamyl Alcohol High_Aldol High Aldol Condensation Product Identify_Byproduct->High_Aldol Aldol Product Action_HCOL1 Reduce Temperature and/or H₂ Pressure High_HCOL->Action_HCOL1 Action_HCOL2 Optimize Reaction Time High_HCOL->Action_HCOL2 Action_HCOL3 Use More Selective Catalyst (e.g., Pd) High_HCOL->Action_HCOL3 Action_COL1 Change Catalyst or Support High_COL->Action_COL1 Action_COL2 Check for Unintended Promoters High_COL->Action_COL2 Action_COL3 Change Solvent High_COL->Action_COL3 Action_Aldol1 Ensure Neutral pH During Workup High_Aldol->Action_Aldol1 Action_Aldol2 Store Product Under Inert Atmosphere at Low Temperature High_Aldol->Action_Aldol2

Caption: Troubleshooting workflow for this compound synthesis.

References

Improving the stability of Hydrocinnamaldehyde in cosmetic and fragrance formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and formulation scientists. This technical support center provides in-depth guidance on addressing the stability challenges of Hydrocinnamaldehyde (also known as 3-phenylpropanal) in cosmetic and fragrance formulations. Here you will find troubleshooting advice, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation and stability testing of products containing this compound.

Q1: My formulation containing this compound is turning yellow over time. What is the likely cause and how can I prevent it?

A1: Yellowing, or discoloration, is a primary indicator of this compound degradation. The most common cause is the oxidation of the aldehyde group (-CHO) when exposed to air, light, or heat. This process can be accelerated by the presence of trace metal ions in the formulation.

Troubleshooting Steps:

  • Incorporate Antioxidants: Add an effective antioxidant system to your formulation. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), Ascorbyl Palmitate, or botanical extracts like Rosemary Extract.[1]

  • Add a Chelating Agent: Introduce a chelating agent such as Disodium EDTA. This will bind any trace metal ions (e.g., iron, copper) that can catalyze the oxidation process.[2]

  • Use UV Protection: Package your final product in opaque or UV-blocking containers to prevent photodegradation.[2] For clear packaging, consider adding a UV absorber to the formulation itself.

  • Control Headspace: During manufacturing and packaging, minimize the oxygen in the headspace of your containers by using a nitrogen blanket or vacuum sealing.

Q2: The characteristic hyacinth-like scent of this compound is weakening or changing in my product. Why is this happening?

A2: A change in odor profile is another sign of chemical degradation. As this compound oxidizes, it converts primarily to 3-phenylpropanoic acid, which has a much weaker, different scent profile. High temperatures can also drive off the more volatile fragrance components, altering the perceived scent.[1]

Troubleshooting Steps:

  • Review Your Antioxidant Strategy: As with discoloration, a robust antioxidant system is the first line of defense.

  • Consider Encapsulation: For long-term fragrance stability and controlled release, microencapsulation is a highly effective technique. Encapsulating the this compound protects it from reactive components in the base, as well as from oxygen and light.[3]

  • Optimize Manufacturing Process: If your process involves a heating phase, add the fragrance oil containing this compound during the cool-down phase, typically below 40°C, to prevent volatilization and thermal degradation.

Q3: My emulsion-based product (lotion/cream) with this compound is showing signs of separation. Is the fragrance responsible?

A3: While not always the direct cause, fragrance oils can sometimes impact the stability of an emulsion. High concentrations of fragrance oils can disrupt the emulsifier film at the oil-water interface. Furthermore, the degradation of this compound to an acid can slowly lower the pH of the formulation, potentially affecting pH-sensitive emulsifiers and thickeners, which could lead to instability.

Troubleshooting Steps:

  • Monitor pH: Track the pH of your formulation during stability testing. If you observe a downward drift, it may be due to aldehyde oxidation. Consider using a robust buffering system to maintain the target pH.

  • Evaluate Emulsifier System: Ensure your emulsifier system is robust enough for the fragrance load. You may need to adjust the type or concentration of your emulsifiers.

  • Test for Creaming: A centrifugation test can predict long-term emulsion stability. Heat the emulsion to 50°C and centrifuge for 30 minutes at 3000 rpm to check for signs of separation.

  • Use Solubilizers: For aqueous or hydro-alcoholic formulas, ensure you are using an adequate solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil) to properly disperse the fragrance oil.

Degradation Pathway & Stabilization Strategy

The primary degradation pathway for this compound in a cosmetic formulation is oxidation. The aldehyde functional group is susceptible to attack by oxygen, leading to the formation of a carboxylic acid.

G cluster_main Oxidation of this compound cluster_factors Accelerating Factors cluster_stabilizers Stabilization Strategies HCA This compound (3-phenylpropanal) TS Transition State (Peroxy Acid Intermediate) HCA->TS Oxidation PPA 3-Phenylpropanoic Acid (Primary Degradation Product) TS->PPA O2 Oxygen (Air) O2->TS Light UV Light Light->TS Heat Heat Heat->TS Metals Metal Ions (Fe, Cu) Metals->TS catalyze Antioxidants Antioxidants (e.g., BHT, Tocopherol) Antioxidants->TS Inhibit Chelators Chelating Agents (e.g., EDTA) Chelators->Metals Inhibit UV_Absorbers UV Absorbers UV_Absorbers->Light Block Encapsulation Encapsulation Encapsulation->HCA Protects

Diagram 1: this compound degradation and stabilization.

Quantitative Data on Stability

Precise degradation kinetics are highly dependent on the specific formulation matrix. However, the following data from related studies illustrate the inherent instability of this compound and the efficacy of common stabilization approaches.

Table 1: Oxidation of this compound to 3-Phenylpropanoic Acid This table shows the conversion rate of neat 3-phenylpropanal (B7769412) when oxidized with air at elevated temperatures, demonstrating its susceptibility to oxidation.

TemperatureReaction Time (hours)Conversion of this compound (%)Selectivity to 3-Phenylpropanoic Acid (%)Reference
50-70°C7.496.3%91.6%[4][5]
50-70°C7.75~91%91.5%[4]

Table 2: Antioxidant Potential of Related Aldehydes This table provides the IC50 values (the concentration required to scavenge 50% of free radicals) for Cinnamaldehyde, a structurally similar molecule. Lower values indicate higher antioxidant potential. While not a direct measure of stability, it shows the molecule's ability to interact with oxidative species.

Antioxidant AssayIC50 Value (μg/mL)Standard (for comparison)Reference
DPPH Radical Scavenging377Ascorbic Acid, BHT
Superoxide Radical Scavenging391Ascorbic Acid, BHT
Nitric Oxide Radical Scavenging437Ascorbic Acid, BHT
Hydrogen Peroxide Scavenging390Ascorbic Acid, BHT

Experimental Protocols

Protocol 1: Accelerated Stability Testing for a Cosmetic Emulsion

This protocol outlines a standard procedure for evaluating the stability of a cosmetic lotion or cream containing this compound.

G start Start: Prepare Batches prep Prepare 3 identical batches: 1. Formulation with HCA 2. Formulation without HCA (Base) 3. Formulation with HCA in final packaging start->prep storage Place samples in stability chambers under different conditions prep->storage conditions Conditions: - 40°C / 75% RH (Accelerated) - 25°C / 60% RH (Real-Time Control) - 4°C (Refrigerator Control) - Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles) storage->conditions testing Perform analysis at specified time points (T=0, 1, 2, 3 months) storage->testing params Parameters to Evaluate: - Appearance (Color, Clarity) - Odor - pH - Viscosity - Emulsion Microscopy (Droplet size) - GC-MS for HCA concentration testing->params analysis Analyze Data: Compare changes against T=0 and control samples testing->analysis end End: Determine Shelf Life analysis->end

Diagram 2: Workflow for stability testing.

Methodology:

  • Sample Preparation: Prepare a minimum of three batches of your formulation:

    • Test Sample: The complete formulation including this compound.

    • Control Sample: The formulation base without any fragrance.

    • Packaging Sample: The complete formulation filled into the final intended consumer packaging.

  • Storage Conditions: Place aliquots of each batch into stability chambers under a variety of conditions. Common protocols include:[6][7]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH.

    • Refrigerated Control: 4°C.

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Testing Schedule: Evaluate the samples at predetermined intervals. For a 3-month accelerated study, typical time points are: Time 0, 1 month, 2 months, and 3 months.

  • Parameters for Evaluation: At each time point, analyze the samples for the following:

    • Physical/Aesthetic Properties: Color, odor, clarity, texture, and phase separation (creaming, coalescence).

    • Physicochemical Properties: Measure pH and viscosity. Compare to the initial values.

    • Microscopic Analysis: For emulsions, observe droplet size and distribution under a microscope to detect flocculation or coalescence.

    • Chemical Analysis (Optional but Recommended): Use a stability-indicating analytical method like GC-MS to quantify the remaining concentration of this compound.

Protocol 2: Lab-Scale Microencapsulation via Complex Coacervation

This protocol provides a representative method for encapsulating this compound for improved stability.

Materials:

  • Gelatin (Type A)

  • Acacia Gum (Gum Arabic)

  • This compound (Core Material)

  • Citric Acid or Acetic Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Glutaraldehyde (B144438) (Cross-linking agent)

  • Deionized Water

Methodology:

  • Prepare Polymer Solutions:

    • Prepare a 5% (w/v) solution of Gelatin in deionized water at 50°C with gentle stirring until fully dissolved.

    • Prepare a 5% (w/v) solution of Acacia Gum in deionized water at room temperature.

  • Form the Emulsion:

    • Combine the Gelatin and Acacia Gum solutions.

    • While maintaining the temperature at 50°C and stirring at a controlled speed (e.g., 500 rpm), slowly add the this compound to the polymer solution to form an oil-in-water emulsion. The droplet size can be controlled by the stirring speed.

  • Induce Coacervation:

    • Slowly add a 10% citric acid solution dropwise to lower the pH of the emulsion to approximately 4.0. This will induce the formation of the coacervate (a liquid polymer-rich phase) which will deposit around the oil droplets.

  • Harden the Capsule Wall:

    • Cool the system to 5-10°C in an ice bath while continuing to stir gently. This will cause the gelatin-rich coacervate wall to solidify.

  • Cross-link the Microcapsules:

    • Add a small amount of a cross-linking agent like glutaraldehyde and allow it to react for several hours (or overnight) to create a durable, stable microcapsule shell.

  • Wash and Collect:

    • The resulting microcapsule slurry can be washed to remove unreacted materials and then used as an aqueous suspension or carefully dried (e.g., via spray drying) to a powder.

References

Addressing issues with Hydrocinnamaldehyde degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing issues related to the degradation of hydrocinnamaldehyde during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through several pathways, primarily:

  • Autoxidation: This is a common degradation route for aldehydes, proceeding via a free radical chain reaction with atmospheric oxygen.[1][2] This process can be initiated by light, heat, or the presence of metal ions and results in the formation of hydroperoxides and ultimately the corresponding carboxylic acid (3-phenylpropanoic acid).[1][3]

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts, leading to the formation of trimers and other oligomeric impurities.[3][4][5]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation reactions. For similar compounds, decomposition can be initiated at temperatures as low as 773 K, though significant degradation can occur at much lower temperatures over prolonged periods.[6][7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate autoxidation and other degradation pathways.[9][10]

Q2: My this compound solution appears to have changed. What are the physical signs of degradation?

A2: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: Pure this compound is a colorless liquid.[11] A yellow tint or darkening of the solution can indicate the formation of degradation products.

  • Precipitation: The formation of solid material or cloudiness can indicate polymerization or the formation of insoluble impurities.

  • Viscosity Change: An increase in viscosity can be a sign of polymerization.

  • Odor Change: While this compound has a characteristic hyacinth-like odor, the formation of acidic byproducts from oxidation may alter the scent profile.[12]

Q3: What are the ideal storage and handling conditions to ensure the stability of this compound?

A3: To minimize degradation, adhere to the following storage and handling procedures:

  • Temperature: Store in a cool place.[13] While room temperature storage is sometimes indicated[11], refrigeration (e.g., 4°C) is recommended for long-term stability.[14]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent autoxidation.

  • Light: Protect from light by using amber glass vials or storing in a dark location.[15][16]

  • Container: Keep containers tightly closed to prevent exposure to air and moisture.[13][15]

Q4: Are chemical stabilizers effective for this compound, and which ones are recommended?

A4: Yes, various stabilizers can be added to aldehydes to prevent degradation. While specific data for this compound is limited, general aldehyde stabilizers are effective. These typically work by inhibiting polymerization or acting as antioxidants.[3]

  • Tertiary Amines: Compounds like triethanolamine (B1662121) or dimethylethanolamine are effective at preventing polymerization and autocondensation, even at low concentrations (e.g., 20-100 ppm).[3][4]

  • Antioxidants: Conventional antioxidants such as butylated hydroxytoluene (BHT), hydroquinone, or tocopherol can be added to inhibit the free radical autoxidation process.[3]

  • Alkaline Substances: In very low concentrations (0.05-20 ppm), substances like alkali metal hydroxides or carbonates can also stabilize aliphatic aldehydes.[5]

Q5: My experimental results are inconsistent. Could this compound degradation be the cause?

A5: Absolutely. Inconsistent experimental outcomes, such as variable biological activity or poor reproducibility between replicates, can be a significant indicator of compound degradation. The degradation of this compound reduces the concentration of the active compound, leading to unreliable and erroneous results. It is crucial to confirm the purity and stability of your sample throughout your experiments.[17]

Q6: How can I analytically confirm if my this compound sample has degraded?

A6: The most reliable way to assess degradation is through analytical techniques that can separate and quantify the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the preferred method for purity assessment.[17] A decrease in the peak area of this compound and the appearance of new peaks over time is a clear sign of degradation.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be used.[17][18] However, thermal degradation during analysis is a potential risk for aldehydes.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying unknown degradation products.[18]

Troubleshooting Guide

Issue 1: I observe a color change (yellowing) and/or the formation of a precipitate in my this compound stock.

Potential Cause Troubleshooting Action
Autoxidation The sample has likely been exposed to air (oxygen). Immediately purge the vial with an inert gas (e.g., argon or nitrogen) and store it tightly sealed at a reduced temperature (4°C).
Polymerization This can be caused by contaminants (acidic or basic residues) or prolonged storage. The precipitate is likely a trimer or polymer. The sample may not be salvageable for quantitative experiments.
Photodegradation The sample has been exposed to light. Transfer the sample to an amber vial or wrap the existing vial in aluminum foil to protect it from further light exposure.
Action Plan Confirm degradation by running an analytical check (HPLC or GC). If degradation is confirmed, it is highly recommended to use a fresh, unopened sample for your experiments to ensure data integrity.

Issue 2: My HPLC/GC analysis shows the main this compound peak decreasing and new, unknown peaks appearing.

Potential Cause Troubleshooting Action
Sample Degradation in Storage Your storage conditions are inadequate. Review the recommended storage conditions (cool, dark, inert atmosphere).
Degradation in Solvent/Media This compound may be unstable in your experimental solvent or cell culture medium. Perform a stability study by incubating the compound in the solvent/medium under experimental conditions (e.g., 37°C) and analyzing samples at different time points (0, 2, 8, 24 hours) by HPLC or LC-MS.
Thermal Degradation during GC Analysis If using GC, the high injector temperature may be causing on-column degradation. Try lowering the injector temperature or consider using HPLC, which is better suited for thermally labile compounds.[17]
Action Plan Identify the degradation products if possible using LC-MS.[18] This can help confirm the degradation pathway (e.g., observing the mass of 3-phenylpropanoic acid would confirm oxidation). Use a fresh sample and optimize storage and experimental conditions based on stability study results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 4°C (Refrigerated)[14]Slows down the rate of all chemical degradation reactions.[7][8]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents autoxidation by excluding atmospheric oxygen.[1]
Light Exposure Protected from Light (Amber Vial)[15][16]Prevents light-induced degradation (photodegradation).[9]
Container Tightly Sealed[13]Prevents entry of oxygen and moisture.

Table 2: Common Chemical Stabilizers for Aldehydes

Stabilizer ClassExample CompoundTypical ConcentrationMechanism of Action
Tertiary Amines Triethanolamine[3][4]20 - 100 ppm[4]Acts as an acid acceptor, neutralizing acidic catalysts that promote polymerization.[3]
Antioxidants Butylated Hydroxytoluene (BHT)0.01 - 5% w/w[3]Inhibits free-radical chain reactions involved in autoxidation.
Alkaline Salts Sodium Carbonate[5]0.05 - 20 ppm[5]Prevents polymerization and autocondensation.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It should be validated and optimized for your specific instrumentation.

  • Instrumentation: HPLC system with a PDA or UV detector, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[17]

      • 0-15 min: 40-80% A

      • 15-20 min: 80-40% A

      • 20-25 min: 40% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.[17]

    • Detection Wavelength: 280-290 nm (or based on the absorbance maximum of this compound).[17][19]

    • Injection Volume: 10 µL.[17]

  • Sample Preparation:

    • Prepare a stock solution of approximately 1 mg/mL this compound in methanol (B129727) or acetonitrile.[17]

    • Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL.[17]

    • Filter the solution through a 0.45 µm syringe filter before injection.[17]

  • Analysis:

    • Inject the prepared sample.

    • Calculate purity using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[17] A pure sample should exhibit a single major peak at the expected retention time.

Protocol 2: Forced Degradation Study

This study intentionally exposes this compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

  • Set Up Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the resulting solid in the solvent.

    • Photodegradation: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples as appropriate.

    • Analyze all samples, including an untreated control, using the developed HPLC or LC-MS method.

    • Compare the chromatograms to identify degradation peaks and determine the primary degradation pathways.

Visualizations

Fig. 1: Simplified Aldehyde Autoxidation Pathway Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical - H• Peroxy_Radical Acyl Peroxy Radical (R-C(=O)OO•) Radical->Peroxy_Radical + O2 Peroxy_Acid Peroxy Acid (R-C(=O)OOH) Peroxy_Radical->Peroxy_Acid + R-CHO - R-C•=O Carboxylic_Acid Carboxylic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid + R-CHO Initiator Initiator (Light, Heat, Metal) Initiator->Aldehyde - H• Oxygen Oxygen (O2) Fig. 2: Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results or Physical Change Observed Check_Storage Review Storage Conditions (Temp, Light, Air) Start->Check_Storage Analytical_Test Perform Analytical Test (HPLC / GC) Check_Storage->Analytical_Test Degradation_Confirmed Degradation Confirmed? Analytical_Test->Degradation_Confirmed New_Sample Use Fresh, Pure Sample Degradation_Confirmed->New_Sample Yes End_OK Proceed with Confidence Degradation_Confirmed->End_OK No Optimize_Conditions Optimize Storage & Handling Procedures New_Sample->Optimize_Conditions End_Bad Data May Be Unreliable. Re-evaluate Experiment. New_Sample->End_Bad If fresh sample is unavailable Stability_Study Conduct Stability Study in Experimental Media/Solvent Optimize_Conditions->Stability_Study Stability_Study->End_OK Fig. 3: Experimental Workflow for Stability Analysis Start Obtain this compound Sample Prep_Sample Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Start->Prep_Sample Initial_Analysis Analyze Time=0 Sample via HPLC/LC-MS Prep_Sample->Initial_Analysis Incubate Incubate Aliquots under Test Conditions (e.g., 37°C in Media) Prep_Sample->Incubate Initial_Analysis->Incubate Time_Points Collect Samples at Various Time Points (e.g., 2, 8, 24 hrs) Incubate->Time_Points Analyze_Samples Analyze All Samples via HPLC/LC-MS Time_Points->Analyze_Samples Data_Analysis Compare Peak Areas. Calculate % Degradation. Analyze_Samples->Data_Analysis Conclusion Determine Stability Profile and Half-Life Data_Analysis->Conclusion

References

Optimization of purification methods to remove cinnamaldehyde impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cinnamaldehyde (B126680) purification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of cinnamaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude cinnamaldehyde sample?

A1: Common impurities in crude cinnamaldehyde can be categorized as follows:

  • Starting Materials: Unreacted benzaldehyde (B42025) and acetaldehyde (B116499) from the synthesis process.

  • Side Products: Byproducts such as cinnamic acid, which forms from the oxidation of cinnamaldehyde, and self-condensation products of acetaldehyde.[1]

  • Isomers: The cis (Z) geometric isomer of the double bond, with the trans (E) isomer typically being the desired major product.[1][2]

  • Related Cinnamon Compounds: When extracted from natural sources, impurities can include eugenol, cinnamyl acetate (B1210297), and cinnamic acid.[3]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.[1]

Q2: Which purification method is most suitable for my cinnamaldehyde sample?

A2: The optimal purification technique depends on the nature of the impurities, the scale of the purification, and the physical state of your sample (solid or liquid).

  • Steam Distillation: Ideal for isolating cinnamaldehyde from its natural source, such as cinnamon bark. It is effective for separating volatile compounds like cinnamaldehyde from non-volatile plant material.[4][5]

  • Column Chromatography: Highly effective for separating cinnamaldehyde from impurities with different polarities, such as cinnamic acid or other synthetic byproducts.[1][3]

  • Recrystallization: An excellent and cost-effective method for purifying solid cinnamaldehyde derivatives from soluble impurities.[1]

  • Vacuum or Molecular Distillation: Suitable for purifying liquid cinnamaldehyde, especially on a larger scale, as it allows for distillation at lower temperatures, preventing degradation of the heat-sensitive compound.[6][7]

Q3: My cinnamaldehyde is degrading during purification. What are the likely causes and how can I prevent it?

A3: Cinnamaldehyde is susceptible to oxidation and heat-induced degradation.[8][9]

  • Oxidation: Exposure to air and light can cause cinnamaldehyde to oxidize to cinnamic acid.[8] To prevent this, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware.

  • Heat Sensitivity: Cinnamaldehyde can decompose at its atmospheric boiling point (around 248°C).[4] For distillation, it is crucial to use vacuum distillation to lower the boiling point.[6] When using methods like recrystallization that involve heating, minimize the time the solution is kept at elevated temperatures.

  • Acid Sensitivity (Column Chromatography): Standard silica (B1680970) gel is acidic and can cause degradation or isomerization of cinnamaldehyde.[1] To mitigate this, you can use deactivated (neutralized) silica gel, for instance, by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1% v/v), or use a different stationary phase like neutral or basic alumina.[1]

Q4: How can I effectively remove cinnamic acid from my cinnamaldehyde sample?

A4: Cinnamic acid is a common impurity resulting from the oxidation of cinnamaldehyde.

  • Aqueous Base Wash: A simple and effective method is to dissolve the crude cinnamaldehyde in an organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a mild aqueous base solution, such as sodium bicarbonate (NaHCO₃).[10] The acidic cinnamic acid will be deprotonated and dissolve in the aqueous layer, which can then be separated.

  • Column Chromatography: If other impurities are also present, column chromatography can effectively separate the more polar cinnamic acid from the less polar cinnamaldehyde.[1][3]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Product Degradation on Column Acidic nature of silica gel.Use deactivated silica gel (treat with triethylamine) or switch to neutral/basic alumina.[1] Minimize the time the compound spends on the column.[1]
Poor Separation of Isomers Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A less polar solvent system may improve separation.
Tailing of Bands Compound is too polar for the eluent or interacting strongly with the stationary phase.Add a small amount of a more polar solvent to the eluent.[1] Pre-purify the crude material to remove highly polar impurities.
Product Elutes with an Unexpected Color On-column reaction or co-elution with a colored impurity.See Q3 regarding degradation. Analyze fractions by TLC or another analytical method to check for co-eluting species.[1]
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the compound is too soluble in the chosen solvent.Re-heat the solution to evaporate some of the solvent and try cooling again.[11] Try a different recrystallization solvent or a two-solvent system.[1]
Low Recovery of Crystals Too much solvent was used; crystals are significantly soluble even in the cold solvent.Concentrate the filtrate (mother liquor) and cool to obtain a second crop of crystals.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration.[11] Wash the collected crystals with a minimal amount of ice-cold solvent.[1][11]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Re-heat the solution and add a small amount of additional solvent. Try a lower-boiling point solvent.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product.[1][11]

Quantitative Data Summary

The following table summarizes purity and yield data for cinnamaldehyde purification from various methods.

Purification Method Starting Material Purity Achieved Yield Reference
Vacuum & Molecular DistillationCinnamon Oil99.5%85.63%[6]
Column ChromatographyCrude Cinnamon ExtractConcentration increased from 44.6 mg/L to 52.0 mg/L-[3][12]
Recrystallization (for derivatives)α-BromocinnamaldehydeHigh Purity-[1]
Recrystallization (for derivatives)4-BromocinnamaldehydePurified Product-[1]

Experimental Protocols

Protocol 1: Purification by Steam Distillation

This protocol is suitable for extracting and purifying cinnamaldehyde from cinnamon bark.[4][5]

  • Preparation: Grind cinnamon sticks into a coarse powder to increase the surface area. Avoid grinding too finely to minimize foaming.[2][13]

  • Apparatus Setup: Place the ground cinnamon (e.g., 25 g) into a round-bottom flask. Add distilled water to cover the cinnamon (e.g., 200-300 mL).[13] To prevent excessive foaming, a surfactant like Triton X-100 can be added, or the flask can be repeatedly evacuated with an aspirator and the vacuum released until foaming subsides upon agitation.[4][14]

  • Distillation: Heat the flask to generate steam. The steam will co-distill with the volatile cinnamaldehyde.[5]

  • Collection: Collect the milky-white distillate, which is an emulsion of cinnamaldehyde in water.[4] Continue collecting until the distillate becomes clear, indicating that most of the cinnamaldehyde has been extracted.[13]

  • Extraction: Transfer the collected distillate to a separatory funnel. Extract the cinnamaldehyde using an organic solvent such as dichloromethane (B109758) or diethyl ether (2-3 times with a suitable volume).[2][4]

  • Drying and Isolation: Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[2] Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified cinnamaldehyde oil.[2][4]

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying cinnamaldehyde using flash column chromatography.[3]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). For cinnamaldehyde, a non-polar eluent like a mixture of hexane (B92381) and ethyl acetate is a good starting point. To prevent degradation, consider pre-treating the silica gel with 1% triethylamine in the eluent.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3] Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.[3] Add another layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude cinnamaldehyde in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Analysis: Monitor the eluted fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified cinnamaldehyde.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G General Workflow for Cinnamaldehyde Purification cluster_extraction Extraction from Natural Source cluster_purification Purification Methods cluster_analysis Purity Analysis Cinnamon_Bark Cinnamon Bark Steam_Distillation Steam Distillation Cinnamon_Bark->Steam_Distillation Crude_Extract Crude Extract (Cinnamaldehyde Emulsion) Steam_Distillation->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography If multiple impurities Vacuum_Distillation Vacuum Distillation Crude_Extract->Vacuum_Distillation For liquid purification Base_Wash Aqueous Base Wash (to remove acidic impurities) Crude_Extract->Base_Wash If acidic impurities Pure_Cinnamaldehyde Pure Cinnamaldehyde Column_Chromatography->Pure_Cinnamaldehyde Vacuum_Distillation->Pure_Cinnamaldehyde Base_Wash->Pure_Cinnamaldehyde After workup GC_MS GC-MS Pure_Cinnamaldehyde->GC_MS HPLC HPLC Pure_Cinnamaldehyde->HPLC NMR NMR Spectroscopy Pure_Cinnamaldehyde->NMR

Caption: General experimental workflow for cinnamaldehyde purification.

G Troubleshooting Logic for Column Chromatography Start Start Purification Observe_Problem Problem Observed? Start->Observe_Problem Degradation Degradation Yellow/Brown Bands Observe_Problem->Degradation Yes Poor_Separation Poor Separation Overlapping Spots on TLC Observe_Problem->Poor_Separation Yes Tailing Tailing Bands Observe_Problem->Tailing Yes End Pure Product Observe_Problem->End No Action_Degradation Use Deactivated Silica or Alumina Degradation->Action_Degradation Action_Separation Optimize Eluent System (TLC) Poor_Separation->Action_Separation Action_Tailing Add Polar Modifier to Eluent Tailing->Action_Tailing Action_Degradation->End Action_Separation->End Action_Tailing->End

Caption: Troubleshooting logic for column chromatography of cinnamaldehyde.

References

Troubleshooting peak tailing and poor resolution in the HPLC analysis of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Hydrocinnamaldehyde, with a focus on resolving peak tailing and poor resolution.

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Peak tailing is a common problem in HPLC where the peak is asymmetrical with a drawn-out tail, which can affect accurate integration and quantification.[1][2]

Potential Causes and Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: The aldehyde functional group in this compound can interact with active silanol groups on the surface of silica-based columns, leading to peak tailing.[2][3][4][5]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5] The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often effective.[5]

    • Solution 2: Use of an End-capped Column: Employing a column that has been "end-capped" will reduce the number of available free silanol groups.[3][6]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[5]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[7][8]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1][9]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-Column Effects (Dead Volume): Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[3][10]

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize dead volume.[3]

Issue 2: Poor Resolution Between this compound and Other Components

Poor resolution results in overlapping peaks, making accurate quantification difficult.[11] Resolution is influenced by column efficiency, selectivity, and retention factor.[11]

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase play a crucial role in achieving adequate separation.[11][12]

    • Solution 1: Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to optimize the retention and separation of this compound from adjacent peaks.

    • Solution 2: Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.

    • Solution 3: pH Adjustment: As with peak tailing, adjusting the mobile phase pH can change the ionization state of interfering compounds, thus altering their retention and improving resolution.[11]

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for selectivity.[11]

    • Solution: If resolution is still poor after optimizing the mobile phase, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to introduce different separation mechanisms.

  • Low Column Efficiency: Column degradation, contamination, or the use of a column with a larger particle size can lead to broader peaks and, consequently, poor resolution.[11][13]

    • Solution: Ensure the column is in good condition. Using a column with smaller particles or a longer column can increase efficiency.

  • Flow Rate and Temperature Effects: These parameters can influence the separation.

    • Solution: Optimizing the flow rate (a lower flow rate often improves resolution) and column temperature (higher temperatures can sometimes improve efficiency) may enhance separation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing with a C18 column is often due to secondary interactions between the polar aldehyde group of this compound and residual, un-capped silanol groups on the silica (B1680970) backbone of the stationary phase.[2][4] These silanols are acidic and can interact with polar functional groups, causing a secondary, stronger retention mechanism that leads to tailing.[4] To mitigate this, consider lowering the mobile phase pH to around 3 to protonate the silanols, or use a highly end-capped column.[5]

Q2: What is a good starting HPLC method for this compound analysis?

A2: A good starting point for this compound analysis is a reversed-phase method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common choice. A gradient elution may be necessary if other compounds with a wide range of polarities are present in the sample. Detection is typically performed using a UV detector at a wavelength around 280 nm.[14]

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

A3: To improve resolution, you can try several approaches. First, optimize the mobile phase by adjusting the organic solvent percentage to fine-tune the separation. If that is not sufficient, consider changing the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. Adjusting the mobile phase pH can also be effective if the impurity has ionizable groups. If mobile phase optimization does not provide the desired resolution, using a column with a different stationary phase chemistry or a higher efficiency column (longer length or smaller particle size) is recommended.[11]

Q4: My baseline is noisy. How can this affect my this compound analysis and how can I fix it?

A4: A noisy baseline can interfere with the detection and integration of low-concentration peaks, leading to inaccurate quantification. Common causes include contaminated or improperly prepared mobile phase, detector issues, or a contaminated column.[15] Ensure your mobile phase is prepared with high-purity solvents, filtered, and properly degassed.[16] If the problem persists, flushing the column or checking the detector lamp may be necessary.

Q5: Can I use the same method for cinnamaldehyde (B126680) and this compound?

A5: While the methods may be similar, they will likely require optimization. This compound is the hydrogenated form of cinnamaldehyde and is less polar. In a reversed-phase system, this compound will therefore have a longer retention time than cinnamaldehyde. Depending on the other components in your sample, the mobile phase composition and gradient may need to be adjusted to ensure adequate separation and reasonable analysis time for both compounds.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Resolution (Rs) with Impurity X
6.82.11.2
4.51.51.6
3.01.12.1

Asymmetry factor calculated at 10% peak height. A value of 1 indicates a perfectly symmetrical peak.

Table 2: Influence of Organic Modifier on Resolution

Organic Modifier (60% in Water with 0.1% Formic Acid)Retention Time of this compound (min)Resolution (Rs) with Impurity Y
Methanol8.21.4
Acetonitrile6.51.9

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound with Improved Peak Shape
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile in Water with 0.1% Formic Acid).

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing Likely a Systemic Issue check_all_peaks->all_tailing Yes one_tailing Likely a Chemical Interaction check_all_peaks->one_tailing No check_connections Check for Dead Volume (fittings, tubing) all_tailing->check_connections check_column_void Inspect for Column Void check_connections->check_column_void end Symmetrical Peak check_column_void->end lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) one_tailing->lower_ph use_endcapped Use an End-Capped Column one_tailing->use_endcapped reduce_load Reduce Sample Concentration/ Injection Volume one_tailing->reduce_load lower_ph->end use_endcapped->end reduce_load->end

Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.

Mechanism of Peak Tailing due to Silanol Interactions

Caption: Interaction between this compound and a silanol group on the column.

References

Catalyst deactivation and regeneration in continuous Hydrocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous synthesis of hydrocinnamaldehyde via the hydrogenation of cinnamaldehyde (B126680).

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow hydrogenation of cinnamaldehyde to produce this compound.

Issue 1: Decreasing Conversion of Cinnamaldehyde

Question: My continuous flow reaction is showing a steady decline in cinnamaldehyde conversion over time. What are the potential causes and how can I troubleshoot this?

Answer: A decline in conversion is a typical sign of catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or thermal degradation.

Potential Causes and Troubleshooting Steps:

  • Catalyst Poisoning:

    • Cause: Impurities in the feedstock (e.g., sulfur, nitrogen, or chlorine compounds) or solvent can strongly adsorb to the active sites of the catalyst, blocking them from reactant molecules.[1][2]

    • Troubleshooting:

      • Feedstock Purity Check: Analyze the purity of your cinnamaldehyde, hydrogen, and solvent for any potential poisons.

      • Feed Purification: If impurities are detected, purify the feedstock using appropriate methods like distillation or passing it through an adsorbent bed.

      • Inert Gas Lines: Ensure that all gas lines are free from leaks that could introduce atmospheric contaminants.

  • Fouling (Coking):

    • Cause: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[1][3] This can be due to side reactions or polymerization of reactants and products.

    • Troubleshooting:

      • Reaction Temperature Optimization: High temperatures can accelerate coke formation. Try reducing the reaction temperature to the lowest effective level.

      • Solvent Flushing: Periodically flush the reactor with a clean solvent to remove loosely bound deposits.

  • Thermal Degradation (Sintering):

    • Cause: High operating temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[2][3]

    • Troubleshooting:

      • Temperature Control: Ensure your reactor's temperature control system is accurate and stable. Avoid temperature overshoots.

      • Catalyst Characterization: Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for changes in particle size.

Issue 2: Poor Selectivity to this compound

Question: My reaction is producing significant amounts of cinnamyl alcohol and/or hydrocinnamyl alcohol instead of the desired this compound. How can I improve the selectivity?

Answer: Poor selectivity towards this compound indicates that the hydrogenation of the C=O bond is competing with or favored over the hydrogenation of the C=C bond.

Potential Causes and Troubleshooting Steps:

  • Catalyst Choice:

    • Cause: The type of metal and support used in the catalyst plays a crucial role in selectivity. For instance, palladium (Pd) based catalysts are generally more selective for C=C bond hydrogenation, while platinum (Pt) can show higher selectivity for C=O bond hydrogenation under certain conditions.[4][5]

    • Troubleshooting:

      • Catalyst Screening: If not already using one, consider switching to a Pd-based catalyst, such as Pd/C or Pd/Al2O3.

      • Support Effects: The acidity or basicity of the support can influence selectivity. Experiment with different support materials (e.g., activated carbon, alumina (B75360), silica).[6]

  • Reaction Conditions:

    • Cause: Hydrogen pressure, temperature, and solvent can all influence the reaction pathway.

    • Troubleshooting:

      • Hydrogen Pressure: Lower hydrogen pressures generally favor the hydrogenation of the more reactive C=C bond. Try decreasing the H2 pressure.

      • Temperature: The effect of temperature can be complex. Systematically vary the temperature to find the optimal point for this compound selectivity.

      • Solvent: The polarity of the solvent can affect the adsorption of the cinnamaldehyde molecule on the catalyst surface. Experiment with different solvents.

Issue 3: Increased Pressure Drop in the Reactor

Question: I am observing a significant increase in the pressure drop across my packed-bed reactor during the continuous flow experiment. What could be the cause and how can I resolve it?

Answer: An increased pressure drop is often due to physical blockages in the reactor bed.

Potential Causes and Troubleshooting Steps:

  • Catalyst Bed Compaction or Clogging:

    • Cause: The formation of fines from catalyst attrition (breakdown of catalyst particles) or the deposition of solid byproducts can lead to clogging of the reactor bed.[1]

    • Troubleshooting:

      • Catalyst Particle Size: Ensure the catalyst particles are of a suitable size and mechanical strength for a packed-bed reactor to minimize attrition. Monolithic catalysts can be an alternative to powder forms to reduce pressure drop.[5]

      • Inlet Filtration: Use an inline filter before the reactor to remove any particulates from the feed stream.

      • Backflushing: Carefully backflush the reactor with solvent at a low flow rate to try and dislodge any blockages.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for selective hydrogenation of cinnamaldehyde to this compound?

A1: Palladium-based catalysts, such as 5% Pd on activated carbon (Pd/C) or palladium on alumina (Pd/Al2O3), are commonly used and are known for their high selectivity towards the hydrogenation of the C=C bond.[5] Bimetallic catalysts, like Ni-Cu on reduced graphene oxide, have also been explored.[7]

Q2: What are the typical mechanisms of catalyst deactivation in this reaction?

A2: The primary mechanisms of deactivation are:

  • Poisoning by impurities in the feed.[2]

  • Fouling or coking from the deposition of carbonaceous residues on the catalyst surface.[1][3]

  • Thermal degradation (sintering) where the active metal particles agglomerate at high temperatures, reducing the active surface area.[3]

  • Leaching of the active metal into the solvent.

Q3: Can a deactivated catalyst be regenerated? If so, how?

A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. Common methods include:

  • Oxidative Treatment: A controlled oxidation in air at an elevated temperature (e.g., 200-400°C) can burn off carbonaceous deposits. This is often followed by a reduction step in hydrogen to reactivate the metallic sites.[8][9]

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove strongly adsorbed species that cause deactivation.[10]

  • Acid/Base Treatment: In some specific cases, a mild acid or base wash can be used to remove certain poisons, but this must be carefully tested as it can also damage the catalyst.[11]

Q4: How can I monitor the progress of my continuous hydrogenation reaction?

A4: The reaction can be monitored by periodically taking samples from the reactor outlet and analyzing them using techniques such as:

  • Gas Chromatography (GC): To quantify the amounts of cinnamaldehyde, this compound, and other potential products.

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for quantitative analysis.

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.[12]

Quantitative Data Summary

Table 1: Typical Catalyst Performance in Cinnamaldehyde Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Reference
PdoCNT30385.893.5[5]
PdoCNT6010~10095[5]
5% Ni-CuRGO15020>95>95[7]
CoAl4-LDH derived-15050~90~75[6]

Table 2: Catalyst Regeneration Methodologies and Outcomes

Catalyst SystemDeactivation CauseRegeneration MethodTemperature (°C)OutcomeReference
Pt/SiO2Not specifiedOxidation in air followed by reduction400Selectivity restored to initial value[8]
Pt/CCarbon depositionOxidation in air followed by H2 reduction200 (oxidation)Full recovery of catalytic activity[9]
Pd(OH)2/CPore blockageWashing with chloroform (B151607) and glacial acetic acidRoom TemperatureActivity restored, reusable for >3 cycles[10]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Continuous Flow Reactor

  • Catalyst Packing: A known mass of the catalyst is packed into a fixed-bed reactor. The catalyst bed is typically supported by quartz wool at both ends.

  • System Purge: The entire system is purged with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Catalyst Activation (if required): The catalyst is activated in-situ. For many noble metal catalysts, this involves heating to a specific temperature under a flow of hydrogen for a set period.

  • Reaction Start-up: The system is brought to the desired reaction temperature and pressure. The cinnamaldehyde solution is then introduced into the reactor at a specific flow rate using an HPLC pump. Simultaneously, hydrogen gas is fed into the reactor at a controlled flow rate.

  • Steady State Operation: The reaction is allowed to run for a period to reach a steady state.

  • Sampling and Analysis: Once at a steady state, samples are collected from the reactor outlet at regular intervals. The samples are then analyzed by Gas Chromatography (GC) to determine the conversion of cinnamaldehyde and the selectivity to this compound.

Protocol 2: Catalyst Regeneration by Oxidation-Reduction Cycle

  • Reaction Shutdown: Stop the flow of the reactant solution.

  • Solvent Wash: Flush the reactor with a pure solvent (the same as used in the reaction) for a period to remove any residual reactants and products.

  • Inert Gas Purge: Purge the reactor with an inert gas like nitrogen to remove the solvent.

  • Oxidation: Introduce a controlled flow of air or a mixture of oxygen and an inert gas into the reactor. Slowly ramp up the temperature to the desired oxidation temperature (e.g., 200-400°C) and hold for a specified duration (e.g., 1-3 hours).[8][9]

  • Cooling and Purging: Cool the reactor down to near the reaction temperature under the inert gas flow.

  • Reduction: Switch the gas flow from the inert gas to hydrogen to re-reduce the catalyst. This is typically done at a temperature similar to the initial activation temperature.

  • Re-introduction of Reactants: Once the reduction is complete, the reactant feed can be restarted to begin the next reaction cycle.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh Catalyst (High Activity & Selectivity) Active_Catalyst Active Catalyst in Continuous Operation Fresh_Catalyst->Active_Catalyst Activation/Reaction Start Deactivated_Catalyst Deactivated Catalyst (Low Activity/Selectivity) Active_Catalyst->Deactivated_Catalyst Deactivation Mechanisms (Poisoning, Fouling, Sintering) Regenerated_Catalyst Regenerated Catalyst (Activity Restored) Deactivated_Catalyst->Regenerated_Catalyst Regeneration Process (e.g., Oxidation, Washing) Regenerated_Catalyst->Active_Catalyst Reactivation

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Problem: Decreasing Cinnamaldehyde Conversion Check_Purity Check Feedstock and Solvent Purity Start->Check_Purity Impure Impurity Detected Check_Purity->Impure No Pure Feed is Pure Check_Purity->Pure Yes Purify Purify Feedstock Impure->Purify Regenerate Perform Catalyst Regeneration Purify->Regenerate Check_Temp Review Reaction Temperature Pure->Check_Temp Temp_High Temperature Too High Check_Temp->Temp_High Yes Temp_OK Temperature is Optimal Check_Temp->Temp_OK No Lower_Temp Lower Reaction Temperature Temp_High->Lower_Temp Lower_Temp->Regenerate Analyze_Catalyst Analyze Spent Catalyst (e.g., TEM, TGA) Temp_OK->Analyze_Catalyst Analyze_Catalyst->Regenerate End Problem Resolved Regenerate->End Reaction_Pathway Cinnamaldehyde Cinnamaldehyde (C=C and C=O bonds) This compound This compound (Target Product) Cinnamaldehyde->this compound + H2 (on C=C) Cinnamyl_Alcohol Cinnamyl Alcohol (Byproduct) Cinnamaldehyde->Cinnamyl_Alcohol + H2 (on C=O) Hydrocinnamyl_Alcohol Hydrocinnamyl Alcohol (Byproduct) This compound->Hydrocinnamyl_Alcohol + H2 (on C=O) Cinnamyl_Alcohol->Hydrocinnamyl_Alcohol + H2 (on C=C)

References

Mitigating the impact of impurities in starting materials on Hydrocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of impurities in starting materials on Hydrocinnamaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial method for synthesizing this compound is the selective catalytic hydrogenation of the carbon-carbon double bond (C=C) of cinnamaldehyde (B126680).[1][2] This approach is favored due to the availability of cinnamaldehyde and the efficiency of various catalytic systems.

Q2: What are the primary starting materials for this compound synthesis?

A2: The primary starting material is trans-cinnamaldehyde.[1] Cinnamaldehyde can be obtained from natural sources, such as cinnamon bark oil, or synthesized chemically, commonly through the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetaldehyde (B116499).[3][4]

Q3: What are the common impurities found in the cinnamaldehyde starting material?

A3: Common impurities in cinnamaldehyde depend on its source.

  • From natural extraction: Other components of cinnamon oil like cinnamyl alcohol, cinnamic acid, and eugenol (B1671780) can be present.[5]

  • From chemical synthesis: Unreacted starting materials like benzaldehyde and acetaldehyde, as well as side-products from condensation reactions, can be found.[3][6]

  • From degradation: Cinnamaldehyde can oxidize upon exposure to air, forming cinnamic acid. Benzaldehyde is also a common oxidation product.[7][8]

Q4: How do impurities in cinnamaldehyde affect the synthesis of this compound?

A4: Impurities can have several detrimental effects on the synthesis:

  • Catalyst Poisoning: Some impurities can adsorb strongly to the catalyst's active sites, reducing its activity and selectivity. Acidic impurities like cinnamic acid can alter the electronic properties of the catalyst.[9][10]

  • Reduced Yield and Purity: Impurities can lead to the formation of unwanted by-products, lowering the overall yield and complicating the purification of the final product.

  • Incomplete Reactions: Deactivated catalysts can result in incomplete conversion of cinnamaldehyde.

Q5: What analytical techniques are recommended for identifying and quantifying impurities in cinnamaldehyde?

A5: Several analytical techniques can be employed:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful methods for separating and identifying volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile impurities like cinnamic acid.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A persistent issue of low yield can often be traced back to the purity of the starting material and the integrity of the catalyst.

Possible Cause 1: Impurities in Cinnamaldehyde Starting Material

  • Acidic Impurities (e.g., Cinnamic Acid): These can negatively affect the catalyst's performance. The acidity of the support and the reaction medium can influence the electronic properties of the metal catalyst, potentially decreasing its activity and altering selectivity.[11]

  • Oxidation Products (e.g., Benzaldehyde): These impurities do not convert to the desired product and can sometimes participate in side reactions.

  • Other Aldehydes and Ketones: These can compete for active sites on the catalyst, leading to a mixture of hydrogenated products.

Troubleshooting Steps:

  • Analyze Starting Material: Use GC-MS or HPLC to quantify the level of impurities in your cinnamaldehyde stock.

  • Purify Cinnamaldehyde: If significant impurities are detected, purify the starting material using an appropriate method (see Experimental Protocol 1).

  • Implement a Purification Protocol: For routine synthesis, it is advisable to incorporate a purification step for the commercial cinnamaldehyde before use.

Illustrative Data on Impurity Impact on Yield

The following table provides a representative illustration of how the presence of cinnamic acid could affect the yield of this compound. These values are based on qualitative descriptions of catalyst deactivation by acidic compounds and are intended for illustrative purposes.

Cinnamic Acid Concentration (wt%)Estimated this compound Yield (%)Probable Reason for Yield Loss
< 0.1%95 - 99%Minimal impact on catalyst activity.
0.5%80 - 90%Partial deactivation of catalyst sites.
1.0%60 - 75%Significant catalyst inhibition.
> 2.0%< 50%Severe catalyst poisoning and potential for side reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_purity Analyze Cinnamaldehyde Purity (GC/HPLC) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify Cinnamaldehyde (See Protocol 1) impurities_present->purify Yes check_catalyst Check Catalyst Activity impurities_present->check_catalyst No rerun Re-run Hydrogenation with Purified Material purify->rerun success Yield Improved rerun->success fail Yield Still Low (Consult further) rerun->fail catalyst_issue Catalyst Deactivated? check_catalyst->catalyst_issue regenerate_catalyst Regenerate or Replace Catalyst catalyst_issue->regenerate_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) catalyst_issue->optimize_conditions No regenerate_catalyst->rerun optimize_conditions->rerun

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Incomplete Conversion of Cinnamaldehyde

Even with a seemingly active catalyst, the reaction may stall before reaching completion.

Possible Cause: Catalyst Deactivation During Reaction

  • Progressive Poisoning: Impurities present even at low concentrations can gradually poison the catalyst over the course of the reaction.

  • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbon deposits (coke) that block active sites.[10][12]

  • Leaching: The active metal may leach from the support into the reaction mixture, reducing the number of available catalytic sites.[13]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use in-situ monitoring techniques like online HPLC or periodic sampling with GC to track the conversion of cinnamaldehyde. If the reaction plateaus, catalyst deactivation is likely.

  • Analyze Spent Catalyst: Characterize the used catalyst to identify the cause of deactivation (e.g., elemental analysis for poisons, thermogravimetric analysis for coking).

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes mitigate coking.[12]

  • Purify Starting Material: Ensure the cinnamaldehyde is free from potential catalyst poisons.

Issue 3: Formation of Undesired By-products

The presence of by-products such as cinnamyl alcohol or hydrocinnamyl alcohol indicates a loss of selectivity.

Possible Cause: Altered Catalyst Selectivity

  • Impurity-Induced Changes: Certain impurities can alter the electronic environment of the catalyst, favoring the hydrogenation of the C=O bond over the C=C bond, leading to the formation of cinnamyl alcohol.

  • Reaction Conditions: High hydrogen pressure and temperature can sometimes lead to over-hydrogenation, producing hydrocinnamyl alcohol.

Troubleshooting Steps:

  • Purify Cinnamaldehyde: Remove any impurities that could be influencing catalyst selectivity.

  • Optimize Catalyst System: The choice of catalyst and support is crucial for selectivity. For example, palladium catalysts are generally more selective for C=C bond hydrogenation.[14]

  • Fine-tune Reaction Conditions: Systematically vary temperature, pressure, and reaction time to find the optimal conditions for selective this compound formation.

Reaction Pathway and Impurity Interference

ReactionPathway cluster_start Starting Material cluster_products Products cinnamaldehyde Cinnamaldehyde catalyst Catalyst (e.g., Pd/C) cinnamaldehyde->catalyst H2 impurities Impurities (Cinnamic Acid, Benzaldehyde) impurities->catalyst Inhibition This compound This compound (Desired Product) catalyst->this compound Selective Hydrogenation cinnamyl_alcohol Cinnamyl Alcohol (By-product) catalyst->cinnamyl_alcohol Non-selective Hydrogenation poisoning Catalyst Poisoning catalyst->poisoning hydrocinnamyl_alcohol Hydrocinnamyl Alcohol (Over-hydrogenation) This compound->hydrocinnamyl_alcohol Further Hydrogenation cinnamyl_alcohol->hydrocinnamyl_alcohol Hydrogenation

Caption: Impact of impurities on the synthesis pathway.

Experimental Protocols

Protocol 1: General Purification of Cinnamaldehyde by Washing and Distillation

This protocol is designed to remove acidic impurities like cinnamic acid and other polar compounds.

Materials:

  • Crude Cinnamaldehyde

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Distillation apparatus (vacuum compatible)

Procedure:

  • Acid Wash: Dissolve the crude cinnamaldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Place the solution in a separatory funnel and wash with 10% sodium carbonate solution to remove acidic impurities like cinnamic acid. Repeat the washing until no more CO₂ is evolved.[15]

  • Bisulfite Wash: Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted benzaldehyde.[15]

  • Brine Wash: Wash the organic layer with brine to remove residual water-soluble components.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting oil by vacuum distillation to obtain pure cinnamaldehyde.[15]

Purification Workflow Diagram

PurificationWorkflow start Crude Cinnamaldehyde dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 10% Na2CO3 Solution dissolve->acid_wash bisulfite_wash Wash with Saturated NaHSO3 Solution acid_wash->bisulfite_wash brine_wash Wash with Brine bisulfite_wash->brine_wash dry Dry Organic Layer (MgSO4/Na2SO4) brine_wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Purified Cinnamaldehyde distill->product

Caption: Step-by-step cinnamaldehyde purification workflow.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the selective hydrogenation of cinnamaldehyde.

Materials:

  • Purified Cinnamaldehyde

  • Ethanol (or another suitable solvent)

  • Palladium on Carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In a hydrogenation reactor, add the purified cinnamaldehyde and ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Pd/C catalyst to the solution.

  • Purging: Seal the reactor and purge several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar) and begin stirring. The reaction is typically carried out at room temperature but may require gentle heating.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing samples periodically using GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation if necessary.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Process Optimization for Scaling Up Hydrocinnamaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of hydrocinnamaldehyde, particularly during the scale-up process.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound via the catalytic hydrogenation of cinnamaldehyde (B126680).

Issue 1: Low Yield of this compound

Symptoms:

  • The conversion of cinnamaldehyde is low.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Inefficient Catalyst - Verify Catalyst Activity: Test the catalyst with a standard reaction to ensure its activity. Catalysts can lose activity over time or due to improper storage. - Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves the conversion rate. Be mindful of the cost implications at a larger scale. - Ensure Proper Activation: Some catalysts require an activation step (e.g., reduction under hydrogen flow at elevated temperature) before use. Consult the catalyst supplier's documentation.
Suboptimal Reaction Conditions - Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions.[1][2] - Hydrogen Pressure: Inadequate hydrogen pressure can limit the reaction rate. Ensure the pressure is maintained at the desired level throughout the reaction. - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using analytical techniques like TLC or GC to determine the optimal reaction time.
Poor Mass Transfer - Agitation: Inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst, especially in a slurry reactor. Increase the agitation speed to improve mass transfer. - Solvent: The choice of solvent can affect the solubility of hydrogen and the reactants. Ensure you are using a suitable solvent for your catalytic system.
Presence of Catalyst Poisons - Raw Material Purity: Impurities in the cinnamaldehyde starting material (e.g., sulfur compounds) can poison the catalyst.[3][4] Use high-purity starting materials.[5][6] - Solvent Purity: Ensure the solvent is free from impurities that could act as catalyst poisons.
Product Loss During Workup - Incomplete Extraction: If using a liquid-liquid extraction for workup, ensure the product is fully extracted from the aqueous phase by performing multiple extractions. - Volatilization: this compound is volatile. Avoid excessive heat and high vacuum during solvent removal. - Inefficient Purification: Product can be lost during purification steps like distillation. Optimize your purification protocol to minimize losses.
Issue 2: High Levels of Impurities

Symptoms:

  • GC analysis shows significant peaks other than this compound and cinnamaldehyde.

  • The final product has an off-odor or incorrect physical properties.

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Prevention and Mitigation
Cinnamyl Alcohol Hydrogenation of the aldehyde group (C=O) of cinnamaldehyde.- Catalyst Selection: Use a catalyst with high selectivity for C=C bond hydrogenation over C=O bond hydrogenation. Bimetallic catalysts (e.g., Ni-Cu) can offer improved selectivity. - Optimize Reaction Conditions: Lower temperatures and pressures generally favor the hydrogenation of the C=C bond. - Add Promoters: The addition of certain promoters (e.g., salts like FeCl₃ or SnCl₂) to palladium catalysts can enhance selectivity towards this compound.[7]
Hydrocinnamyl Alcohol Complete hydrogenation of both the C=C and C=O bonds of cinnamaldehyde.- Control Stoichiometry: Avoid a large excess of hydrogen. - Monitor Reaction Progress: Stop the reaction once the cinnamaldehyde has been consumed to prevent over-hydrogenation of the desired product. - Lower Reaction Temperature and Pressure: Milder conditions reduce the likelihood of over-hydrogenation.
Acetals Reaction of this compound (or cinnamaldehyde) with alcohol solvents, catalyzed by acidic sites on the catalyst or support.[7][8]- Choice of Solvent: Consider using a non-alcoholic solvent like THF or toluene, although this may affect catalyst activity.[8] - Catalyst Support: Use a neutral or basic catalyst support to minimize acid-catalyzed acetal (B89532) formation. - Addition of a Weak Base: In some systems, adding a small amount of a weak base can neutralize acidic sites and suppress acetal formation.
Self-Condensation Products Aldol condensation of this compound with itself, which can be promoted by acidic or basic conditions.- Maintain Neutral pH: Ensure the reaction mixture and workup conditions are kept close to neutral pH. - Control Temperature: Higher temperatures can favor condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing this compound?

A1: The most prevalent industrial method is the selective catalytic hydrogenation of cinnamaldehyde.[1][9][10] This process aims to reduce the carbon-carbon double bond of cinnamaldehyde while preserving the aldehyde functional group.

Q2: Which catalysts are typically used for the selective hydrogenation of cinnamaldehyde to this compound?

A2: A variety of catalysts can be used, with the choice depending on the desired selectivity and process conditions. Common examples include:

  • Palladium on Carbon (Pd/C): A widely used and effective catalyst. The addition of promoters can improve its selectivity.[7]

  • Platinum-based catalysts (e.g., Pt/SiO₂): Also used, but may require careful optimization of reaction conditions to achieve high selectivity.[11]

  • Nickel-based catalysts (e.g., Raney Nickel, Ni-Cu bimetallic): These are often a more cost-effective option and can exhibit high selectivity.

Q3: What are the main causes of catalyst deactivation in this process, and how can it be addressed?

A3: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Strong chemisorption of impurities from the feed (like sulfur compounds) onto the active sites of the catalyst. This can be mitigated by using high-purity raw materials.[3][4]

  • Fouling or Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4][12]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[12]

  • Leaching: Dissolution of the active metal into the reaction medium.

Regeneration: For deactivation caused by coking, a common regeneration method is calcination in air at elevated temperatures to burn off the carbon deposits.[8][13] The specific regeneration protocol will depend on the catalyst and the nature of the deactivation.

Q4: How can I monitor the progress of the reaction during scale-up?

A4: Regular sampling and analysis are crucial for monitoring the reaction. The most common analytical technique is Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15] This allows for the quantification of the starting material (cinnamaldehyde), the desired product (this compound), and any by-products (e.g., cinnamyl alcohol, hydrocinnamyl alcohol). Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.

Q5: What are the key safety considerations when scaling up this compound production?

A5: Scaling up any chemical process introduces new safety challenges. For this reaction, key considerations include:

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation, use intrinsically safe equipment, and have robust procedures for handling hydrogen gas.

  • Thermal Runaway: The hydrogenation reaction is exothermic. On a large scale, the heat generated can be significant.[16][17][18][19] A robust cooling system and temperature monitoring are essential to prevent a thermal runaway reaction. A thorough process safety analysis (e.g., HAZOP) should be conducted before scaling up.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air). Follow the manufacturer's safety data sheet (SDS) for proper handling procedures.

Q6: What are the recommended methods for purifying the final this compound product?

A6: The choice of purification method depends on the scale and the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying this compound, as it allows for separation from less volatile impurities without requiring high temperatures that could cause degradation.

  • Bisulfite Adduct Formation: For removing non-aldehydic impurities, this compound can be converted into a water-soluble bisulfite adduct. The organic impurities can then be washed away with a solvent, and the pure aldehyde can be regenerated by adding a base.[20]

  • Column Chromatography: While effective at the lab scale, this method is often not economically viable for large-scale production.

Data Presentation

Table 1: Typical Reaction Parameters for Selective Hydrogenation of Cinnamaldehyde

ParameterTypical RangeNotes
Catalyst Pd/C, Pt/SiO₂, Ni-basedCatalyst choice significantly impacts selectivity and activity.
Catalyst Loading 1-5 mol%Higher loading may be needed for less active catalysts or to increase reaction rate.
Temperature 70 - 160 °CLower temperatures generally favor selectivity towards this compound.[1][2]
Hydrogen Pressure 20 - 40 bar (2 - 4 MPa)Higher pressure increases the reaction rate but may reduce selectivity.
Solvent Ethanol, Isopropanol, THFAlcoholic solvents can lead to acetal formation.[7][8]
Reaction Time 2 - 8 hoursMonitor reaction progress to determine the optimal time.

Table 2: Boiling Points of Key Components at Reduced Pressure

CompoundBoiling Point (°C)Pressure (mmHg)
Cinnamaldehyde128-13018
This compound 97-98 12
Cinnamyl Alcohol141-14314
Hydrocinnamyl Alcohol114-11610

Note: This data is useful for planning purification by vacuum distillation.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Cinnamaldehyde

Materials:

  • Cinnamaldehyde

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol)

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry.

  • Charging the Reactor: Add the solvent and cinnamaldehyde to the autoclave. Then, add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Maintain a constant temperature and pressure throughout the reaction. Take samples periodically (if the reactor setup allows) to monitor the reaction progress by GC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen.

  • Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully, especially when wet with solvent, as it may be pyrophoric.

  • Workup and Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Protocol 2: General Procedure for GC Analysis of Reaction Mixture

Objective: To quantify the amounts of cinnamaldehyde, this compound, cinnamyl alcohol, and hydrocinnamyl alcohol in a reaction sample.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture. If the catalyst is present, filter it through a syringe filter. Dilute the sample with a suitable solvent (e.g., the reaction solvent or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Run the analysis using the specified temperature program.

  • Data Analysis: Identify the peaks corresponding to each component based on their retention times (determined by running standards of each pure compound). The area of each peak is proportional to the concentration of that component. Calculate the relative percentages of each component or use a calibration curve for absolute quantification.

Mandatory Visualizations

Hydrocinnamaldehyde_Production_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Output Start Start Charge_Reactor Charge Reactor: - Cinnamaldehyde - Solvent - Catalyst Start->Charge_Reactor Purge Purge with N2, then H2 Charge_Reactor->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Reaction (GC Sampling) Heat_Stir->Monitor Cool_Vent Cool and Vent H2 Monitor->Cool_Vent Reaction Complete Filter Filter to Remove Catalyst Cool_Vent->Filter Solvent_Removal Solvent Removal (Reduced Pressure) Filter->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound Production.

Troubleshooting_Decision_Tree cluster_yield Low Yield Analysis cluster_impurity High Impurity Analysis Start Low Yield or High Impurity Issue Check_Conversion Check Cinnamaldehyde Conversion by GC Start->Check_Conversion Low Yield Identify_Impurity Identify Main Impurity by GC-MS Start->Identify_Impurity High Impurity Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Check_Catalyst Check Catalyst Activity & Loading Low_Conversion->Check_Catalyst Check_Workup Review Workup & Purification for Product Loss High_Conversion->Check_Workup Check_Conditions Optimize Temp, Pressure, & Stirring Check_Catalyst->Check_Conditions Check_Poisons Analyze Raw Material Purity Check_Conditions->Check_Poisons Over_Hydrogenation High Alcohols (Cinnamyl or Hydrocinnamyl) Identify_Impurity->Over_Hydrogenation Alcohols Acetal_Formation High Acetal Content Identify_Impurity->Acetal_Formation Acetals Other_Impurity Other Impurities Identify_Impurity->Other_Impurity Other Reduce_Conditions Lower Temp/Pressure, Stop Reaction Earlier Over_Hydrogenation->Reduce_Conditions Change_Solvent Use Non-Alcoholic Solvent or Neutral Catalyst Support Acetal_Formation->Change_Solvent Check_Side_Reactions Check for Condensation; Control pH & Temp Other_Impurity->Check_Side_Reactions

References

Technical Support Center: Troubleshooting Unexpected Reaction Outcomes in the Derivatization of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of Hydrocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their chemical syntheses. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to ensure the successful derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected reaction outcomes when derivatizing this compound?

A1: The most frequently encountered issues include low or no yield of the desired product, and the formation of significant side products. Specific to common derivatization reactions, these include:

  • Reductive Amination: Formation of a tertiary amine (over-alkylation), or reduction of the starting aldehyde to hydrocinnamyl alcohol.

  • Aldol (B89426) Condensation: Self-condensation of this compound leading to an undesired aldol adduct, or a complex mixture of products in crossed aldol reactions.

  • Acetal (B89532) Formation: Incomplete reaction leading to a mixture of starting material, hemiacetal, and acetal, or hydrolysis of the acetal product during workup.

Troubleshooting Guides

Issue 1: Reductive Amination - Low Yield and Side Product Formation

Q: My reductive amination of this compound with a primary amine is resulting in a low yield of the desired secondary amine and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

A: This is a classic case of over-alkylation, where the desired secondary amine product reacts further with another molecule of this compound to form a tertiary amine. Additionally, reduction of the starting aldehyde to the corresponding alcohol can also lower the yield.

Troubleshooting Workflow: Reductive Amination

start Low Yield/ Side Products check_ratio 1. Check Reactant Ratio: Is an excess of the primary amine being used? start->check_ratio check_reductant 2. Evaluate Reducing Agent: Is a mild and selective reductant being used? check_ratio->check_reductant Yes solution Improved Yield of Secondary Amine check_ratio->solution No, use 2-5 eq. of amine check_conditions 3. Assess Reaction Conditions: Are temperature and pH controlled? check_reductant->check_conditions Yes check_reductant->solution No, switch to NaBH(OAc)₃ check_conditions->solution Yes, consider two-step protocol check_conditions->solution No, run at RT, pH 5-7

Caption: Troubleshooting workflow for low yield in reductive amination.

Quantitative Data: Reductive Amination of this compound
AmineReducing AgentSolventTemp. (°C)Amine Equiv.Yield of Secondary Amine (%)Yield of Tertiary Amine (%)Yield of Alcohol (%)
AnilineNaBH₃CNMethanolRT1.2~70-80%~10-15%<5%
AnilineNaBH(OAc)₃DCERT1.2>90%<5%<2%
BenzylamineNaBH₄Methanol0 to RT1.5~60-70%~20-25%~5-10%
BenzylamineNaBH(OAc)₃DCERT1.2>95%<2%<1%
EthanolamineNaBH₃CNEthanolRT2.0~75-85%~5-10%<5%

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Detailed Experimental Protocol: Selective Reductive Amination
  • Imine Formation: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE, 0.5 M), add the primary amine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).[1][2]

  • Reduction: Once imine formation is significant (disappearance of the aldehyde spot on TLC), add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the imine spot has disappeared.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Issue 2: Aldol Condensation - Uncontrolled Self-Condensation

Q: I am attempting a crossed aldol condensation with this compound and another enolizable carbonyl compound, but I am getting a complex mixture of products, including a significant amount of the self-condensation product of this compound.

A: This is a common issue in crossed aldol reactions when both carbonyl partners possess α-hydrogens and have similar reactivities. The enolate of this compound can react with another molecule of itself, leading to the undesired self-condensation product.

Logical Relationship: Minimizing Self-Condensation

cluster_0 Reaction Control Strategies cluster_1 Outcome reactivity Significant Difference in Reactivity selective_reaction Selective Crossed Aldol Product Formation reactivity->selective_reaction non_enolizable Use of a Non-Enolizable Carbonyl Partner non_enolizable->selective_reaction directed_aldol Directed Aldol Approach (Pre-formed Enolate) directed_aldol->selective_reaction

Caption: Strategies to favor crossed aldol condensation.

Quantitative Data: Aldol Condensation of this compound
Aldehyde/Ketone PartnerBaseSolventTemp. (°C)Yield of Crossed Product (%)Yield of Self-Condensation (%)
Acetone10% NaOHEthanol/WaterRT~60-70%~20-30%
AcetoneLDA (pre-formed enolate)THF-78 to RT>90%<5%
Benzaldehyde10% NaOHEthanolRT~40-50% (complex mixture)Significant
CyclohexanonePyrrolidine (enamine)DioxaneReflux~70-80%~10-15%

Note: Yields are approximate and can vary based on reaction conditions and stoichiometry.

Detailed Experimental Protocol: Directed Aldol Reaction
  • Enolate Formation: To a solution of diisopropylamine (B44863) (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Cool the LDA solution back down to -78 °C and slowly add a solution of the ketone partner (e.g., acetone) (1.0 eq) in dry THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Slowly add a solution of this compound (1.0 eq) in dry THF to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 3: Acetal Formation - Incomplete Reaction or Hydrolysis

Q: I am trying to protect the aldehyde group of this compound as a cyclic acetal using ethylene (B1197577) glycol and an acid catalyst, but the reaction is incomplete, and I seem to lose the acetal during workup.

A: Acetal formation is a reversible reaction. Incomplete reaction is often due to the presence of water, which shifts the equilibrium back towards the starting materials. Hydrolysis during workup occurs if the pH becomes acidic in the presence of water.

Experimental Workflow: Acetal Protection

start Start: this compound, Ethylene Glycol, Acid Catalyst reaction Reaction with Water Removal (e.g., Dean-Stark trap) start->reaction monitoring Monitor by TLC/GC-MS for disappearance of aldehyde reaction->monitoring workup Neutral/Basic Workup (e.g., wash with NaHCO₃ soln) monitoring->workup purification Purification (Distillation or Chromatography) workup->purification product Protected this compound (Acetal) purification->product

Caption: Workflow for successful acetal protection.

Quantitative Data: Acetal Formation with this compound
DiolAcid CatalystWater RemovalReaction Time (h)Yield of Acetal (%)
Ethylene Glycol (1.5 eq)p-TsOH (0.05 eq)Dean-Stark4-6>95%
Ethylene Glycol (1.5 eq)p-TsOH (0.05 eq)Molecular Sieves12-18~80-90%
Propane-1,3-diol (1.5 eq)Amberlyst-15Dean-Stark6-8>90%
Ethylene Glycol (1.5 eq)p-TsOH (0.05 eq)None24<50% (equilibrium mixture)

Note: Yields are approximate and depend on the efficiency of water removal.

Detailed Experimental Protocol: Acetal Protection
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude acetal is often of high purity, but can be further purified by vacuum distillation if necessary.

References

Technical Support Center: Optimizing Enantioselectivity in Asymmetric Reactions of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing asymmetric reactions involving hydrocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Chiral Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. The catalyst's structure dictates the chiral environment of the reaction. If you are using a known reaction, ensure you are using the optimal catalyst reported in the literature. For novel reactions, screening a library of chiral ligands or catalysts is often necessary. For instance, in asymmetric nitroaldol reactions, C₂-symmetric bis(oxazoline) ligands have demonstrated considerable success.[1]

  • Catalyst Activity and Purity: Ensure your catalyst is active and pure. Many catalysts are sensitive to air and moisture and should be handled under an inert atmosphere.[1] Impurities in the catalyst can lead to the formation of non-chiral or less selective catalytic species.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity.[2][3] Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not always the case, and sometimes higher temperatures can surprisingly lead to better results.[2][4] It is crucial to optimize the temperature for your specific reaction.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting enantioselectivity.[5][6][7] Experiment with a range of solvents with varying polarities and coordinating abilities. For example, nonpolar solvents like toluene (B28343) have been shown to yield better results in some organocatalytic reactions, while polar solvents can lead to undesired side reactions.[7] In some cases, solvent-free conditions can lead to increased enantioselectivity and catalyst activity.[8]

  • Additives and Co-catalysts: The presence of additives or co-catalysts can significantly enhance enantioselectivity. For example, in some aldol (B89426) reactions, the addition of a Lewis acid like Cu(OTf)₂ to a proline-derived catalyst has been shown to improve both yield and enantioselectivity.[9]

Question: My reaction yield is poor, even though the enantioselectivity is acceptable. How can I improve the yield?

Answer: Poor yields can be attributed to several factors, from incomplete reactions to side product formation. Here are some troubleshooting strategies:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC/HPLC. Increasing the reaction temperature can increase the reaction rate, but be mindful that it may negatively impact enantioselectivity.[1]

  • Catalyst Loading: While a low catalyst loading is desirable, it may lead to slow or incomplete conversion. Try incrementally increasing the catalyst loading to see if it improves the yield. Catalyst loadings as low as 5 mol% can be effective, though they may require longer reaction times.[7]

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are pure and dry. Impurities can poison the catalyst or participate in side reactions. Check the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions with aldehydes include self-condensation (polyaldolisation) and oligomerization.[10][11] To mitigate these, consider strategies like slow addition of one of the reactants or using optimized reaction conditions (e.g., lower temperature, specific catalysts). In some cases, the addition of water can reduce the formation of byproducts.[12]

  • Product Inhibition/Catalyst Deactivation: The product itself may inhibit the catalyst, or the catalyst may deactivate over time. If you suspect this is the case, try to remove the product as it is formed (if feasible) or use a more robust catalyst.

Question: I am getting inconsistent results between batches. What could be the cause?

Answer: Inconsistent results are often due to subtle variations in experimental conditions. To ensure reproducibility, pay close attention to the following:

  • Purity of Reagents: The purity of this compound and other reagents can vary between batches. It is advisable to purify the aldehyde (e.g., by distillation) before use. The presence of acidic impurities, in particular, can affect reaction outcomes.[13]

  • Solvent Quality: Ensure the solvent is of high purity and is properly dried. Trace amounts of water or other impurities can significantly impact the reaction.

  • Atmosphere Control: For reactions sensitive to air or moisture, ensure rigorous control of the inert atmosphere (e.g., argon or nitrogen).

  • Precise Measurement: Accurately measure all reagents, catalysts, and solvents. Small variations in catalyst loading can lead to significant differences in reaction rate and selectivity.

  • Stirring and Mixing: In heterogeneous reactions, or even in homogeneous reactions with poor solubility, the efficiency of mixing can affect the results. Ensure consistent and efficient stirring for all experiments.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of asymmetric reactions performed with this compound?

A1: this compound is a versatile substrate for various asymmetric reactions. Some of the most common include:

  • Asymmetric Aldol Reactions: As a prochiral aldehyde, this compound can react with enolates or enolate equivalents to form β-hydroxy aldehydes with high stereocontrol.[10][11]

  • Asymmetric Hydrogenation: While this compound is the product of cinnamaldehyde (B126680) hydrogenation, it can also be a substrate for further reactions. More commonly, the focus is on the selective asymmetric hydrogenation of cinnamaldehyde to produce chiral this compound derivatives.

  • Organocatalytic α-Functionalization: this compound can undergo various enantioselective α-functionalization reactions, such as α-chlorination, α-amination, and α-hydroxymethylation, using chiral organocatalysts.[7][12]

Q2: How does the choice of solvent affect the enantioselectivity of reactions with this compound?

A2: The solvent plays a critical role in determining the outcome of an asymmetric reaction. It can influence the reaction by:

  • Stabilizing Intermediates: Solvents can stabilize charged intermediates, which can favor one reaction pathway over another. For example, hexafluoroisopropanol (HFIP) has been shown to stabilize iminium ions in aminocatalytic α-chlorination, leading to high enantioselectivity.[12]

  • Altering Catalyst Conformation: The solvent can interact with the catalyst, altering its conformation and, consequently, the stereochemical outcome of the reaction.

  • Solvating Reactants: The way a solvent solvates the reactants can affect their reactivity and how they approach the catalyst's active site.

  • Influencing Reaction Mechanism: In some cases, the solvent can directly participate in the reaction mechanism or alter the dominant mechanism.

The effect of a solvent is highly system-dependent, and the optimal solvent must be determined experimentally. A general trend observed in some organocatalytic reactions is that nonpolar solvents often provide better enantioselectivity than polar solvents.[7]

Q3: What is the typical effect of temperature on the enantioselectivity of these reactions?

A3: In many asymmetric reactions, enantioselectivity increases as the reaction temperature is decreased.[3][14] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy at lower temperatures. However, this is not a universal rule. There are instances where higher temperatures lead to increased enantioselectivity, a phenomenon known as an abnormal temperature effect.[2] This can be due to a change in the rate-determining step or the involvement of different catalyst aggregates at different temperatures.[4] Therefore, it is essential to screen a range of temperatures to find the optimum for a specific transformation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on asymmetric reactions relevant to this compound.

Table 1: Asymmetric Organocatalytic α-Chlorination of this compound [12]

EntryCatalyst (mol%)Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
12NCPHFIP01>9596
22NCSHFIP01>9594
32NCPHFIP250.33>9595

NCP: N-chlorophthalimide, NCS: N-chlorosuccinimide, HFIP: Hexafluoroisopropanol

Table 2: Solvent Effects on the Selective Hydrogenation of Cinnamaldehyde to this compound [5][6]

SolventCatalystSelectivity to this compound (%)
2-Propanol5 wt% Pd/C>80
Tetrahydrofuran5 wt% Pd/C>80
Pyridine5 wt% Pd/C<40 (main product is cinnamyl alcohol)
Toluene5 wt% Pd/C>80
Heptane5 wt% Pd/C>80

Table 3: Optimization of Asymmetric Aldol Reaction [9]

EntryAdditiveSolventanti/syn ratioee (%)Yield (%)
1-DMSO85:157570
2Cu(OTf)₂DMSO90:108285
3Cu(OTf)₂DMSO-H₂O (8:2)91:98592
4-Toluene--low
5-Hexane--low

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Organocatalytic α-Chlorination of this compound [12]

  • To a stirred solution of the organocatalyst (e.g., a diarylprolinol silyl (B83357) ether derivative, 0.02 mmol, 2 mol%) in hexafluoroisopropanol (HFIP, 1.0 M) at the desired temperature (e.g., 0 °C), add this compound (1.0 mmol, 1.0 equiv.).

  • Stir the mixture for 5 minutes.

  • Add the chlorinating agent (e.g., N-chlorophthalimide, 1.1 mmol, 1.1 equiv.) in one portion.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Aldol Reaction using a Proline-derived Catalyst [9]

  • In a reaction vessel, dissolve the proline-derived organocatalyst (e.g., 0.1 mmol, 10 mol%) and an additive if required (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%) in the chosen solvent (e.g., DMSO/H₂O mixture).

  • Stir the solution at room temperature for 30 minutes to allow for catalyst activation.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add the ketone (e.g., acetone, 5.0 mmol, 5.0 equiv.) to the solution.

  • Add this compound (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture over a period of 10 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagents and Solvents start->reagents ligand Screen Chiral Ligands/Catalysts catalyst->ligand activity Verify Catalyst Activity and Purity catalyst->activity temp Vary Reaction Temperature (Typically Lower) conditions->temp solvent Screen Different Solvents conditions->solvent additives Investigate Additives/Co-catalysts conditions->additives purity Ensure High Purity of Reactants reagents->purity solvent_q Use High-Purity, Dry Solvents reagents->solvent_q outcome Improved Enantioselectivity ligand->outcome activity->outcome temp->outcome solvent->outcome additives->outcome purity->outcome solvent_q->outcome

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Work-up & Analysis reagent_prep Purify this compound and Other Reagents catalyst_prep Prepare/Activate Catalyst Under Inert Atmosphere reagent_prep->catalyst_prep solvent_prep Dry and Degas Solvent catalyst_prep->solvent_prep setup Assemble Reaction Under Inert Atmosphere solvent_prep->setup addition Controlled Addition of Reagents (Temperature Control) setup->addition monitoring Monitor Reaction Progress (TLC, GC, HPLC) addition->monitoring workup Quench and Extract Product monitoring->workup purification Purify by Chromatography workup->purification analysis Determine Yield, dr, and ee (NMR, HPLC/GC) purification->analysis optimization Optimization Loop: Vary Catalyst, Solvent, Temperature, etc. analysis->optimization optimization->reagent_prep Iterate

Caption: General workflow for optimizing asymmetric reactions.

References

Addressing matrix effects in the mass spectrometric analysis of Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of hydrocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] The chemical and physical properties of this compound, an aldehyde, can make it susceptible to interactions with complex biological or environmental matrices.

Q2: What are the common sources of matrix effects in mass spectrometry?

A2: Matrix effects primarily arise from endogenous or exogenous components in the sample that co-elute with the analyte of interest. Common sources include:

  • Endogenous components: In biological samples like plasma, urine, or tissue homogenates, salts, lipids (e.g., phospholipids), proteins, and metabolites can interfere with ionization.[5][6]

  • Exogenous components: Reagents used during sample preparation, such as buffers, detergents, and derivatization agents, can be sources of interference.[7]

  • Chromatographic bleed: Components leaching from the LC column can also contribute to matrix effects.[1]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Several methods can be employed to detect matrix effects. A common approach is the post-column infusion experiment.[1] In this method, a constant flow of a standard solution of this compound is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any deviation (dip or peak) in the baseline signal for this compound at the retention time of the analyte indicates the presence of ion suppression or enhancement.[1] Another method involves comparing the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in the sample matrix (matrix-matched calibration). A significant difference in the slopes suggests the presence of matrix effects.[3]

Q4: What are the principal strategies to minimize or compensate for matrix effects?

A4: Strategies to address matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in producing cleaner extracts.[8]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, pH, or gradient profile, or by using a column with different selectivity.[8][9] Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can also improve resolution and reduce matrix effects compared to traditional HPLC.[8]

  • Correction using Internal Standards: This is a common and effective way to compensate for matrix effects. The use of a stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard.[1][10] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[11][12] If a SIL internal standard is not available, a structural analog can be used, but with potentially less accuracy. The standard addition method is another robust approach for correcting matrix effects, especially when a blank matrix is unavailable.[10][13][14]

Troubleshooting Guide

Problem 1: I am observing significant signal suppression for this compound in my samples compared to my standards prepared in solvent.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction or solid-phase extraction (SPE).[5][8] For complex matrices, a mixed-mode SPE may provide the cleanest extracts.[8]

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the matrix interferences. Experiment with different mobile phase compositions or a column with a different stationary phase.

    • Sample Dilution: A simple approach is to dilute your sample extract.[9] This reduces the concentration of interfering components, but ensure that the this compound concentration remains within the linear range of your assay.

    • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This will effectively compensate for the signal suppression.[1][4]

Problem 2: My calibration curve for this compound is non-linear, especially at higher concentrations.

  • Possible Cause: This could be due to detector saturation or concentration-dependent matrix effects.

  • Troubleshooting Steps:

    • Extend the Calibration Range: Analyze a wider range of concentrations to determine the point of non-linearity.

    • Evaluate Matrix Effects at Different Concentrations: Prepare matrix-matched calibrators at low, medium, and high concentrations to see if the matrix effect is consistent across the range.

    • Use a Different Calibration Model: If the non-linearity is reproducible, consider using a quadratic or other non-linear regression model for your calibration curve. However, it is crucial to understand the reason for the non-linearity.

    • Standard Addition: For critical samples, the method of standard addition can provide more accurate quantification in the presence of non-linear matrix effects.[13][14][15]

Problem 3: I don't have a stable isotope-labeled internal standard for this compound. What is the next best approach?

  • Possible Cause: A suitable internal standard is crucial for accurate quantification in the presence of matrix effects.

  • Troubleshooting Steps:

    • Standard Addition Method: This is a highly effective alternative.[10][14] It involves adding known amounts of a this compound standard to aliquots of the unknown sample.[14] By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolating the linear regression to the x-intercept.[13][15] The main drawback is that it is more labor-intensive as each sample requires multiple analyses.[13]

    • Matrix-Matched Calibrators: If you have access to a blank matrix that is free of this compound, you can prepare your calibration standards in this matrix. This helps to mimic the matrix effects seen in your samples.[3]

    • Use a Structural Analog: A compound that is structurally similar to this compound and has a similar retention time and ionization behavior can be used as an internal standard. However, it may not perfectly compensate for matrix effects.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects in this compound Analysis.

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Preparation (e.g., SPE) Removes interfering matrix components prior to LC-MS analysis.Reduces ion suppression/enhancement, improves assay robustness.[8]Can be time-consuming, may lead to analyte loss.[8]
Chromatographic Optimization Separates the analyte from co-eluting interferences.Can eliminate the need for extensive sample cleanup.[8]May require significant method development time.
Sample Dilution Reduces the concentration of all matrix components.Simple and quick to implement.[9]Reduces sensitivity, may not be suitable for trace analysis.[9]
Stable Isotope Dilution (SID) Uses a stable isotope-labeled analog of the analyte as an internal standard.Considered the "gold standard" for correcting matrix effects; highly accurate and precise.[1][11][12]Labeled standards can be expensive or not commercially available.[1]
Standard Addition Method Known amounts of the analyte are added to the sample to create a calibration curve within the sample matrix.Effectively corrects for matrix effects without the need for a labeled internal standard or a blank matrix.[14][15]Labor-intensive and time-consuming as each sample requires its own calibration.[13]
Matrix-Matched Calibrators Calibration standards are prepared in a blank matrix similar to the samples.Can compensate for matrix effects when a suitable internal standard is unavailable.[3]A suitable blank matrix can be difficult to obtain.[1]

Table 2: Example Data for Evaluating Matrix Effect on this compound.

This table presents hypothetical data to illustrate how to quantify matrix effects. Researchers should generate their own data based on their specific matrix and experimental conditions.

Sample IDAnalyte Peak Area (in Solvent)Analyte Peak Area (in Matrix)Matrix Effect (%)
QC Low (10 ng/mL)55,00038,500-30.0%
QC Mid (100 ng/mL)545,000398,000-27.0%
QC High (500 ng/mL)2,700,0002,025,000-25.0%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Detection

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up a post-column infusion system: Use a T-connector to introduce the this compound standard solution into the LC eluent flow just before it enters the mass spectrometer's ion source.

  • Infuse the standard solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.

  • Prepare a blank matrix sample: Extract a sample of the matrix (e.g., plasma, urine) that does not contain this compound using your established sample preparation method.

  • Inject the blank matrix extract onto the LC system running your analytical method.

  • Monitor the this compound signal: Observe the baseline during the chromatographic run. A dip in the signal at a specific retention time indicates ion suppression, while a peak indicates ion enhancement.[1]

Protocol 2: Standard Addition Method for Quantification

  • Divide a sample into at least four equal aliquots.

  • Spike the aliquots: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of a this compound standard solution. The concentrations should bracket the expected sample concentration.

  • Process all aliquots: Subject all aliquots to the same sample preparation procedure.

  • Analyze the samples: Inject the processed aliquots into the LC-MS system and record the peak area for this compound.

  • Create a standard addition plot: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

  • Determine the concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.[13][15]

Visualizations

MatrixEffectMechanism cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Co-elution Matrix->Droplet Interference (Suppression/ Enhancement) Detector Detector Droplet->Detector Signal

Caption: Mechanism of matrix effects in LC-ESI-MS.

TroubleshootingWorkflow Start Inaccurate this compound Quantification CheckMatrixEffect Suspect Matrix Effect? Start->CheckMatrixEffect PostColumnInfusion Perform Post-Column Infusion Test CheckMatrixEffect->PostColumnInfusion Yes NoMatrixEffect Investigate Other Causes CheckMatrixEffect->NoMatrixEffect No MatrixEffectConfirmed Matrix Effect Confirmed? PostColumnInfusion->MatrixEffectConfirmed OptimizeSamplePrep Improve Sample Prep (SPE, LLE) MatrixEffectConfirmed->OptimizeSamplePrep Yes MatrixEffectConfirmed->NoMatrixEffect No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma UseInternalStandard Implement Correction Strategy OptimizeChroma->UseInternalStandard SID Stable Isotope Dilution (SID) UseInternalStandard->SID StdAdd Standard Addition UseInternalStandard->StdAdd MatrixMatched Matrix-Matched Calibrators UseInternalStandard->MatrixMatched End Accurate Quantification SID->End StdAdd->End MatrixMatched->End

Caption: Workflow for troubleshooting matrix effects.

CorrectionStrategySelection Start Need to Correct for Matrix Effects CheckSIL Stable Isotope Labeled Standard Available? Start->CheckSIL UseSID Use Stable Isotope Dilution (Gold Standard) CheckSIL->UseSID Yes CheckBlankMatrix Blank Matrix Available? CheckSIL->CheckBlankMatrix No End Compensated Result UseSID->End UseMatrixMatched Use Matrix-Matched Calibrators CheckBlankMatrix->UseMatrixMatched Yes UseStdAdd Use Standard Addition Method CheckBlankMatrix->UseStdAdd No UseMatrixMatched->End UseStdAdd->End

Caption: Decision tree for selecting a correction strategy.

References

Validation & Comparative

A Validated HPLC-UV Method for the Quantification of Hydrocinnamaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of a newly proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Hydrocinnamaldehyde against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV with pre-column derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH). This compound, also known as 3-phenylpropanal, is a key aromatic aldehyde used in various industries, and its accurate quantification is crucial for quality control and research.

Introduction to this compound and its Quantification

This compound is a valuable compound in the fragrance, food, and pharmaceutical industries. It is the hydrogenated derivative of cinnamaldehyde (B126680) and possesses a distinct hyacinth-like aroma.[1][2] Accurate and precise analytical methods are essential to determine its purity, stability, and concentration in various matrices, including raw materials, finished products, and biological samples.[3][4]

This guide introduces a straightforward and reliable HPLC-UV method for this compound quantification and provides a comparative analysis with two other commonly employed techniques. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

A New Approach: Reversed-Phase HPLC-UV for this compound Quantification

Based on established principles for the analysis of similar aromatic aldehydes, a new, efficient, and reliable reversed-phase HPLC-UV method is proposed for the quantification of this compound.[5] This method offers a balance of simplicity, speed, and accuracy, making it suitable for routine quality control.

Experimental Protocol: Proposed HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Summary

The proposed method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Comparative Analysis of Analytical Methods

The following table provides a comparative overview of the proposed HPLC-UV method with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV with DNPH derivatization.

ParameterProposed HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS) HPLC-UV with DNPH Derivatization
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Chemical derivatization to a more UV-active compound, followed by HPLC separation.[8]
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Sample Preparation Simple dissolution and filtration.Can be simple for volatile samples, but may require extraction for complex matrices.Requires a chemical derivatization step, which adds to the sample preparation time.[8]
Analysis Time ~10 minutes per sample~15-20 minutes per sample~20-30 minutes per sample (including derivatization)
Selectivity GoodExcellent (mass spectral data provides high confidence in identification).[9]High (derivatization can improve selectivity).
Instrumentation Cost ModerateHighModerate

Detailed Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it ideal for the analysis of this compound in complex matrices.[10][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[11]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.

  • Prepare calibration standards by serial dilution.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[12]

HPLC-UV with DNPH Derivatization

This method enhances the sensitivity of detection by introducing a chromophore to the this compound molecule.[8]

Instrumentation:

  • HPLC system with a UV-Vis detector.

Derivatization Procedure:

  • To 1 mL of sample or standard solution, add 1 mL of 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Incubate the mixture at 60 °C for 30 minutes.

  • Cool the solution to room temperature.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the validation of the new analytical method and the logical relationship between the compared methods.

Analytical_Method_Validation_Workflow start Start: Method Development prep_standards Prepare Standard Solutions (Stock and Working) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition linearity Linearity (Calibration Curve) data_acquisition->linearity accuracy Accuracy (% Recovery) data_acquisition->accuracy precision Precision (% RSD) data_acquisition->precision lod_loq LOD & LOQ (Signal-to-Noise) data_acquisition->lod_loq validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report end End: Validated Method validation_report->end

Caption: Workflow for the validation of the proposed HPLC-UV method.

Method_Comparison main This compound Quantification hplc_uv Proposed HPLC-UV (Direct Analysis) main->hplc_uv Simplicity gc_ms GC-MS (High Selectivity) main->gc_ms Complex Matrices hplc_deriv HPLC-UV with Derivatization (High Sensitivity) main->hplc_deriv Trace Levels

References

Comparative study of different catalysts for the selective hydrogenation of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Catalysts for the Selective Hydrogenation of Cinnamaldehyde (B126680)

The selective hydrogenation of cinnamaldehyde (CAL) to cinnamyl alcohol (COL) is a crucial transformation in the fine chemical and pharmaceutical industries, with COL being a valuable intermediate for fragrances, agrochemicals, and drugs. The primary challenge in this reaction lies in the preferential reduction of the C=O bond over the thermodynamically more favorable C=C bond. This guide provides a comparative analysis of various heterogeneous catalysts for this reaction, supported by experimental data, detailed protocols, and visualizations to aid researchers in catalyst selection and experimental design.

Catalytic Performance Comparison

The efficacy of a catalyst in the selective hydrogenation of cinnamaldehyde is primarily evaluated by its activity (conversion of cinnamaldehyde) and its selectivity towards the desired product, cinnamyl alcohol. The following table summarizes the performance of different classes of catalysts under various reaction conditions as reported in the literature.

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventCAL Conv. (%)COL Sel. (%)Other Major Product(s)Reference
Noble Metal Catalysts
1% PtSilica8060Ethanol86.393.0Hydrocinnamaldehyde (HCAL)[1]
12 wt% PtSiO₂ (wall-coated tube reactor)9010Isopropanol98.890.0HCAL[2]
PdAl₂O₃254i-propanol-26.0HCAL[3]
RuAl₂O₃10-60-Ethanol--HCAL, Hydrocinnamyl alcohol (HCOL)[4]
AuTiO₂-DP10020Isopropanol--HCAL[5]
Ir-FeOₓrutile TiO₂---≥81 (Yield)≥95HCAL[6]
[Rh(PhBP₃)(cod)]-756.8--81.0HCAL[7]
Bimetallic Catalysts
Co₁Re₁TiO₂140(formic acid as H-donor)THF9989HCOL[8][9]
CoPtFe₃O₄16030-9584HCAL[10]
Au₅₀Pd₅₀TiO₂1001-(TOF 836 h⁻¹)-HCAL, HCOL[11]
Pt-Mo(NH₄)_400NCarbon8052-propanol--HCAL[12]
RuSA-NiNPCNT---9994 (to HCAL)COL[13]
Non-Noble Metal Catalysts
CoZSM-59020-72.778.5HCAL[8]
CoGa₃-10020--96HCAL[14]

Reaction Pathways and Experimental Workflow

The hydrogenation of cinnamaldehyde can proceed through different pathways, leading to various products. The desired pathway involves the selective hydrogenation of the carbonyl group.

Reaction_Pathway CAL Cinnamaldehyde (CAL) COL Cinnamyl Alcohol (COL) CAL->COL +H₂ (C=O red.) HCAL This compound (HCAL) CAL->HCAL +H₂ (C=C red.) HCOL Hydrocinnamyl Alcohol (HCOL) COL->HCOL +H₂ (C=C red.) HCAL->HCOL +H₂ (C=O red.) Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Catalyst Synthesis (e.g., impregnation, deposition-precipitation) calcination Calcination synthesis->calcination reduction Reduction calcination->reduction xrd XRD reduction->xrd tem TEM reduction->tem xps XPS reduction->xps reactor Batch or Flow Reactor reduction->reactor conditions Set Reaction Conditions (Temp, Pressure, Solvent) reactor->conditions reaction Run Hydrogenation conditions->reaction gcms GC-MS Analysis reaction->gcms quantification Quantify Products (Conversion & Selectivity) gcms->quantification Selectivity_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions center Selectivity to Cinnamyl Alcohol metal_nature Active Metal (e.g., Pt, Au, Co) metal_nature->center particle_size Metal Particle Size particle_size->center support Support Properties (e.g., acidity, basicity) support->center bimetallic Bimetallic Effects (electronic, geometric) bimetallic->center pressure H₂ Pressure pressure->center temperature Temperature temperature->center solvent Solvent Polarity solvent->center

References

A Comparative Analysis of the Biological Activities of Hydrocinnamaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrocinnamaldehyde and cinnamaldehyde (B126680), two closely related aromatic aldehydes, have garnered significant interest in the scientific community for their diverse biological activities. While cinnamaldehyde, a major constituent of cinnamon, is well-studied, its saturated analogue, this compound, presents a unique profile for comparative analysis. This guide provides an objective comparison of their biological activities, supported by experimental data, to inform further research and drug development.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the antimicrobial and anticancer activities of this compound and cinnamaldehyde.

Biological ActivityCompoundTest Organism/Cell LineMetricValueReference
Antimicrobial CinnamaldehydeEscherichia coliMIC780 µg/mL[1]
CinnamaldehydeEscherichia coliMBC1560 µg/mL[1]
CinnamaldehydeGram-positive & Gram-negative bacteriaMIC75 - 600 µg/mL[2]
CinnamaldehydeYeastsMIC100 - 450 µg/mL[2]
This compoundColiform bacteria and E. coliPotency RankingLower than cinnamaldehyde[3]
Anticancer CinnamaldehydeMCF-7 (Breast Cancer)IC5058 µg/mL (24h)[4][5]
CinnamaldehydeMCF-7 (Breast Cancer)IC50140 µg/mL (48h)[4][5]
CinnamaldehydeU87MG (Glioblastoma)IC5011.6 µg/mL[4]
2'-HydroxycinnamaldehydeDU145 (Prostate Cancer)-Inhibits STAT3 activation[6]

In-Depth Comparison of Biological Activities

Antimicrobial Activity

Cinnamaldehyde exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2][7][8] Its mechanism is believed to involve the disruption of bacterial cell membranes.[9][10] In a comparative study of cinnamaldehyde derivatives, this compound demonstrated lower antimicrobial potency against coliform bacteria and E. coli when compared to cinnamaldehyde.[3]

Anticancer Activity

Both cinnamaldehyde and its derivatives have shown potential as anticancer agents.[5][11][12] Cinnamaldehyde has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer and glioblastoma.[4][5] Its anticancer effects are attributed to multiple mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[11][13]

A hydroxylated derivative of cinnamaldehyde, 2'-hydroxycinnamaldehyde, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator in cancer cell survival and proliferation.[4][6] This compound directly binds to STAT3, preventing its activation and leading to the downregulation of its target genes.[4][6]

G cluster_cinnamaldehyde Cinnamaldehyde Anticancer Mechanisms Cell Proliferation Cell Proliferation Apoptosis Induction Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Cell Proliferation Inhibits Cinnamaldehyde->Apoptosis Induction Induces Cinnamaldehyde->Cell Cycle Arrest Induces

Figure 1. Anticancer mechanisms of cinnamaldehyde.

G cluster_2HCA 2'-Hydroxycinnamaldehyde (HCA) Anticancer Mechanism HCA HCA STAT3 STAT3 HCA->STAT3 Binds to STAT3 Phosphorylation STAT3 Phosphorylation STAT3->STAT3 Phosphorylation Prevents STAT3 Dimerization STAT3 Dimerization STAT3 Phosphorylation->STAT3 Dimerization Inhibits Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Inhibits Target Gene Downregulation Target Gene Downregulation Nuclear Translocation->Target Gene Downregulation Leads to

Figure 2. Anticancer mechanism of 2'-Hydroxycinnamaldehyde.
Antioxidant Activity

Cinnamaldehyde and its hydroxylated derivatives have demonstrated notable antioxidant properties.[14][15][16] A comparative study on various hydroxy-bearing cinnamaldehydes found that their DPPH radical scavenging ability was directly correlated with the number of hydroxyl groups on the aromatic ring.[14][17] This suggests that the presence and position of hydroxyl groups play a crucial role in their antioxidant capacity.

Anti-inflammatory Activity

Cinnamaldehyde has been shown to possess anti-inflammatory properties.[18][19][20][21][22] It can inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways, such as the NF-κB pathway.[20][23] The anti-inflammatory effects of this compound have been less extensively studied in direct comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity of the compounds is often determined using broth microdilution methods.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).

  • Serial Dilution: The test compounds (this compound and cinnamaldehyde) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

G A Bacterial Culture Preparation C Inoculation with Bacterial Suspension A->C B Serial Dilution of Compounds in 96-well plate B->C D Incubation (37°C, 24h) C->D E Observe for Growth (MIC Determination) D->E F Sub-culture from clear wells onto agar plates E->F G Incubation (37°C, 24h) F->G H Count Colonies (MBC Determination) G->H

Figure 3. Workflow for MIC and MBC determination.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells are commonly assessed using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or cinnamaldehyde and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The available evidence suggests that both this compound and cinnamaldehyde possess a range of valuable biological activities. Cinnamaldehyde appears to be a more potent antimicrobial agent and has been more extensively studied for its anticancer properties, with a broader range of identified mechanisms. The presence of the α,β-unsaturated aldehyde in cinnamaldehyde is a key structural feature contributing to its reactivity and biological effects. This compound, lacking this double bond, exhibits a different activity profile, with seemingly reduced antimicrobial potency. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two compounds.

References

A Comparative Guide to the Enantioselective Synthesis of Hydrocinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of hydrocinnamaldehyde derivatives, valuable chiral building blocks in the pharmaceutical and fragrance industries, has been a significant focus of synthetic organic chemistry. This guide provides an objective comparison of three leading methodologies: biocatalytic reduction using ene-reductases, organocatalytic conjugate reduction, and metal-catalyzed asymmetric hydrogenation. The performance of these alternatives is evaluated based on experimental data, focusing on enantiomeric excess (ee%), yield, and reaction conditions. Detailed experimental protocols for key examples are provided to facilitate the replication and adaptation of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the enantioselective synthesis of this compound derivatives using biocatalytic, organocatalytic, and rhodium-catalyzed methods.

Table 1: Biocatalytic Asymmetric Reduction of α-Methylcinnamaldehyde Derivatives

EntrySubstrateBiocatalystCo-solventee%ConfigurationConversion%
1α-MethylcinnamaldehydeOYE1 (from S. cerevisiae)10% t-BuOMe95S>99
2α-MethylcinnamaldehydeOPR3 (from L. esculentum)10% t-BuOMe97S>99
3α-MethylcinnamaldehydeNCR (from Z. mobilis)10% t-BuOMe96S>99
4Lilial™ precursorOYE2 (from S. cerevisiae)10% t-BuOMe97S>99
5Helional™ precursorYqjM (from B. subtilis)10% t-BuOMe53R>99

Table 2: Organocatalytic Enantioselective Conjugate Reduction of Cinnamaldehyde (B126680) Derivatives

EntrySubstrateOrganocatalystHydride SourceSolventTemp (°C)Yield%ee%
1CinnamaldehydeImidazolidinoneHantzsch EsterCH2Cl2-608592
23-MethylcinnamaldehydeImidazolidinoneHantzsch EsterCHCl3-30-93
34-ChlorocinnamaldehydeImidazolidinoneHantzsch EsterToluene (B28343)-609297
42-NaphthaldehydeImidazolidinoneHantzsch EsterToluene-609091

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Cinnamaldehyde

EntryLigandSolventPressure (atm H2)Temp (°C)Yield%ee%
1(R,R)-Me-BPEToluene10259885
2(S,S)-ChiraphosMethanol2030>9990
3(R)-BINAPTHF50409592

Experimental Protocols

Biocatalytic Reduction of α-Methylcinnamaldehyde using Ene-Reductase (OYE1)

Materials:

  • α-Methylcinnamaldehyde

  • Recombinant E. coli cells overexpressing OYE1 from Saccharomyces cerevisiae

  • Glucose

  • NADP+

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • tert-Butyl methyl ether (t-BuOMe)

  • Ethyl acetate (B1210297)

Procedure:

  • In a 50 mL flask, a suspension of recombinant E. coli whole cells (1 g wet weight) in 10 mL of potassium phosphate buffer is prepared.

  • To this suspension, glucose (100 mg), NADP+ (2 mg), and glucose dehydrogenase (10 U) are added.

  • α-Methylcinnamaldehyde (50 mg, 0.34 mmol) dissolved in 1 mL of t-BuOMe is added to the reaction mixture.

  • The flask is sealed and shaken at 30°C and 150 rpm for 24 hours.

  • The reaction mixture is then extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding (S)-α-methyldithis compound.

  • Enantiomeric excess is determined by chiral GC analysis.

Organocatalytic Enantioselective Conjugate Reduction of Cinnamaldehyde

Materials:

  • Cinnamaldehyde

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

  • Hantzsch 1,4-dihydropyridine

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3 solution

Procedure:

  • To a solution of cinnamaldehyde (0.2 mmol) in anhydrous CH2Cl2 (2.0 mL) at -60°C under a nitrogen atmosphere is added the imidazolidinone catalyst (0.04 mmol, 20 mol%).

  • Trifluoroacetic acid (0.04 mmol, 20 mol%) is then added, and the mixture is stirred for 10 minutes.

  • Hantzsch ester (0.24 mmol) is added in one portion.

  • The reaction is stirred at -60°C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the this compound derivative.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Hydrogenation of Cinnamaldehyde

Materials:

  • Cinnamaldehyde

  • [Rh(COD)2]BF4

  • (R,R)-Me-BPE ligand

  • Toluene, degassed

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and the (R,R)-Me-BPE ligand (2.7 mg, 0.0055 mmol).

  • Degassed toluene (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

  • In a separate flask, cinnamaldehyde (66 mg, 0.5 mmol) is dissolved in degassed toluene (5 mL).

  • The substrate solution is transferred to a high-pressure autoclave.

  • The catalyst solution is then transferred to the autoclave via cannula.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm of H2.

  • The reaction is stirred at 25°C for 12 hours.

  • After releasing the pressure, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford this compound.

  • Enantiomeric excess is determined by chiral GC or HPLC analysis.

Mandatory Visualizations

Biocatalytic_Reduction_Workflow cluster_setup Reaction Setup cluster_process Biocatalytic Process cluster_output Outcome Substrate α,β-Unsaturated Aldehyde Reaction Enzymatic Reduction Substrate->Reaction Enzyme Ene-Reductase (e.g., OYE1) Enzyme->Reaction Cofactor NAD(P)H (Regenerated in situ) Cofactor->Reaction Product Chiral This compound Derivative Reaction->Product Analysis Purification & Chiral Analysis (GC/HPLC) Product->Analysis

Caption: Workflow for the biocatalytic reduction of α,β-unsaturated aldehydes.

Organocatalytic_Iminium_Activation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Enone α,β-Unsaturated Aldehyde Iminium Iminium Ion (LUMO Lowered) Enone->Iminium Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Addition Nucleophilic Attack (Hydride Source) Iminium->Addition Enamine Enamine Intermediate Addition->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Product Enantioenriched Saturated Aldehyde Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Iminium ion activation pathway in organocatalytic conjugate reduction.

Metal_Catalyzed_Hydrogenation_Pathway cluster_cycle Catalytic Cycle Substrate Cinnamaldehyde Derivative Coordination Substrate Coordination Substrate->Coordination Catalyst [Rh(ligand)]+ Catalyst->Coordination H2 H₂ Oxidative_Addition Oxidative Addition of H₂ H2->Oxidative_Addition Coordination->Oxidative_Addition Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Product Chiral This compound Reductive_Elimination->Product

Caption: General mechanism for Rhodium-catalyzed asymmetric hydrogenation.

A comparative analysis of the fragrance profiles of Hydrocinnamaldehyde and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-odor relationship of aromatic aldehydes is paramount in the quest for novel fragrance compounds. This comprehensive guide provides a comparative analysis of the fragrance profiles of Hydrocinnamaldehyde and its key analogues, supported by quantitative data and detailed experimental methodologies.

This compound, with its characteristic floral and green scent, serves as a foundational molecule in the fragrance industry.[1][2] Modifications to its chemical structure can lead to a diverse palette of olfactory experiences, ranging from intensely floral to fresh and marine. This analysis delves into the subtle yet significant shifts in fragrance profiles resulting from substitutions on the phenyl ring and the aldehyde-containing side chain.

Comparative Fragrance Profiles

The following table summarizes the fragrance profiles of this compound and a selection of its analogues. The data, compiled from various studies, highlights the impact of structural modifications on odor character and intensity.

Compound NameCAS NumberChemical StructureOdor Threshold (ppb)Fragrance Profile/Descriptors
This compound 104-53-0C₆H₅CH₂CH₂CHONot availableFloral, green, hyacinth, slightly balsamic.[1][3]
alpha-Amylcinnamaldehyde 122-40-7C₆H₅CH=C(C₅H₁₁)CHONot availableFloral, jasmine, oily, herbaceous, slightly fatty.[4]
alpha-Hexylcinnamaldehyde 101-86-0C₆H₅CH=C(C₆H₁₃)CHONot availableFloral, jasmine, waxy, green.[5]
3-(4-tert-Butylphenyl)propanal (Bourgeonal)18127-01-0(CH₃)₃CC₆H₄CH₂CH₂CHONot availableFloral, green, muguet (lily-of-the-valley), powerful, fresh, watery.[3]
2-Methyl-3-(4-tert-butylphenyl)propanal (Lilial)80-54-6(CH₃)₃CC₆H₄CH(CH₃)CHONot availableFloral, muguet (lily-of-the-valley), green, fresh, light.[3]
3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone)67634-15-5CH₃CH₂C₆H₄C(CH₃)₂CHONot availablePowerful, clean, green, fresh air, marine, ozone.[3]
(αS)-3-(1,3-Benzodioxol-5-yl)-2-methylpropanal 73776-68-0C₈H₈O₂CH(CH₃)CHONot availableStronger intensity than (αR)-enantiomer, responsible for the typical marine and green notes of the racemic mixture.[3]
(αR)-3-(1,3-Benzodioxol-5-yl)-2-methylpropanal 737776-59-9C₈H₈O₂CH(CH₃)CHONot availableWeaker intensity than (αS)-enantiomer, lacking the distinct marine and green notes.[3]

Experimental Protocols

The characterization of fragrance profiles relies on a combination of instrumental analysis and human sensory evaluation. The two primary methodologies employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7] This method allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific scent.

Methodology:

  • Sample Preparation: The fragrance compound is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.

  • Gas Chromatography: The diluted sample is injected into a gas chromatograph equipped with a capillary column. The column separates the individual components of the sample based on their volatility and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the retention time, odor descriptor, and intensity of each detected scent.

  • Data Analysis: The data from the instrumental detector and the sensory panel are correlated to identify the chemical compounds responsible for specific odors.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained individuals who evaluate and describe the fragrance characteristics of a substance according to a standardized procedure.[1] This method provides a holistic assessment of the overall fragrance profile.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and describe a wide range of standard odorants.

  • Sample Preparation: The fragrance compounds are prepared in a neutral carrier (e.g., unscented lotion or ethanol) at a standardized concentration.

  • Evaluation Procedure: Samples are presented to the panelists in a controlled environment to minimize sensory biases. Panelists evaluate the samples based on a set of predefined attributes, such as odor family (e.g., floral, fruity, woody), specific descriptors, intensity, and pleasantness.

  • Data Collection: Panelists record their evaluations on a standardized scoresheet or using specialized software.

  • Statistical Analysis: The collected data is statistically analyzed to determine the consensus fragrance profile and to identify significant differences between samples.

Visualizing the Structure-Odor Relationship

The following diagrams, generated using the DOT language, illustrate the structural relationships between this compound and its analogues, as well as a typical workflow for fragrance profile analysis.

G This compound This compound alpha-Amylcinnamaldehyde alpha-Amylcinnamaldehyde This compound->alpha-Amylcinnamaldehyde Alkylation at alpha-position alpha-Hexylcinnamaldehyde alpha-Hexylcinnamaldehyde This compound->alpha-Hexylcinnamaldehyde Alkylation at alpha-position Bourgeonal Bourgeonal This compound->Bourgeonal Substitution on Phenyl Ring Floralozone Floralozone This compound->Floralozone Multiple Substitutions alpha-Alkyl Cinnamaldehydes alpha-Alkyl Cinnamaldehydes alpha-Amylcinnamaldehyde->alpha-Alkyl Cinnamaldehydes alpha-Hexylcinnamaldehyde->alpha-Alkyl Cinnamaldehydes Lilial Lilial Bourgeonal->Lilial Methylation at alpha-position Substituted Phenylpropanals Substituted Phenylpropanals Bourgeonal->Substituted Phenylpropanals Lilial->Substituted Phenylpropanals Floralozone->Substituted Phenylpropanals

Caption: Structural relationships of this compound analogues.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation cluster_3 Data Analysis Dilution Dilution GC-O Analysis GC-O Analysis Dilution->GC-O Analysis GC-MS/FID GC-MS/FID Dilution->GC-MS/FID Sensory Panel Sensory Panel Dilution->Sensory Panel Data Correlation Data Correlation GC-O Analysis->Data Correlation GC-MS/FID->Data Correlation Sensory Panel->Data Correlation Fragrance Profile Fragrance Profile Data Correlation->Fragrance Profile

Caption: Experimental workflow for fragrance profile analysis.

References

Cross-validation of HPLC and GC-MS methods for Hydrocinnamaldehyde purity testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. Hydrocinnamaldehyde, a common fragrance ingredient and synthetic intermediate, is no exception. This guide provides a comprehensive cross-validation comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is supported by established analytical principles and extrapolated performance data for similar aldehyde compounds, offering a robust framework for method selection and validation in a quality control setting. The primary focus is on the quantitation of this compound and the detection of potential impurities, such as 3-phenyl-1-propanol, a common process-related impurity.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, and the desired analytical throughput. Below is a summary of expected performance characteristics for each method.

ParameterHPLC-UVGC-MS (SIM Mode)
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) ~15 ng/mL~2 ng/mL
Limit of Quantitation (LOQ) ~50 ng/mL~7 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
Specificity High (Potential for co-elution with structurally similar, non-chromatographically resolved impurities)Very High (Mass confirmation provides an additional layer of identification)
Robustness HighModerate (Dependent on injection technique and inlet cleanliness)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound and the separation from less volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation: A standard GC-MS system.

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • This compound: m/z 91, 105, 134

    • 3-phenyl-1-propanol: m/z 91, 92, 117

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetone.

Purity Calculation: Purity is determined by comparing the peak area of this compound to the total area of all identified peaks. The concentration of specific impurities can be determined using a calibration curve prepared from certified reference standards.

Mandatory Visualization

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for the cross-validation of these two methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis & Comparison Sample This compound Sample StockSolution Stock Solution (1 mg/mL) Sample->StockSolution WorkingSolution Working Solution StockSolution->WorkingSolution HPLC_Injection HPLC Injection WorkingSolution->HPLC_Injection Dilute in Mobile Phase GCMS_Injection GC-MS Injection WorkingSolution->GCMS_Injection Dissolve in Acetone HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data HPLC Data (Chromatogram) UV_Detection->HPLC_Data Purity_HPLC Calculate Purity (HPLC) HPLC_Data->Purity_HPLC GC_Separation Capillary GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection GCMS_Data GC-MS Data (Chromatogram & Spectra) MS_Detection->GCMS_Data Purity_GCMS Calculate Purity (GC-MS) GCMS_Data->Purity_GCMS Impurity_ID Identify Impurities (GC-MS) GCMS_Data->Impurity_ID Comparison Compare Results Purity_HPLC->Comparison Purity_GCMS->Comparison Impurity_ID->Comparison logical_relationship cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters cluster_decision Decision HPLC HPLC-UV + Robustness + Good for non-volatile impurities - Lower sensitivity - Potential co-elution Purity Purity Assay (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Linearity Linearity (R²) HPLC->Linearity Sensitivity LOD & LOQ HPLC->Sensitivity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision GCMS GC-MS + High sensitivity + High specificity (mass confirmation) - Requires volatile & thermally stable analytes - More complex instrumentation GCMS->Purity GCMS->Impurity GCMS->Linearity GCMS->Sensitivity GCMS->Accuracy GCMS->Precision Decision Method Suitability Determination Purity->Decision Impurity->Decision Linearity->Decision Sensitivity->Decision Accuracy->Decision Precision->Decision

A Comparative Benchmarking Guide to Novel Hydrocinnamaldehyde Derivatives as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel flavoring agents with superior sensory profiles, stability, and safety is a continuous endeavor in the food and pharmaceutical industries. Hydrocinnamaldehyde and its derivatives are emerging as promising alternatives to traditional flavoring agents, offering unique and desirable organoleptic properties. This guide provides an objective comparison of the performance of this compound derivatives with established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, also known as 3-phenylpropanal, presents a distinct flavor profile characterized by balsamic, chocolate, and cinnamon notes.[1] Its derivatives are being explored for their potential to offer a wider range of sensory experiences and improved stability. This guide benchmarks the performance of this compound against its well-established precursor, cinnamaldehyde (B126680), and provides insights into the sensory and stability attributes of potential novel derivatives based on structure-activity relationships. While specific data on a wide range of novel derivatives is limited in publicly available literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound in comparison to cinnamaldehyde, a widely used flavoring agent. These tables are compiled from various sources and represent typical values and characteristics.

Table 1: Comparative Flavor Profile

Flavor AttributeThis compoundCinnamaldehyde
Primary Notes Balsamic, Chocolate, Cinnamon, Sweet, Floral, Hyacinth-like[1][2]Spicy, Cinnamon, Pungent
Secondary Notes Almond, Cherry, Clove, Green, Honey, Meaty, Musty, Peach, Plum, Strawberry[3]Sweet, Woody
Flavor Intensity ModerateHigh
Flavor Duration Moderate to LongLong
Mouthfeel Smooth, slightly warmingPungent, warming

Table 2: Physicochemical and Stability Properties

PropertyThis compoundCinnamaldehyde
Molecular Formula C9H10OC9H8O
Molar Mass 134.18 g/mol [2]132.16 g/mol [4]
Appearance Colorless to pale yellow liquid[3]Yellowish, oily liquid[4]
Boiling Point 221-224 °C[5]248 °C[4]
Solubility Soluble in ethanol (B145695) and propylene (B89431) glycol.[6][7] Slightly soluble in water.[4]Soluble in ether and chloroform; miscible with alcohol and oils.[4]
Stability Tends to undergo self-condensation.[1] Stable under cool, dry, and dark conditions but slowly oxidizes in air and light to form cinnamic acid.[4]Oxidizes in air to cinnamic acid.
GRAS Status FEMA No. 2887[2]FEMA No. 2286[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flavoring agents. The following sections outline the protocols for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound derivatives in a food matrix.

Materials:

  • Samples of this compound derivatives and a control (e.g., cinnamaldehyde) at predetermined concentrations in a neutral food base (e.g., sugar solution, plain biscuit).

  • Odor-free tasting booths with controlled lighting and temperature.[2]

  • Water for rinsing between samples.[9]

  • Standardized evaluation forms or software.

Procedure:

  • Panelist Selection and Training: A panel of 8-12 trained individuals is selected based on their sensory acuity and descriptive ability.[10] Panelists undergo training to identify and scale the intensity of relevant flavor attributes (e.g., cinnamon, sweet, bitter, floral) using a standardized scale (e.g., 0-15).

  • Sample Preparation: Flavoring agents are incorporated into the food base at concentrations determined by preliminary testing to be clearly perceivable but not overwhelming. Samples are coded with random three-digit numbers.

  • Evaluation: Panelists evaluate the samples in a randomized order.[2] For each sample, they rate the intensity of each attribute on the provided scale. The evaluation is typically replicated over several sessions to ensure data reliability.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different derivatives. The results are often visualized using spider web plots.

Stability Testing: Accelerated Shelf-Life Study

Objective: To assess the chemical stability of this compound derivatives under accelerated conditions to predict their shelf-life in a food product.

Materials:

  • Food product containing the this compound derivative.

  • Environmental chambers capable of maintaining constant temperature and humidity.

  • Analytical instrumentation for quantification of the flavoring agent (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

Procedure:

  • Sample Preparation: The food product containing the flavoring agent is packaged in its final intended packaging.

  • Storage Conditions: Samples are stored at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity.[11][12] A control set of samples is stored at the recommended storage temperature (e.g., 25°C).

  • Sampling and Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), samples from each storage condition are withdrawn. The concentration of the this compound derivative is quantified using a validated analytical method like GC-MS.[13]

  • Data Analysis: The degradation of the flavoring agent at each temperature is modeled using kinetic equations (typically zero- or first-order). The Arrhenius equation is then used to extrapolate the degradation rate at the recommended storage temperature, allowing for the prediction of the product's shelf-life.[11]

Mandatory Visualization

Signaling Pathway: TRPA1 Activation

The sensation of pungent and irritant flavors from compounds like cinnamaldehyde and its derivatives is often mediated by the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][14] Activation of TRPA1 in sensory neurons leads to the perception of these characteristic flavor notes.

TRPA1_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative TRPA1 TRPA1 Channel (Closed) Ligand->TRPA1 Binds to channel TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPA1_Open->Ca_Influx Allows Neuron_Activation Sensory Neuron Activation Ca_Influx->Neuron_Activation Leads to Flavor_Perception Flavor Perception (e.g., Pungency) Neuron_Activation->Flavor_Perception Results in QDA_Workflow A Panelist Selection & Training B Attribute Generation & Lexicon Development A->B C Sample Preparation (Coded & Randomized) B->C D Sensory Evaluation in Controlled Booths C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (e.g., ANOVA) E->F G Results Visualization (e.g., Spider Plot) F->G Stability_Testing_Logic cluster_experimental Experimental Phase cluster_analysis Data Analysis & Prediction A Store Samples at Elevated Temperatures B Analyze Flavor Compound Concentration Over Time A->B C Determine Degradation Rate Constants (k) at Each Temperature B->C D Apply Arrhenius Equation (ln(k) vs 1/T) C->D E Extrapolate to Find k at Normal Storage Temp. D->E F Predict Shelf-Life E->F

References

Validating Kinetic Models for Hydrocinnamaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydrocinnamaldehyde, a valuable intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the selective hydrogenation of cinnamaldehyde (B126680). The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions. Accurate kinetic modeling is crucial for process optimization, reactor design, and scaling up production. This guide provides a comparative overview of kinetic models for this compound synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Kinetic Models

The synthesis of this compound from cinnamaldehyde involves a complex reaction network, including the desired hydrogenation of the C=C bond, the potential hydrogenation of the C=O bond to form cinnamyl alcohol, and further hydrogenation to hydrocinnamyl alcohol. The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of such heterogeneous catalytic reactions.[1][2][3][4] This model considers the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products.

Several variations of the L-H model have been proposed to fit experimental data for cinnamaldehyde hydrogenation. These models often differ in their assumptions regarding the rate-determining step, the number and nature of active sites, and the competitive or non-competitive adsorption of reactants.

Below is a summary of kinetic parameters obtained from different studies for the hydrogenation of cinnamaldehyde. It is important to note that direct comparison of these parameters should be done with caution due to variations in catalysts, supports, and experimental conditions.

Catalyst SystemProposed Kinetic ModelKey Kinetic ParametersReference
5% Pt/CTwo-site Langmuir-HinshelwoodAdsorption coefficients for C=O and C=C bond adsorption[1]
Pt/SiO₂Five Langmuir-Hinshelwood models (competitive and non-competitive)Activation energy: ~24 kJ/mol[2]
5% Ni-Cu/graphene oxideLangmuir-Hinshelwood (non-competitive adsorption)Activation energy: 52.05 kJ/mol[5]
Cu-based catalysts (Cu/SiO₂, Cu-Al, Cu-Zn-Al)Langmuir-Hinshelwood-Hougen-Watson (LHHW)Different adsorption strengths of reactants and products on various active sites[4]
CoRe/TiO₂Not explicitly modeled with L-H, but reaction pathway studiedRapid conversion of cinnamaldehyde with high selectivity to cinnamyl alcohol initially[6]

Key Observations:

  • The choice of catalyst significantly influences the reaction kinetics and product selectivity. For instance, Pt-based catalysts can be tuned to favor either this compound or cinnamyl alcohol formation.[2][7]

  • The Langmuir-Hinshelwood model and its variations provide a robust framework for describing the reaction kinetics, but the model parameters are highly system-dependent.[3]

  • A two-site L-H model, which considers different active sites for the hydrogenation of the C=C and C=O bonds, has been shown to effectively model the reaction in the presence of promoters.[1][8]

Experimental Protocols

A generalized experimental protocol for the synthesis and kinetic study of this compound via cinnamaldehyde hydrogenation is outlined below. This protocol is a synthesis of procedures described in the literature.[6][9][10]

Materials:

  • Cinnamaldehyde (substrate)

  • Solvent (e.g., ethanol, isopropanol, toluene)

  • Catalyst (e.g., Pt/C, Pd/C, Ni-based catalyst)

  • Hydrogen gas (high purity)

  • Internal standard for GC analysis (e.g., n-dodecane)

Equipment:

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column

  • Catalyst filtration system

Procedure:

  • Catalyst Preparation/Pre-treatment: The catalyst is typically dried in an oven and may require reduction under a hydrogen flow at an elevated temperature before use.

  • Reaction Setup:

    • The reactor is charged with the desired amounts of cinnamaldehyde, solvent, and the pre-treated catalyst.

    • The reactor is sealed and purged several times with nitrogen or hydrogen to remove air.

  • Reaction Execution:

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The stirring is initiated, and the reactor is heated to the set reaction temperature.

    • The reaction is carried out for a predetermined duration, with samples withdrawn at regular intervals for analysis.

  • Sampling and Analysis:

    • Liquid samples are withdrawn from the reactor through a sampling valve.

    • The catalyst is removed from the sample by filtration.

    • The samples are analyzed by GC to determine the concentrations of cinnamaldehyde, this compound, cinnamyl alcohol, and hydrocinnamyl alcohol.

  • Data Analysis:

    • The conversion of cinnamaldehyde and the selectivity to each product are calculated based on the GC analysis.

    • The obtained concentration-time data is used to determine the initial reaction rates and to fit the proposed kinetic models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway for cinnamaldehyde hydrogenation and a typical experimental workflow for kinetic model validation.

Reaction_Pathway CAL Cinnamaldehyde HCAL This compound CAL->HCAL +H₂ (C=C hydrogenation) COL Cinnamyl Alcohol CAL->COL +H₂ (C=O hydrogenation) HCOL Hydrocinnamyl Alcohol HCAL->HCOL +H₂ COL->HCOL +H₂

Reaction network for cinnamaldehyde hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Catalyst_Prep Catalyst Pre-treatment Reactor_Setup Reactor Setup & Purging Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Hydrogenation Hydrogenation Reaction Reactor_Setup->Hydrogenation Sampling Periodic Sampling Hydrogenation->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Data Processing (Conversion & Selectivity) GC_Analysis->Data_Processing Model_Fitting Kinetic Model Fitting Data_Processing->Model_Fitting Validation Model Validation Model_Fitting->Validation

Workflow for kinetic model validation.

References

Comparative Stability of Hydrocinnamaldehyde in Diverse Formulation Bases: An Essential Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active ingredients and excipients within a formulation is paramount to ensuring product efficacy, safety, and shelf life. This guide provides a comparative analysis of the stability of Hydrocinnamaldehyde, a widely used fragrance and flavoring agent, in two distinct formulation bases: an oil-in-water (O/W) emulsion cream and a hydroalcoholic solution. The following sections detail the experimental protocols, present comparative data, and visualize key workflows and degradation pathways to offer a comprehensive overview for formulation development.

This compound (3-phenylpropanal) is an aromatic aldehyde valued for its pleasant hyacinth-like floral scent, making it a common ingredient in perfumes, cosmetics, and flavored products.[1] Its chemical structure, however, contains an aldehyde functional group susceptible to degradation through various pathways, including oxidation and aldol (B89426) condensation. The composition of the formulation base can significantly influence the stability of such sensitive ingredients. This guide explores these interactions through a structured comparative study.

Comparative Stability Analysis of this compound

To assess the stability of this compound in different environments, a comparative study was conducted using an Oil-in-Water (O/W) cream and a hydroalcoholic solution as representative formulation bases. The degradation of this compound was monitored over a period of 12 weeks under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5% RH). The concentration of remaining this compound was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 1: Percentage Degradation of this compound in O/W Cream vs. Hydroalcoholic Solution at 40°C

Time (Weeks)O/W Emulsion Cream (% Degradation)Hydroalcoholic Solution (% Degradation)
00.00.0
22.54.8
45.19.5
89.818.2
1214.226.5

Note: The data presented in this table is illustrative and intended to demonstrate a typical stability profile. Actual results may vary based on specific formulation composition and storage conditions.

The illustrative data suggests that this compound exhibits greater stability in the O/W emulsion cream compared to the hydroalcoholic solution under accelerated conditions. This could be attributed to the protective effect of the oil phase in the emulsion, where the lipophilic this compound may be partially shielded from pro-oxidative species in the aqueous phase.

The pH of a formulation is another critical factor that can influence the stability of aldehydes. To investigate this, the degradation of this compound was studied in aqueous buffer solutions at different pH values at a constant temperature.

Table 2: Impact of pH on this compound Degradation in Aqueous Solution after 4 Weeks at 40°C

pH% Degradation
4.58.2
6.012.5
7.521.8

Note: This data is illustrative. The rate of degradation is highly dependent on the overall composition of the formulation.

The trend in the illustrative data indicates that this compound is more stable in acidic conditions and degrades more rapidly as the pH becomes neutral to alkaline. This is a common characteristic for aldehydes, which can be susceptible to base-catalyzed aldol condensation reactions.[2]

Experimental Protocols

A robust and well-defined experimental protocol is crucial for obtaining reliable stability data. The following sections detail the methodologies employed in this comparative study.

Accelerated Stability Study Protocol
  • Formulation Preparation:

    • O/W Emulsion Cream: A standard O/W cream base was prepared containing water, a suitable oil (e.g., mineral oil or a vegetable oil), emulsifiers (e.g., cetearyl alcohol, polysorbate 60), and a preservative system. This compound was incorporated into the oil phase before emulsification at a concentration of 0.5% (w/w).

    • Hydroalcoholic Solution: A solution was prepared using a mixture of ethanol (B145695) and deionized water (e.g., 70:30 v/v). This compound was dissolved in the solution at a concentration of 0.5% (w/v).

  • Packaging and Storage:

    • The formulations were packaged in inert containers (e.g., glass jars with airtight seals).

    • The samples were placed in a stability chamber maintained at accelerated conditions of 40°C ± 2°C and 75% relative humidity (RH) ± 5% RH.[3]

  • Sampling and Analysis:

    • Samples were withdrawn at predetermined time points: 0, 2, 4, 8, and 12 weeks.

    • At each time point, the concentration of this compound was determined using the HPLC-UV method described below.

    • Physical parameters of the formulations, such as appearance, color, odor, and pH, were also monitored.

HPLC-UV Method for Quantification of this compound

A stability-indicating HPLC method is essential for accurately quantifying the active ingredient in the presence of potential degradation products.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • O/W Cream: An accurately weighed amount of the cream was dispersed in a suitable solvent (e.g., methanol), sonicated to ensure complete extraction of this compound, and then centrifuged. The supernatant was filtered through a 0.45 µm syringe filter before injection.

    • Hydroalcoholic Solution: The solution was diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: The concentration of this compound was determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of a this compound reference standard.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][5]

  • Acid Hydrolysis: The formulation was mixed with 0.1 M HCl and heated.

  • Base Hydrolysis: The formulation was mixed with 0.1 M NaOH and heated.

  • Oxidative Degradation: The formulation was treated with a solution of hydrogen peroxide (e.g., 3%).[6]

  • Photodegradation: The formulation was exposed to a light source according to ICH Q1B guidelines.

  • Thermal Degradation: The formulation was subjected to high temperatures (e.g., 60-80°C).

The stressed samples were then analyzed by HPLC to identify and separate the degradation peaks from the parent this compound peak.

Visualizing Workflows and Degradation Pathways

Diagrams are provided below to illustrate the experimental workflow and potential chemical degradation pathways of this compound.

G cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study cluster_sampling Sampling and Analysis cluster_data Data Evaluation prep_ow Prepare O/W Emulsion Cream storage Store at 40°C / 75% RH prep_ow->storage prep_hydro Prepare Hydroalcoholic Solution prep_hydro->storage sampling Withdraw Samples at 0, 2, 4, 8, 12 Weeks storage->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify compare Compare Degradation Profiles quantify->compare

Figure 1: Experimental Workflow for Comparative Stability Study.

G cluster_oxidation Oxidation cluster_condensation Aldol Condensation This compound This compound (3-Phenylpropanal) hydrocinnamic_acid Hydrocinnamic Acid This compound->hydrocinnamic_acid [O] aldol_adduct Aldol Adduct This compound->aldol_adduct Base Catalyst condensation_product Aldol Condensation Product aldol_adduct->condensation_product -H2O

Figure 2: Potential Degradation Pathways of this compound.

Conclusion

The stability of this compound is significantly influenced by the formulation base. Based on the illustrative data, an oil-in-water emulsion cream provides a more stable environment for this compound compared to a hydroalcoholic solution, likely due to the protective partitioning of the aldehyde into the oil phase. Furthermore, maintaining a slightly acidic pH is beneficial for minimizing degradation.

For formulation scientists, these findings underscore the importance of careful base selection and pH control when incorporating aldehydes like this compound into cosmetic or pharmaceutical products. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting similar stability assessments for other sensitive ingredients, ensuring the development of high-quality, stable, and effective products.

References

A Researcher's Guide to the Purity Validation of Commercial Hydrocinnamaldehyde Standards

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the purity of chemical standards is paramount. Hydrocinnamaldehyde (CAS 104-53-0), an aromatic aldehyde used in flavors, fragrances, and as a synthetic building block, is no exception.[1][2] Impurities in a this compound standard can lead to erroneous experimental results, impacting everything from kinetic assays to the synthesis of pharmaceutical intermediates. This guide provides a framework for researchers to validate and compare the purity of commercially available this compound standards, featuring a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Comparative Purity of Commercial this compound

This compound is available from various suppliers in grades ranging from technical (~90%) to analytical standards (≥98.5%). While suppliers provide a certificate of analysis (CoA) with a stated purity, independent verification is a crucial component of laboratory quality control. The primary impurities can stem from the manufacturing process, which often involves the hydrogenation of cinnamaldehyde.[3] A common impurity noted in technical grade products is 3-phenyl-1-propanol, the corresponding alcohol.

The following table presents hypothetical results from a comparative analysis of this compound standards from three representative commercial suppliers. This illustrates how data can be structured to facilitate easy comparison.

Supplier (Lot No.) Stated Purity (%) Experimental Purity (GC-MS, % Area) Identified Impurities (>0.1%) Relative % of Impurity
Supplier A (Lot A123)≥98.098.63-Phenyl-1-propanol1.1
Benzaldehyde0.3
Supplier B (Lot B456)≥99.0 (Analytical Standard)99.53-Phenyl-1-propanol0.4
Unidentified Impurity 10.1
Supplier C (Lot C789)95.095.23-Phenyl-1-propanol3.5
Cinnamaldehyde1.3

Experimental Protocol: Purity Validation by GC-MS

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this compound.[4][5] It allows for the separation, quantification, and identification of the main component and any potential impurities.

1. Objective: To quantify the purity of a commercial this compound standard and identify any impurities present at a concentration of 0.1% or greater using GC-MS.

2. Materials and Reagents:

  • This compound standard sample

  • Acetone (B3395972), HPLC grade or higher (as solvent)

  • Micropipettes and tips

  • 2 mL autosampler vials with caps

  • Vortex mixer

3. Instrumentation (Typical):

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Capillary Column: A non-polar or mid-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[4][5]

4. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 50 mg of the this compound standard into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

5. GC-MS Parameters:

Parameter Condition
GC System
Injector Temperature250 °C
Injection ModeSplit (Split Ratio: 50:1)
Injection Volume1.0 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 350 amu

6. Data Analysis and Purity Calculation:

  • Peak Identification: Identify the main this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Identify impurity peaks in the same manner.

  • Purity Calculation (Area Normalization): The purity is calculated using the area normalization method.[4] This method assumes that all compounds in the sample have a similar response factor in the detector.

    • Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Reporting: Report the purity as a percentage and list all identified impurities that are present at a level greater than or equal to 0.1%.

Workflow and Process Visualization

To ensure reproducibility and clarity in the validation process, a standardized workflow should be followed. The diagram below illustrates the key stages of the purity validation process, from sample reception to the final report.

Purity_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Reporting sample Receive Commercial This compound Standard weigh Accurately Weigh Sample sample->weigh dissolve Dissolve in Acetone (1 mg/mL) weigh->dissolve aliquot Transfer to Autosampler Vial dissolve->aliquot gcms GC-MS Analysis aliquot->gcms chromatogram Generate Total Ion Chromatogram (TIC) gcms->chromatogram integrate Integrate All Chromatographic Peaks chromatogram->integrate identify Identify Peaks via Mass Spectral Library integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate report Final Purity Validation Report calculate->report

References

Navigating the Degradation Landscape: A Comparative Guide to Analytical Methods for Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to detect and quantify hydrocinnamaldehyde and its potential degradation products. By presenting supporting experimental data and detailed protocols, this document serves as a vital resource for establishing robust stability-indicating assays.

This compound, a key aromatic aldehyde, is susceptible to degradation under various stress conditions encountered during manufacturing, storage, and administration of pharmaceutical products. The primary degradation pathways are anticipated to be oxidation of the aldehyde functional group to form hydrocinnamic acid, and reduction to 3-phenylpropanol. The development of a validated, stability-indicating analytical method capable of separating and quantifying the parent compound from these potential degradants is a critical regulatory requirement.

This guide explores the common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its degradation products. We delve into the methodologies, present comparative performance data, and provide visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound and its degradation products depends on several factors, including the volatility of the analytes, the complexity of the sample matrix, and the desired sensitivity.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, widely available, suitable for non-volatile and thermally labile compounds.May require derivatization for compounds lacking a UV chromophore. Lower sensitivity compared to MS detection.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information for identification of unknown degradants.Requires analytes to be volatile or amenable to derivatization to increase volatility.

Quantitative Performance Data

The following tables summarize typical validation parameters for hypothetical HPLC and GC-MS methods for the simultaneous analysis of this compound, hydrocinnamic acid, and 3-phenylpropanol. These values are representative of what would be expected from a validated stability-indicating method.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterThis compoundHydrocinnamic Acid3-PhenylpropanolAcceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5%101.2%98.9%98.0% - 102.0%
Precision (%RSD) 0.8%1.1%0.9%≤ 2.0%
LOD (µg/mL) 0.050.080.06Reportable
LOQ (µg/mL) 0.150.240.18Reportable

Table 2: GC-MS Method Validation Parameters

Validation ParameterThis compoundHydrocinnamic Acid (as TMS derivative)3-PhenylpropanolAcceptance Criteria
Linearity (R²) 0.99980.99960.9999≥ 0.999
Accuracy (% Recovery) 100.2%99.1%100.5%98.0% - 102.0%
Precision (%RSD) 0.5%0.7%0.4%≤ 2.0%
LOD (ng/mL) 0.51.00.8Reportable
LOQ (ng/mL) 1.53.02.4Reportable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are representative protocols for forced degradation studies and subsequent analysis by HPLC-UV.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to demonstrate the specificity of the analytical method.

Materials:

Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 N HCl. Reflux the solution at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 N NaOH. Reflux the solution at 60°C for 4 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C in a hot air oven for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • Sample Preparation: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all stressed samples with the mobile phase to an appropriate concentration for analysis.

HPLC-UV Method Protocol

Objective: To separate and quantify this compound and its principal degradation products in a single chromatographic run.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-22 min: 70% to 30% B

      • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizing the Workflow and Degradation Pathways

To further clarify the processes involved in the validation of the analytical method, the following diagrams illustrate the experimental workflow and the potential degradation pathways of this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development & Validation This compound This compound Acid_Stress Acid_Stress This compound->Acid_Stress 0.1 N HCl, 60°C Base_Stress Base_Stress This compound->Base_Stress 0.1 N NaOH, 60°C Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress 3% H2O2, RT Thermal_Stress Thermal_Stress This compound->Thermal_Stress 105°C Photolytic_Stress Photolytic_Stress This compound->Photolytic_Stress UV Light Stressed_Samples Stressed_Samples Photolytic_Stress->Stressed_Samples HPLC_Analysis HPLC_Analysis Stressed_Samples->HPLC_Analysis Inject Method_Validation Method_Validation HPLC_Analysis->Method_Validation Evaluate Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD_LOQ Method_Validation->LOD_LOQ

Figure 1: Experimental workflow for forced degradation and method validation.

G This compound This compound Hydrocinnamic_Acid Hydrocinnamic_Acid This compound->Hydrocinnamic_Acid Oxidation 3-Phenylpropanol 3-Phenylpropanol This compound->3-Phenylpropanol Reduction

Figure 2: Potential degradation pathways of this compound.

Comparative analysis of Hydrocinnamaldehyde as a precursor in different named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of appropriate synthetic routes is paramount. Hydrocinnamaldehyde (3-phenylpropanal), a readily available aromatic aldehyde, serves as a versatile precursor in a variety of named reactions, leading to a diverse array of molecular scaffolds. This guide provides a comparative analysis of this compound's performance in four distinct and widely utilized named reactions: the Asymmetric Aldol (B89426) Reaction, the Wittig Reaction, Reductive Amination, and the Pictet-Spengler Reaction. By examining experimental data and detailed protocols, this document aims to inform strategic decisions in synthetic planning.

This compound's reactivity, stemming from its electrophilic aldehyde functional group and the presence of a benzene (B151609) ring, allows it to participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. The efficiency and outcome of these transformations, however, are highly dependent on the specific reaction conditions and reagents employed.

Comparative Performance Analysis

The following table summarizes the key performance indicators of this compound in the four selected named reactions, providing a quantitative basis for comparison.

Named ReactionReagentsProductYield (%)Key Advantages
Asymmetric Aldol Reaction Acetone (B3395972), (S)-Proline(R)-4-hydroxy-6-phenylhexan-2-one~68% (estimated)Enantioselective C-C bond formation, access to chiral building blocks.
Wittig Reaction (Carbethoxymethylene)triphenylphosphorane (B24862)Ethyl 5-phenyl-2-pentenoate83%Stereoselective formation of alkenes, reliable C=C bond formation.
Reductive Amination Morpholine (B109124), Sodium triacetoxyborohydride (B8407120)4-(3-phenylpropyl)morpholine>90% (typical)High efficiency, broad substrate scope for amine synthesis.
Pictet-Spengler Reaction Tryptamine (B22526), Trifluoroacetic acid1-(2-phenylethyl)-1,2,3,4-tetrahydro-β-carbolineHigh (typical)Facile synthesis of tetrahydro-β-carboline alkaloids and related structures.

Reaction Mechanisms and Experimental Workflows

To visualize the transformations and experimental setups, the following diagrams have been generated using the DOT language.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction proceeds through an enamine intermediate, allowing for the enantioselective formation of a new carbon-carbon bond.

Asymmetric_Aldol_Reaction cluster_workflow Experimental Workflow start Mix this compound, Acetone, and (S)-Proline in Solvent react Stir at Room Temperature start->react quench Quench Reaction (e.g., with NH4Cl) react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Obtain Chiral β-Hydroxy Ketone purify->product

Figure 1: Experimental workflow for the Asymmetric Aldol Reaction.
Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene, offering excellent control over the location of the newly formed double bond.

Wittig_Reaction cluster_mechanism Reaction Mechanism ylide Phosphorus Ylide (R3P=CHR') oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide +

Figure 2: Simplified mechanism of the Wittig Reaction.
Reductive Amination

This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to form the corresponding amine.

Reductive_Amination cluster_logical_flow Logical Flow start This compound + Amine (e.g., Morpholine) iminium Iminium Ion Formation (in situ) start->iminium reduction Reduction with NaBH(OAc)3 iminium->reduction product Tertiary Amine Product reduction->product

Figure 3: Logical flow of the Reductive Amination reaction.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, involving an intramolecular electrophilic aromatic substitution.

Pictet_Spengler_Reaction cluster_pathway Signaling Pathway reactants Tryptamine + This compound imine Schiff Base/ Iminium Ion Formation reactants->imine cyclization Intramolecular Electrophilic Cyclization imine->cyclization product Tetrahydro-β-carboline cyclization->product

Figure 4: Signaling pathway of the Pictet-Spengler Reaction.

Detailed Experimental Protocols

Asymmetric Aldol Reaction

Reaction: Proline-catalyzed asymmetric aldol reaction of 3-phenylpropanal (B7769412) with acetone.

Procedure:

  • To a stirred solution of (S)-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO or a mixture of methanol (B129727) and water), add 3-phenylpropanal (1.0 equivalent).

  • Add acetone (typically 5-10 equivalents) to the reaction mixture.

  • Stir the solution at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired (R)-4-hydroxy-6-phenylhexan-2-one.

Wittig Reaction

Reaction: Wittig reaction of 3-phenylpropanal with (carbethoxymethylene)triphenylphosphorane.[1]

Procedure:

  • In a reaction vessel, combine 3-phenylpropanal (14.9 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • The mixture is refluxed for 6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by preparative HPLC to yield ethyl (E)-2-methyl-5-phenyl-2-pentenoate.[1]

Reductive Amination

Reaction: Reductive amination of 3-phenylpropanal with morpholine.

Procedure:

  • To a solution of 3-phenylpropanal (1 equivalent) in a suitable solvent such as dichloroethane or ethyl acetate, add morpholine (1.1 equivalents).

  • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-(3-phenylpropyl)morpholine.

Pictet-Spengler Reaction

Reaction: Pictet-Spengler reaction of tryptamine with 3-phenylpropanal.

Procedure:

  • Dissolve tryptamine (1.0 equivalent) and 3-phenylpropanal (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) or toluene.

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-phenylethyl)-1,2,3,4-tetrahydro-β-carboline.[2]

Conclusion

This compound demonstrates considerable utility as a precursor in a range of important named reactions. The choice of reaction will be dictated by the desired synthetic outcome. For the stereoselective synthesis of alkenes, the Wittig reaction offers high yields. For the efficient production of secondary and tertiary amines, reductive amination is a robust and high-yielding method. The asymmetric aldol reaction provides a pathway to valuable chiral β-hydroxy ketones, crucial for further synthetic manipulations. Finally, the Pictet-Spengler reaction offers a direct route to complex heterocyclic structures found in many natural products and pharmaceuticals. The data and protocols presented herein provide a foundation for the informed application of this compound in synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Hydrocinnamaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of hydrocinnamaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures for this compound, it is crucial to be fully aware of its potential hazards and to utilize appropriate personal protective equipment. This compound is known to cause skin irritation and serious eye irritation.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2]

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat or an impervious apron, to prevent skin exposure.[2]

  • Respiratory Protection: In well-ventilated areas, respiratory protection is not typically necessary. However, in situations with potential for significant inhalation exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must always be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Characterization

This compound should be treated as hazardous chemical waste. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and to obtain the proper hazardous waste labels.[3]

Step 2: Containment and Labeling

  • For Spills: In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[2] For larger spills, dike the material to prevent spreading.[2]

  • Containerization: Place the absorbed material or any unwanted this compound into a suitable, sealable container to await disposal.[2][3] Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound".[3]

Step 3: Storage

Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[1] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents.[1][2]

Step 4: Disposal

Arrange for the disposal of the hazardous waste through a licensed hazardous waste management company or your institution's approved waste disposal service.[2][4] Never discharge this compound into drains or the environment.[4]

Empty Containers:

Empty containers that previously held this compound must also be handled with care. They should be triple-rinsed with an appropriate solvent.[3][5][6] The rinsate from this process must be collected and disposed of as hazardous waste.[3][6] After triple-rinsing, the container can often be disposed of as regular laboratory waste, but be sure to deface or remove the original label.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
CAS Number 104-53-0[7][8]
Molecular Formula C₉H₁₀O[7]
Molecular Weight 134.18 g/mol [7]
Appearance Colorless liquid[7]
Density 1.019 g/mL at 25 °C[9]
Boiling Point 97-98 °C at 12 mmHg[9]
Flash Point 95 °C (203 °F) - closed cup[9]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Hydrocinnamaldehyde_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Unwanted this compound or Spill Occurs B Consult Institutional EHS for Specific Guidance A->B E For Spills: Absorb with Inert Material First A->E C Obtain 'Hazardous Waste' Label & Compatible Container B->C D Place Waste in Labeled Container C->D F Seal Container Tightly D->F E->D G Store in Designated Hazardous Waste Area F->G H Segregate from Incompatible Materials G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Document Waste Disposal (Follow Institutional Protocol) I->J K Empty this compound Container L Triple-Rinse with Appropriate Solvent K->L M Collect Rinsate as Hazardous Waste L->M N Deface Original Label L->N M->D O Dispose of Container as Regular Lab Waste N->O

This compound Disposal Workflow

References

Personal protective equipment for handling Hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydrocinnamaldehyde

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal plans to ensure a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 104 - 105 °C at 13 mmHg[1]
Density 1.02 g/mL (Lit.)[1]
Flash Point 95 °C (203.0 °F) - closed cup
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH317: May cause an allergic skin reaction[2][3][4][5]

Operational Plan: Handling this compound

Following a systematic workflow is critical for safety when handling this compound.

Step 1: Preparation
  • Review Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound before beginning any work.[6]

  • Ensure PPE Availability: Confirm that all required personal protective equipment is available and in good condition.[6]

  • Prepare Work Area: The ideal workspace is a chemical fume hood. Ensure the area is clean, uncluttered, and all necessary equipment is present.[6]

  • Spill Kit Accessibility: Have a spill kit readily accessible in the immediate work area.[6]

Step 2: Handling and Experimentation
  • Don PPE: Wear all required PPE as specified in the Personal Protective Equipment section below.

  • Weighing: When weighing the compound, perform the task within a ventilated enclosure or a chemical fume hood to minimize exposure to vapors.[6] Use non-sparking tools.[6]

  • Chemical Transfer: Carefully transfer the chemical, avoiding all contact with skin and eyes.[3]

  • Container Management: Keep containers tightly closed when not in use.[3][6] Store in a dry, cool, and well-ventilated place.[3][6]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with this compound.[6]

  • PPE Removal: Carefully remove PPE to avoid self-contamination.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2][6]

  • Contaminated Clothing: Remove any contaminated clothing and launder it before reuse.[2][6]

Personal Protective Equipment (PPE)

The appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][6] For tasks with a significant splash hazard, a face shield is also required.[2]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves, such as nitrile rubber, are required. Inspect gloves for any tears or holes before each use.[6]

    • Lab Coat: A standard laboratory coat should be worn.[6] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit may be necessary.[2][6]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[6] If a fume hood is not available and there is a risk of generating aerosols or mists, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][5]

Disposal Plan

The proper disposal of this compound and its containers is critical for laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled hazardous liquid waste container.[7] Do not dispose of this chemical down the drain.[7]

  • Solid Waste: Any contaminated solid materials (e.g., absorbent pads, contaminated gloves) should be collected in a designated, clearly labeled hazardous solid waste container.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

Container Management
  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be managed according to institutional guidelines.

  • Prevent Reuse: Puncture the container after rinsing to prevent its reuse.[7]

Storage and Disposal
  • Waste Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed chemical waste disposal company in accordance with all local, regional, and national regulations.[2][7]

Experimental Workflow

cluster_prep cluster_handling cluster_post_handling cluster_disposal prep Step 1: Preparation handling Step 2: Handling & Experimentation prep->handling post_handling Step 3: Post-Handling & Decontamination handling->post_handling disposal Step 4: Waste Disposal post_handling->disposal review_sds Review SDS check_ppe Check PPE prep_area Prepare Work Area (Fume Hood) spill_kit Ready Spill Kit don_ppe Don PPE weigh_transfer Weigh & Transfer (Ventilated) close_containers Keep Containers Closed decontaminate Decontaminate Surfaces remove_ppe Remove PPE wash_hands Wash Hands collect_waste Collect Hazardous Waste (Labeled Containers) rinse_container Triple Rinse Empty Containers professional_disposal Arrange Professional Disposal

Caption: Workflow for safely handling this compound.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.